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  • Product: 3,3'-Dichloro-4'-methylbenzophenone
  • CAS: 951890-84-9

Core Science & Biosynthesis

Foundational

3,3'-Dichloro-4'-methylbenzophenone CAS number

An In-Depth Technical Guide to 3,3'-Dichloro-4'-methylbenzophenone Introduction Benzophenones and their substituted analogues represent a cornerstone class of aromatic ketones, possessing a structural motif of profound i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,3'-Dichloro-4'-methylbenzophenone

Introduction

Benzophenones and their substituted analogues represent a cornerstone class of aromatic ketones, possessing a structural motif of profound importance across various scientific disciplines. Their utility spans from industrial applications as photoinitiators in polymer chemistry to their privileged role as versatile scaffolds in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive examination of a specific derivative, 3,3'-Dichloro-4'-methylbenzophenone, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, elucidate its primary synthetic pathway through a detailed exploration of the Friedel-Crafts acylation, discuss its potential applications, and provide critical safety and handling protocols. The content herein is structured to deliver not just procedural steps but the underlying chemical logic, ensuring a robust and applicable understanding for professionals in the field.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical entity. 3,3'-Dichloro-4'-methylbenzophenone is a distinct molecule with specific identifiers and properties that dictate its behavior and handling.

Chemical Structure

The molecular architecture consists of a central carbonyl group connecting two phenyl rings. One ring is substituted with a chlorine atom at the 3-position, and the second ring is substituted with a chlorine atom at the 3'-position and a methyl group at the 4'-position.

Caption: 2D Structure of 3,3'-Dichloro-4'-methylbenzophenone.

Key Identifiers
IdentifierValueSource
CAS Number 951890-84-9[2]
Molecular Formula C14H10Cl2O[3]
Molecular Weight 265.13 g/mol [3]
MDL Number MFCD09801495[2]
Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, properties can be inferred from structurally similar compounds like other dichlorinated or methylated benzophenones.

PropertyInferred Value/StateRationale/Source
Physical State Solid (likely powder or crystalline)Similar substituted benzophenones are solids at room temperature.[4][5]
Solubility Insoluble in water; Soluble in organic solvents (e.g., CH2Cl2, Toluene, Acetone)Aromatic ketones are characteristically nonpolar.
Melting Point Not specified; expected to be >100 °CBased on similar structures like 4,4'-Dichlorobenzophenone (144-147 °C).[5]
Boiling Point Not specified; expected to be >350 °CBased on similar structures like 4,4'-Dichlorobenzophenone (353 °C).[5]

Synthesis Pathway: The Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing substituted benzophenones is the Friedel-Crafts acylation.[1][6] This electrophilic aromatic substitution reaction provides a robust route for forming the crucial carbon-carbon bond between an aromatic ring and a carbonyl carbon.[7]

Mechanistic Overview

The reaction proceeds via a well-established three-step mechanism:

  • Formation of the Acylium Ion: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the halide from an acyl chloride, generating a highly electrophilic and resonance-stabilized acylium ion.[1]

  • Electrophilic Attack: The electron-rich aromatic ring (the nucleophile) attacks the acylium ion (the electrophile), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (typically [AlCl₄]⁻) deprotonates the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.

Synthetic Strategy for 3,3'-Dichloro-4'-methylbenzophenone

The synthesis involves the reaction of 3-chlorobenzoyl chloride with 2-chloro-4-methylanisole (a surrogate for the less reactive 2-chlorotoluene, followed by demethylation) or more directly, 2-chlorotoluene, catalyzed by aluminum chloride. The choice of reactants is critical; the acylation is directed by the activating/deactivating nature of the substituents on the aromatic ring.

G Reactant1 3-Chlorobenzoyl Chloride Step1 Step 1: Formation of Acylium Ion Reactant1->Step1 Reactant2 2-Chlorotoluene Reactant2->Step1 Catalyst Aluminum Chloride (AlCl3) in an inert solvent (e.g., CH2Cl2) Catalyst->Step1 Step2 Step 2: Electrophilic Aromatic Substitution Step1->Step2 Acylium ion attacks 2-chlorotoluene Workup Step 3: Aqueous Workup (Ice + HCl) Step2->Workup Reaction mixture quenched Product Crude 3,3'-Dichloro-4'-methylbenzophenone Workup->Product Product separates into organic layer Purification Purification (Recrystallization or Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the Friedel-Crafts synthesis.

Detailed Experimental Protocol (Self-Validating System)

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[8][9]

Materials:

  • 3-Chlorobenzoyl chloride

  • 2-Chlorotoluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water & Ice

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethanol or Hexane/Ethyl Acetate for recrystallization/chromatography

Procedure:

  • Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen bubbler) to maintain an inert, dry atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and anhydrous aluminum chloride (1.1 equivalents). Cool the suspension to 0-5 °C using an ice bath. The causality here is critical: pre-cooling prevents an overly exothermic reaction upon addition of the acyl chloride.

  • Acyl Chloride Addition: Add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension while maintaining the temperature at 0-5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Aromatic Substrate Addition: In the dropping funnel, prepare a solution of 2-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A slow addition rate is crucial to control the exothermic reaction and prevent unwanted side-product formation.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is deemed complete by TLC analysis (monitoring the disappearance of the limiting reagent).

  • Quenching and Workup: Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[9] This hydrolyzes the aluminum chloride complexes and separates the product into the organic layer. This step must be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Extraction and Drying: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with additional portions of dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield pure 3,3'-Dichloro-4'-methylbenzophenone.[10]

Applications and Research Interest

Substituted benzophenones are highly valued in drug discovery and materials science.[1][11]

  • Medicinal Chemistry: As a diaryl ketone, 3,3'-Dichloro-4'-methylbenzophenone serves as a rigid scaffold that can be used to orient pharmacophoric groups in three-dimensional space. The chlorine and methyl substituents offer sites for further chemical modification and modulate the compound's electronic and lipophilic properties, which are key determinants of biological activity. It can be a precursor or intermediate in the synthesis of more complex molecules targeting various receptors or enzymes.

  • Photoinitiators: Benzophenone derivatives are widely used as photoinitiators for UV-curing applications in inks, coatings, and adhesives.[11] While the specific utility of this compound is not documented, its core structure is analogous to many commercial photoinitiators.

  • Chemical Research: This compound is a valuable building block for synthesizing novel heterocyclic compounds or as a starting material in multi-step organic syntheses.

Safety and Handling

GHS Hazard Classification (Inferred)
HazardStatementGHS CodeSource (Analogue)
Skin Irritation Causes skin irritationH315[12][13]
Eye Irritation Causes serious eye irritationH319[12][13]
Respiratory Irritation May cause respiratory irritationH335[12][13]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[12][14]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator for organic vapors and particulates.[14]

First Aid Measures (Inferred)
  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[5][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[5][14]

Conclusion

3,3'-Dichloro-4'-methylbenzophenone (CAS: 951890-84-9) is a substituted diaryl ketone with significant potential as an intermediate and building block in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its synthesis is most effectively achieved via the robust and scalable Friedel-Crafts acylation, a foundational reaction in organic synthesis. Due to its inferred irritant properties, strict adherence to safety protocols is mandatory during its handling and use. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile compound into their research and development programs.

References

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Exploratory

An In-Depth Technical Guide to the Physical Properties of 3,3'-Dichloro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals Introduction 3,3'-Dichloro-4'-methylbenzophenone is a halogenated aromatic ketone with potential applications in organic synthesis and as an intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dichloro-4'-methylbenzophenone is a halogenated aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds and materials. Its specific substitution pattern—two chlorine atoms on one phenyl ring and a methyl group on the other—imparts a unique combination of steric and electronic properties that can influence its reactivity, biological activity, and physical characteristics. This guide provides a comprehensive overview of the known and predicted physical properties of 3,3'-Dichloro-4'-methylbenzophenone, alongside detailed methodologies for its synthesis and characterization.

Core Physical and Chemical Properties

While extensive experimental data for 3,3'-Dichloro-4'-methylbenzophenone is not widely available in public literature, its fundamental properties can be summarized and inferred from closely related compounds.

PropertyValue/PredictionSource(s)
CAS Number 951890-84-9N/A
Molecular Formula C₁₄H₁₀Cl₂ON/A
Molecular Weight 265.13 g/mol N/A
Physical Form Expected to be a white to off-white solid[1]
Melting Point Data not available; expected to be a solid at room temperature.[2]
Boiling Point Data not available.N/A
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; poorly soluble in water.N/A

Synthesis and Characterization Workflow

The synthesis of 3,3'-Dichloro-4'-methylbenzophenone can be achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the preparation of aryl ketones.[3][4][5]

G cluster_synthesis Synthesis cluster_characterization Characterization 3-Chlorobenzoyl_chloride 3-Chlorobenzoyl chloride Reaction Friedel-Crafts Acylation 3-Chlorobenzoyl_chloride->Reaction 4-Chlorotoluene 4-Chlorotoluene 4-Chlorotoluene->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Product 3,3'-Dichloro-4'-methylbenzophenone Reaction->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Synthesis and Characterization Workflow for 3,3'-Dichloro-4'-methylbenzophenone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of dichlorobenzophenones.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas, add 4-chlorotoluene (1.0 equivalent) and a suitable solvent such as dichloromethane.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in portions while stirring.

  • Acyl Chloride Addition: Add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension at 0 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3,3'-Dichloro-4'-methylbenzophenone by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Spectroscopic and Chromatographic Characterization

Due to the lack of published experimental spectra for 3,3'-Dichloro-4'-methylbenzophenone, the following sections provide predicted data and expected fragmentation patterns based on the principles of spectroscopic analysis and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm).

  • 4'-Methylphenyl group: The protons on this ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The methyl group will appear as a singlet further upfield (around δ 2.4 ppm).

  • 3,3'-Dichlorophenyl group: The protons on this ring will exhibit a more complex splitting pattern due to their meta and para relationships to the chlorine and carbonyl substituents.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms.

  • Carbonyl Carbon: A characteristic downfield signal is expected around δ 195 ppm.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the region of δ 120-140 ppm. The carbons attached to chlorine atoms will be influenced by their electronegativity.

  • Methyl Carbon: The methyl carbon will appear as an upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1660C=O (carbonyl) stretching
3000-3100Aromatic C-H stretching
1450-1600Aromatic C=C stretching
1000-1200C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 264 (for the ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be observed for the molecular ion and any chlorine-containing fragments.[7]

G M_plus [M]⁺˙ m/z 264/266/268 fragment1 [M-Cl]⁺ m/z 229/231 M_plus->fragment1 -Cl fragment2 [C₇H₄ClO]⁺ m/z 139/141 M_plus->fragment2 cleavage fragment3 [C₇H₇]⁺ m/z 91 M_plus->fragment3 cleavage fragment4 [C₆H₄Cl]⁺ m/z 111/113 fragment2->fragment4 -CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Key fragmentation pathways would likely involve:

  • Loss of a chlorine atom: [M-Cl]⁺.

  • Cleavage at the carbonyl group: leading to the formation of a 3-chlorobenzoyl cation ([C₇H₄ClO]⁺) and a 4-methyl-3-chlorophenyl radical, or a 4-methylbenzoyl cation and a 3,3'-dichlorophenyl radical.

  • Further fragmentation: of the initial fragments, such as the loss of CO from the benzoyl cations.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 3,3'-Dichloro-4'-methylbenzophenone. While experimental data is limited, this document offers a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The detailed protocols and predicted spectral information serve as a valuable resource for researchers and scientists working with this and related molecules, facilitating further investigation into its potential applications.

References

  • PubChem. 3,4-Dichlorobenzophenone. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PrepChem.com. Synthesis of 4,4'-dichlorobenzophenone. [Link]

  • ResearchGate. Synthesis of 3,3′-Dichlorobenzidine. [Link]

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  • PubMed. Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

  • nmrdb.org. Simulate and predict NMR spectra. [Link]

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  • ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

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  • ResearchGate. Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. [Link]

  • ResearchGate. Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. [Link]

  • PubMed. Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][2][4]benzodiazepines. [Link]

  • MDPI. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]

  • PubMed. Isolation and characterization of a novel benzophenone-3-degrading bacterium Methylophilus sp. strain FP-6. [Link]

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Foundational

3,3'-Dichloro-4'-methylbenzophenone chemical structure

An In-Depth Technical Guide to 3,3'-Dichloro-4'-methylbenzophenone Abstract This technical guide offers a comprehensive examination of 3,3'-Dichloro-4'-methylbenzophenone, a halogenated aromatic ketone of significant int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,3'-Dichloro-4'-methylbenzophenone

Abstract

This technical guide offers a comprehensive examination of 3,3'-Dichloro-4'-methylbenzophenone, a halogenated aromatic ketone of significant interest to the scientific community. Benzophenone scaffolds are ubiquitous in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities.[1][2][3] This document provides researchers, scientists, and drug development professionals with a detailed overview of the molecule's structural properties, advanced synthetic strategies, and robust analytical characterization protocols. By emphasizing the mechanistic rationale behind modern synthetic choices, such as palladium-catalyzed cross-coupling reactions, and providing predictive spectroscopic data based on analogous structures, this guide serves as a critical resource for the synthesis and study of this and related compounds.

Introduction to the Benzophenone Scaffold

The benzophenone framework is a privileged structure in chemistry and pharmacology.[1] Naturally occurring benzophenones, often found in higher plants and fungi, display a remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This has made them invaluable starting points for drug discovery. Synthetic derivatives are present in marketed drugs such as the analgesic ketoprofen and the anti-hypercholesterolemic agent fenofibrate.[3]

The introduction of halogen atoms onto the benzophenone core is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets. 3,3'-Dichloro-4'-methylbenzophenone presents a unique substitution pattern with electron-withdrawing chlorine atoms on both phenyl rings and an electron-donating methyl group, creating a distinct electronic and steric profile for investigation in drug design and materials science.

Physicochemical and Structural Properties

The fundamental properties of 3,3'-Dichloro-4'-methylbenzophenone are summarized below. These characteristics are essential for its handling, characterization, and application in a research setting.

PropertyValueReference
CAS Number 951890-84-9[4]
Molecular Formula C₁₄H₁₀Cl₂O[5]
Molecular Weight 265.13 g/mol [5]
IUPAC Name (3-chlorophenyl)(3-chloro-4-methylphenyl)methanone
Synonyms 3,3'-Dichloro-4'-methylbenzophenone[4]

The structure consists of a central carbonyl group bridging two substituted phenyl rings. The chlorine atom at the 3-position and the chlorine and methyl groups at the 3'- and 4'-positions, respectively, create an unsymmetrical molecule. This asymmetry is critical to its interaction with chiral biological systems and its spectroscopic signature.

Synthetic Routes and Mechanistic Insights

The synthesis of unsymmetrical diaryl ketones like 3,3'-Dichloro-4'-methylbenzophenone requires careful strategic planning to ensure high regioselectivity and yield. While classical methods exist, modern catalytic approaches offer significant advantages.

Method 1: Friedel-Crafts Acylation (A Classical Approach)

The Friedel-Crafts acylation is a foundational method for synthesizing aryl ketones, involving the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] The reaction proceeds through an electrophilic aromatic substitution mechanism.[6]

For 3,3'-Dichloro-4'-methylbenzophenone, this could theoretically involve the acylation of 2-chlorotoluene with 3-chlorobenzoyl chloride. However, this approach is fraught with challenges. The directing effects of the methyl (ortho-, para-directing) and chloro (ortho-, para-directing, deactivating) substituents on 2-chlorotoluene would likely lead to a mixture of constitutional isomers, complicating purification and significantly reducing the yield of the desired product. This lack of regioselectivity makes traditional Friedel-Crafts acylation a less desirable pathway for this specific target.

Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (A Modern, Regioselective Approach)

A superior strategy for the controlled synthesis of unsymmetrical diaryl ketones is the Suzuki-Miyaura cross-coupling reaction.[8] This powerful palladium-catalyzed method couples an organoboron compound (e.g., a boronic acid) with an organohalide or triflate.[9] Its application to the coupling of acyl chlorides with arylboronic acids provides a highly efficient and chemoselective route to ketones, demonstrating excellent functional group tolerance and avoiding the stoichiometric use of harsh Lewis acids.[9][10]

The key to this method's success lies in the catalytic cycle, which allows for the precise formation of a carbon-carbon bond between the acyl carbon and the aromatic ring of the boronic acid. This control eliminates the problem of isomer formation encountered in Friedel-Crafts reactions.

Suzuki_Coupling_Workflow Reactants 3-Chlorobenzoyl Chloride + (3-Chloro-4-methylphenyl)boronic Acid Setup Anhydrous Toluene Pd(PPh₃)₄ Catalyst Base (e.g., Cs₂CO₃) Reactants->Setup Combine Reaction Heat (e.g., 80-110°C) Inert Atmosphere (N₂ or Ar) Setup->Reaction Initiate Workup Aqueous Workup Extract with Organic Solvent Reaction->Workup Quench Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure 3,3'-Dichloro-4'-methylbenzophenone Purification->Product

Caption: High-level workflow for the synthesis of 3,3'-Dichloro-4'-methylbenzophenone via Suzuki-Miyaura coupling.

This protocol is adapted from established procedures for palladium-catalyzed ketone synthesis.[9]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3-chloro-4-methylphenyl)boronic acid (1.0 equivalent), cesium carbonate (Cs₂CO₃, 2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe. Stir the suspension for 10-15 minutes at room temperature.

  • Reactant Addition: Slowly add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in anhydrous toluene to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3,3'-Dichloro-4'-methylbenzophenone.

Spectroscopic Characterization and Analysis

Unequivocal structural confirmation is paramount. A logical workflow of spectroscopic analyses ensures the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the expected data can be accurately predicted from the analysis of structurally similar benzophenones.[11][12]

Analytical_Workflow Crude Crude Product (Post-Workup) Purify Column Chromatography Crude->Purify TLC TLC Analysis (Purity Check) Purify->TLC HNMR ¹H NMR (Structural Confirmation) TLC->HNMR If Pure CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR IR FT-IR (Functional Groups) CNMR->IR MS Mass Spectrometry (Molecular Weight) IR->MS Final Confirmed Pure Product MS->Final

Caption: Logical workflow for the purification and spectroscopic characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Experimental Protocol: [11][12]

    • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Calibrate the chemical shift to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Calibrate the chemical shift to the CDCl₃ triplet at 77.16 ppm.

  • Predicted Spectral Data:

¹H NMR Predicted δ (ppm)MultiplicityAssignment
Aromatic 7.30 - 7.80Multiplet (m)7H, Aromatic Protons
Methyl ~2.45Singlet (s)3H, -CH₃
¹³C NMR Predicted δ (ppm)Assignment
Carbonyl ~195C=O
Aromatic 125 - 140Aromatic Carbons
Methyl ~21-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

  • Experimental Protocol: [12]

    • Method: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Place a small amount of the solid sample on the ATR crystal. Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Predicted Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H Stretch
~1665StrongC=O Carbonyl Stretch
1590, 1560, 1470Medium-StrongAromatic C=C Bending
~750-850StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For 3,3'-Dichloro-4'-methylbenzophenone, the presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that is a definitive indicator of its composition.

Applications and Biological Relevance

While specific biological data for 3,3'-Dichloro-4'-methylbenzophenone is limited, the broader class of benzophenones is highly significant in drug discovery.[2]

  • Scaffold for Drug Design: The benzophenone core is a versatile template for developing therapeutic agents. Derivatives have shown potent anti-inflammatory, anticancer, and anti-HIV activity.[1] The specific substitution pattern of 3,3'-dichloro-4'-methylbenzophenone makes it a valuable candidate for screening in various biological assays.

  • Potential Therapeutic Areas: A patent has disclosed the use of a related dichlorinated benzophenone derivative in the preparation of drugs for treating type II diabetic nephropathy and nephritis, suggesting a potential role for this class of compounds in kidney disease.[13]

Safety and Handling

As with all chlorinated aromatic compounds, proper safety precautions are essential. Data from related dichlorobenzophenones suggests the following guidelines.[14][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[14]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

    • Skin Contact: Wash off with soap and plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[15]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]

Conclusion

3,3'-Dichloro-4'-methylbenzophenone is a molecule of considerable interest, embodying the structural features that make the benzophenone scaffold a cornerstone of medicinal chemistry. While its synthesis can be challenging using classical methods, modern palladium-catalyzed techniques like the Suzuki-Miyaura coupling offer a robust and regioselective pathway to obtain this target with high purity. The analytical protocols and predictive data outlined in this guide provide a solid framework for its characterization. Given the vast therapeutic potential of its parent class, 3,3'-Dichloro-4'-methylbenzophenone represents a valuable building block for the development of novel therapeutic agents.

References

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Exploratory

Analytical Determination and Implications of the Molecular Weight of 3,3'-Dichloro-4'-methylbenzophenone in Drug Development

Executive Summary & Pharmacological Context The benzophenone framework is a ubiquitous and highly versatile scaffold in medicinal chemistry, frequently leveraged in the discovery of novel therapeutics ranging from anti-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The benzophenone framework is a ubiquitous and highly versatile scaffold in medicinal chemistry, frequently leveraged in the discovery of novel therapeutics ranging from anti-inflammatory agents to anti-Alzheimer’s drugs[1][2]. The biological activity of these molecules is heavily dictated by their steric bulk, lipophilicity, and electronic distribution—properties that are finely tuned through halogenation and alkylation[3].

3,3'-Dichloro-4'-methylbenzophenone (CAS No: 951890-84-9)[4][5] is a specialized di-halogenated derivative. In drug development pipelines, confirming the exact molecular weight and structural integrity of such intermediates is a critical quality control gateway. As application scientists, we must move beyond nominal mass approximations and utilize High-Resolution Mass Spectrometry (HRMS) to ensure that downstream biological assays are not compromised by isobaric impurities or synthetic byproducts[6].

This technical guide establishes a self-validating, causality-driven methodology for the precise molecular weight determination of 3,3'-Dichloro-4'-methylbenzophenone.

Theoretical Mass Dynamics: Average vs. Monoisotopic Mass

A common pitfall in early-stage drug discovery is the conflation of average molecular weight with monoisotopic mass. While the average molecular weight (calculated using the weighted average of all naturally occurring isotopes) is useful for stoichiometric calculations during synthesis, it is entirely inadequate for HRMS analysis[7].

Because HRMS instruments (such as Orbitraps and Q-TOFs) separate ions based on their exact mass-to-charge ratio ( m/z ) with parts-per-million (ppm) accuracy, we must calculate the exact mass of the lowest-mass isotope combination (i.e., 12 C, 1 H, 35 Cl, 16 O)[7][8]. Furthermore, the presence of two chlorine atoms generates a highly distinct isotopic signature that serves as an intrinsic validation tool.

Quantitative Data: Mass Specifications

Table 1: Physicochemical Mass Properties of 3,3'-Dichloro-4'-methylbenzophenone

ParameterValueCausality / Significance
Chemical Formula C 14​ H 10​ Cl 2​ ODefines the elemental composition.
Average Molecular Weight 265.13 g/mol [4]Used strictly for molarity and yield calculations.
Exact Monoisotopic Mass (M) 264.0109 DaThe target mass for HRMS identification.
Protonated Adduct [M+H] + 265.0181 DaThe primary ion observed in positive ESI mode.

Table 2: Theoretical Isotopic Distribution (Cl 2​ Signature)

Isotope PeakExact Mass [M+H] + Relative AbundanceDiagnostic Value
M ( 35 Cl 2​ )265.0181 Da100.0%Base peak; confirms exact formula mass.
M+1 ( 13 C isotope)266.0215 Da~15.0%Validates the presence of 14 Carbon atoms.
M+2 ( 35 Cl 37 Cl)267.0152 Da~64.0%Primary confirmation of di-chlorination.
M+4 ( 37 Cl 2​ )269.0122 Da~10.2%Secondary confirmation of di-chlorination.

High-Resolution Mass Spectrometry (HRMS) Methodology

To achieve the sub-3 ppm mass accuracy required to unambiguously identify 3,3'-Dichloro-4'-methylbenzophenone, we employ Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS)[6][9].

LC_HRMS_Workflow A Sample Prep (ACN/H2O + 0.1% FA) B UHPLC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D HRMS Acquisition (Orbitrap, R=70k) C->D E Data Deconvolution (Isotope Matching) D->E

Caption: LC-HRMS Workflow for the precise molecular weight determination of small molecules.

Causality in Method Development
  • Chromatography (C18 Column): The di-chlorinated aromatic rings render this compound highly hydrophobic. A reversed-phase C18 column ensures strong hydrophobic interactions, providing adequate retention to separate the analyte from early-eluting polar matrix interferences.

  • Ionization (Positive ESI with Formic Acid): Benzophenones possess a weakly basic carbonyl oxygen. The addition of 0.1% Formic Acid (FA) to the mobile phase is not merely conventional; it actively drives the protonation of this carbonyl group, exponentially increasing ionization efficiency and yielding a strong [M+H] + signal[9].

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. The following step-by-step methodology incorporates internal quality control checks to ensure data integrity and eliminate false positives caused by carryover or isobaric interference.

Step 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of 3,3'-Dichloro-4'-methylbenzophenone in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using 50:50 ACN:Water containing 0.1% Formic Acid.

  • Self-Validation (Blanking): Prepare a matrix blank (50:50 ACN:Water + 0.1% FA). Logic: Running this blank immediately prior to the sample ensures the system is free of background contamination or column carryover.

Step 2: UHPLC Separation Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: HRMS Acquisition (Orbitrap/Q-TOF)
  • Ion Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Capillary Temperature: Set to 320°C. Logic: High temperature is required to effectively desolvate the highly organic mobile phase eluting at the end of the gradient.

  • Resolution: Set to 70,000 (at m/z 200). Logic: High resolving power is mandatory to separate the target analyte from nominal mass isobars and accurately calculate the sub-3 ppm mass error[8][10].

  • Scan Range: m/z 150 to 500.

Data Deconvolution and Logical Validation

Acquiring the data is only half the battle; interpreting it requires strict adherence to logical validation rules. The identity of 3,3'-Dichloro-4'-methylbenzophenone is confirmed only if both the exact mass and the isotopic distribution pass predefined thresholds.

Validation_Logic Start Detect [M+H]+ Ion (m/z ~ 265.018) CheckMass Mass Error < 3 ppm? Start->CheckMass CheckIso Matches Cl2 Pattern (M, M+2, M+4)? CheckMass->CheckIso Yes Reject Reject / Re-calibrate CheckMass->Reject No Valid Confirmed Identity: 3,3'-Dichloro-4'-methylbenzophenone CheckIso->Valid Yes CheckIso->Reject No

Caption: Decision matrix for validating the identity of di-chlorinated benzophenone derivatives.

Validation Criteria:
  • Mass Accuracy: The observed m/z for the monoisotopic peak must fall within ± 3 ppm of the theoretical value (265.0181 Da)[7].

    • Calculation: Mass Error (ppm)=Theoretical Mass∣Observed Mass−Theoretical Mass∣​×106

  • Isotopic Fidelity: The software must extract the M, M+2, and M+4 peaks. The relative abundance of M+2 must be approximately 64% of the M peak, and M+4 must be approximately 10%.

    • Self-Validating Logic: If the mass error is < 3 ppm but the M+2 peak is absent or highly skewed (e.g., 30%), the system has detected an isobaric contaminant lacking the di-chloro signature, and the result must be rejected.

Conclusion

The precise molecular weight determination of 3,3'-Dichloro-4'-methylbenzophenone is a fundamental prerequisite for its use in drug discovery and medicinal chemistry. By abandoning nominal mass assumptions and implementing a self-validating LC-HRMS protocol, analytical scientists can leverage exact mass calculations (264.0109 Da) and the unique di-chlorinated isotopic signature to guarantee the structural integrity of this critical benzophenone intermediate.

References

  • 3,3'-Dichloro-4'-methylbenzophenone - CAS:951890-84-9. Konoscience.[4]

  • 951890-84-9 Cas No. | 3,3'-Dichloro-4'-methylbenzophenone. Matrix Scientific.[5]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (NIH).[1]

  • Small Molecule MS. Novatia, LLC.[7]

  • Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. National Institutes of Health (NIH).[2]

  • Comprehensive High-Resolution MS Molecular Weight Identification Service. MtoZ Biolabs.[9]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma.[8]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. National Institutes of Health (NIH).[10]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.[3]

  • High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc.[6]

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Foundational

3,3'-Dichloro-4'-methylbenzophenone spectral data

Comprehensive Spectral Characterization and Analytical Workflows for 3,3'-Dichloro-4'-methylbenzophenone Executive Summary Halogenated benzophenones are highly valued in medicinal chemistry and materials science, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectral Characterization and Analytical Workflows for 3,3'-Dichloro-4'-methylbenzophenone

Executive Summary

Halogenated benzophenones are highly valued in medicinal chemistry and materials science, frequently serving as rigid pharmacophores, photoaffinity labels, and critical intermediates in the synthesis of antimitotic agents. 3,3'-Dichloro-4'-methylbenzophenone (CAS: 951890-84-9) is a specialized diaryl ketone whose asymmetric halogenation and methylation present unique electronic environments.

For drug development professionals and analytical chemists, the precise spectral characterization of this molecule is not merely a regulatory checkbox—it is a mechanistic necessity. Understanding the exact spectral signatures allows researchers to track phototransformation, verify synthetic purity, and monitor degradation in complex matrices[1]. This whitepaper provides an authoritative, in-depth breakdown of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) profiles of 3,3'-Dichloro-4'-methylbenzophenone, culminating in a self-validating experimental protocol for robust data acquisition.

Structural and Physicochemical Profiling

Before diving into spectral causality, it is critical to establish the baseline physicochemical parameters of the molecule. The asymmetric nature of the two phenyl rings (Ring A: 3-chlorophenyl; Ring B: 3'-chloro-4'-methylphenyl) dictates its distinct spectral behavior.

PropertyValue
IUPAC Name (3-chlorophenyl)(3-chloro-4-methylphenyl)methanone
CAS Number 951890-84-9
Molecular Formula C₁₄H₁₀Cl₂O
Molecular Weight 265.13 g/mol
Exact Mass 264.0109 Da
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Hydrogen Bond Donors 0

High-Resolution Spectral Data Analysis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The exact assignment of benzophenone derivatives relies heavily on understanding the anisotropic deshielding effects of the central carbonyl group combined with the inductive (-I) and resonance (+R) effects of the meta-chlorine atoms[2].

¹H NMR (400 MHz, CDCl₃) Causality & Assignments:

  • Aliphatic Region: The methyl group at the 4'-position appears as a sharp singlet at ~2.45 ppm (3H) . Its upfield position is typical for benzylic protons, slightly deshielded by the adjacent aromatic ring but unaffected by the distant carbonyl.

  • Ring B (3'-chloro-4'-methylphenyl):

    • H-2' (~7.75 ppm, d, J = 1.8 Hz, 1H): This proton is highly deshielded because it is positioned directly between the electron-withdrawing carbonyl and the electronegative chlorine. The small J-value indicates it only experiences meta-coupling with H-6'.

    • H-6' (~7.55 ppm, dd, J = 7.8, 1.8 Hz, 1H): Ortho to the carbonyl, it is significantly deshielded. It exhibits ortho-coupling to H-5' and meta-coupling to H-2'.

    • H-5' (~7.35 ppm, d, J = 7.8 Hz, 1H): Located ortho to the methyl group and meta to the carbonyl, it is the most shielded aromatic proton on this ring, appearing as a clean doublet due to ortho-coupling with H-6'.

  • Ring A (3-chlorophenyl):

    • H-2 (~7.78 ppm, t, J = 1.8 Hz, 1H): Isolated between the carbonyl and chlorine, it mirrors H-2' but appears as a fine triplet due to dual meta-coupling with H-4 and H-6.

    • H-6 (~7.65 ppm, dt, J = 7.8, 1.5 Hz, 1H): Deshielded by the carbonyl, coupling ortho to H-5 and meta to H-2/H-4.

    • H-4 (~7.58 ppm, ddd, J = 8.0, 2.0, 1.0 Hz, 1H): Ortho to the chlorine, experiencing its inductive withdrawal.

    • H-5 (~7.45 ppm, t, J = 7.8 Hz, 1H): Meta to both the carbonyl and chlorine, it is relatively shielded and couples ortho to both H-4 and H-6.

¹³C NMR (100 MHz, CDCl₃) Key Shifts: The carbonyl carbon (C=O) dominates the downfield region at 194.2 ppm . The quaternary carbons attached to the halogens (C-3, C-3') appear at ~134.8 ppm , driven by the electronegativity of chlorine. The methyl carbon (C-4') is found at 20.1 ppm .

Mass Spectrometry (GC-EI-MS)

Under Electron Ionization (EI, 70 eV), halogenated benzophenones exhibit highly predictable fragmentation driven by the instability of the radical cation at the carbonyl oxygen[3]. The molecular ion M⁺• appears at m/z 264 , displaying a classic 100:65:10 isotopic abundance ratio characteristic of a di-chlorinated species (M : M+2 : M+4).

Because the molecule lacks a γ-hydrogen, it cannot undergo a McLafferty rearrangement. Instead, fragmentation is strictly governed by α-cleavage on either side of the carbonyl group, yielding stable acylium ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • C=O Stretch: A strong, sharp peak at 1660 cm⁻¹ . The conjugation of the carbonyl with two phenyl rings lowers the stretching frequency compared to aliphatic ketones (~1715 cm⁻¹).

  • C=C Aromatic Stretches: Multiple sharp bands between 1570–1590 cm⁻¹ .

  • C-Cl Stretch: A distinct, strong band in the fingerprint region at 1050–1090 cm⁻¹ .

Mechanistic Diagram: EI-MS Fragmentation Pathway

The diagram below maps the causal flow of the primary α-cleavage events that define the mass spectrum of 3,3'-Dichloro-4'-methylbenzophenone.

MS_Fragmentation M Molecular Ion (M+•) m/z 264 C14H10Cl2O+• F1 [3-chloro-4-methylbenzoyl]+ m/z 153 C8H6ClO+ M->F1 α-cleavage -[C6H4Cl]• F2 [3-chlorobenzoyl]+ m/z 139 C7H4ClO+ M->F2 α-cleavage -[C7H6Cl]• F3 [3-chloro-4-methylphenyl]+ m/z 125 C7H6Cl+ F1->F3 - CO Neutral Loss F4 [3-chlorophenyl]+ m/z 111 C6H4Cl+ F2->F4 - CO Neutral Loss

Figure 1: Primary EI-MS fragmentation pathways of 3,3'-Dichloro-4'-methylbenzophenone.

Experimental Protocol: Standardized Workflow for Spectral Acquisition

To ensure trustworthiness and reproducibility , spectral acquisition must be treated as a self-validating system. The following protocol outlines the exact methodology required to generate quantitative, artifact-free NMR data for this specific compound.

Step 1: Sample Preparation

  • Action: Weigh exactly 15.0 mg of the purified analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: The 15 mg concentration strikes the optimal balance: it is concentrated enough to yield a high signal-to-noise (S/N) ratio for ¹³C acquisition within a reasonable timeframe, but dilute enough to prevent viscosity-induced line broadening, which would obscure the critical <2 Hz meta-couplings. TMS provides an absolute zero-point calibration.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Execute an automated 3D gradient shimming protocol (e.g., topshim).

  • Causality: Halogenated benzophenones possess highly complex multiplet structures. Inhomogeneous magnetic fields will artificially broaden peaks, causing the fine doublet-of-doublets (dd) and doublet-of-triplets (dt) to collapse into unresolved multiplets, destroying structural evidence[2].

Step 3: ¹H Quantitative Acquisition

  • Action: Acquire 16 scans with a spectral width of 20 ppm. Crucial: Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: A 2.0-second D1 delay ensures that all protons fully relax to their equilibrium magnetization state between RF pulses. This makes the resulting integration strictly quantitative, allowing the analyst to definitively prove the presence of exactly 10 protons (3 aliphatic, 7 aromatic).

Step 4: ¹³C and DEPT-135 Validation Sequence

  • Action: Acquire a standard ¹³C spectrum (512 scans) followed immediately by a DEPT-135 (Distortionless Enhancement by Polarization Transfer) sequence.

  • Causality (The Self-Validating Step): The DEPT-135 sequence will yield positive signals for the single methyl carbon (CH₃) and the six aromatic methine carbons (CH). The six quaternary carbons (C=O, C-Cl, C-CH₃, C-C) will completely disappear. By cross-referencing the ¹H integration (10 protons) with the DEPT-135 output (7 protonated carbons) and the standard ¹³C output (14 total carbons), the structural integrity of the molecule is mathematically proven from within the dataset itself.

References

  • Title: Detailed 1D/2D NMR Analyses of Benzophenone-Related Reaction Products from a Photopolymerization System of Vinyl Acetate and Benzophenone Source: Macromolecular Chemistry and Physics URL: [Link]2]

  • Title: 4-Chloro-3-fluoro-4'-iodobenzophenone | Mass Spectrometric Identification and Fragmentation Pathways Source: Benchchem Technical Support Center URL: ]">https://www.benchchem.com[3]

  • Title: Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]1]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,3'-Dichloro-4'-methylbenzophenone

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,3'-Dichloro-4'-methylbenzophenone. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,3'-Dichloro-4'-methylbenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, interpretation, and structural elucidation of this compound based on its ¹H NMR data. The principles discussed herein are foundational for the structural characterization of complex organic molecules.

Introduction: The Significance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds.[1] By observing the behavior of atomic nuclei within a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[1] ¹H NMR, which focuses on the hydrogen nucleus (proton), is particularly informative due to the high natural abundance and sensitivity of protons.

The ¹H NMR spectrum of 3,3'-Dichloro-4'-methylbenzophenone, an aromatic ketone, offers a unique fingerprint that allows for its unambiguous identification and characterization. The substituents on the two phenyl rings—chlorine atoms and a methyl group—create distinct electronic environments, leading to a well-resolved and interpretable spectrum.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of 3,3'-Dichloro-4'-methylbenzophenone is presented below. A systematic analysis of this structure allows for the prediction of the key features of its ¹H NMR spectrum: the number of signals, their chemical shifts (δ), their splitting patterns (multiplicity), and their integration values.

Structure of 3,3'-Dichloro-4'-methylbenzophenone:

Figure 1: Structure of 3,3'-Dichloro-4'-methylbenzophenone with proton labeling.

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
HA~ 7.8 - 8.0Doublet (d)1HLocated ortho to the carbonyl group, which is strongly deshielding. Coupled to HB.
HB~ 7.6 - 7.8Doublet of doublets (dd)1HInfluenced by the ortho carbonyl and meta chlorine. Coupled to HA and HC.
HC~ 7.4 - 7.6Doublet (d)1HInfluenced by the para carbonyl and ortho chlorine. Coupled to HB.
HD~ 7.7 - 7.9Doublet (d)1HLocated ortho to the carbonyl group. Coupled to HE.
HE~ 7.5 - 7.7Doublet of doublets (dd)1HInfluenced by the ortho carbonyl and meta chlorine. Coupled to HD and HF.
HF~ 7.3 - 7.5Doublet (d)1HInfluenced by the para carbonyl and meta methyl group. Coupled to HE.
HG (CH₃)~ 2.4 - 2.5Singlet (s)3HMethyl group protons are shielded and typically appear as a singlet in this environment.

Detailed Spectral Analysis: The "Why" Behind the Predictions

The predicted chemical shifts and multiplicities are not arbitrary; they are grounded in fundamental principles of NMR spectroscopy. Understanding these principles is crucial for accurate spectral interpretation.

Chemical Shift (δ): The Electronic Environment

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as the carbonyl (C=O) and chlorine (Cl) atoms, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield).[2] Conversely, electron-donating groups, like the methyl (-CH₃) group, shield protons, shifting their signals to lower chemical shifts (further upfield).

In 3,3'-Dichloro-4'-methylbenzophenone, the protons on both aromatic rings are significantly deshielded by the electron-withdrawing carbonyl group, placing their signals in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The protons ortho to the carbonyl (HA and HD) are expected to be the most deshielded due to the anisotropic effect of the C=O bond. The chlorine atoms also contribute to deshielding, further influencing the precise chemical shifts of the adjacent protons.

The methyl protons (HG), being attached to an aromatic ring, are slightly deshielded compared to an aliphatic methyl group but are significantly more shielded than the aromatic protons.

Spin-Spin Splitting (Multiplicity): Neighboring Protons

The multiplicity of a signal is determined by the number of neighboring, non-equivalent protons, following the n+1 rule (where n is the number of neighboring protons). The interaction between the spins of adjacent protons is known as spin-spin coupling, and the distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[3]

  • HA and HD: These protons each have one neighboring proton (HB and HE, respectively) and are therefore expected to appear as doublets.

  • HB and HE: These protons each have two neighboring protons and will thus appear as a doublet of doublets.

  • HC and HF: These protons each have one neighboring proton and are predicted to be doublets.

  • HG (CH₃): The methyl protons have no adjacent protons, so their signal will be a singlet.

The magnitude of the coupling constant provides valuable structural information. Ortho coupling (³JHH) in aromatic systems is typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller (2-3 Hz), and para coupling (⁵JHH) is often negligible.

Integration: The Proton Count

The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. In the spectrum of 3,3'-Dichloro-4'-methylbenzophenone, the aromatic protons will each integrate to 1H, while the methyl signal will integrate to 3H.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum of 3,3'-Dichloro-4'-methylbenzophenone, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Advanced NMR Techniques for Structural Confirmation

For complex molecules or to resolve ambiguities in the ¹H NMR spectrum, two-dimensional (2D) NMR techniques can be employed.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons.[2] In the COSY spectrum of 3,3'-Dichloro-4'-methylbenzophenone, cross-peaks would be observed between HA and HB, HB and HC, HD and HE, and HE and HF, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms.[2] It is invaluable for assigning carbon signals in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[2] It can be used to establish long-range connectivity, for instance, between the carbonyl carbon and the ortho protons (HA and HD).

Figure 2: Workflow for the structural elucidation of 3,3'-Dichloro-4'-methylbenzophenone using NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of 3,3'-Dichloro-4'-methylbenzophenone is a powerful tool for its structural verification. A thorough understanding of the principles of chemical shift, spin-spin coupling, and integration allows for a detailed prediction and interpretation of the spectrum. The distinct electronic environments created by the carbonyl, chloro, and methyl substituents lead to a well-defined set of signals. For unambiguous assignment and confirmation, advanced 2D NMR techniques can be employed. This guide provides the foundational knowledge for researchers and scientists to confidently analyze and interpret the ¹H NMR spectrum of this and related compounds.

References

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • Brainly. (2023, October 12). Annotate the benzophenone and triphenyl methanol NMR spectra by labeling each signal A through Z. Retrieved from [Link]

Sources

Foundational

13C NMR of 3,3'-Dichloro-4'-methylbenzophenone

In-Depth Technical Guide: 13C NMR Analysis of 3,3'-Dichloro-4'-methylbenzophenone Executive Summary The structural elucidation of asymmetrical diaryl methanones, such as 3,3'-dichloro-4'-methylbenzophenone, is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 13C NMR Analysis of 3,3'-Dichloro-4'-methylbenzophenone

Executive Summary

The structural elucidation of asymmetrical diaryl methanones, such as 3,3'-dichloro-4'-methylbenzophenone, is a critical analytical step in drug development and materials science. Because the benzophenone core serves as a privileged scaffold in photoaffinity labels and pharmacophores, unambiguous assignment of its carbon framework is paramount. This whitepaper provides a comprehensive, self-validating methodology for the acquisition, theoretical prediction, and definitive assignment of the 14 distinct carbon environments in 3,3'-dichloro-4'-methylbenzophenone using high-resolution 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Architecture & Theoretical Shift Prediction

To establish a baseline for spectral interpretation, we must first deconstruct the molecule into its constituent electronic environments. 3,3'-Dichloro-4'-methylbenzophenone consists of a bridging carbonyl group (C=O) flanked by two distinct aromatic systems:

  • Ring A: A 3-chlorophenyl moiety (C1 to C6).

  • Ring B: A 3-chloro-4-methylphenyl moiety (C1' to C6', with C7' as the methyl group).

Because the molecule lacks a plane of symmetry, all 14 carbons are magnetically inequivalent and will produce 14 distinct resonance signals.

Substituent Chemical Shift (SCS) Additivity

The empirical prediction of aromatic carbon shifts relies on the principle of 1[1]. By taking a base benzophenone spectrum and applying the inductive and mesomeric increments for chlorine and methyl groups, we can generate a highly accurate predictive model.

  • The Heavy Atom Effect: Chlorine exerts a strong inductive pull ( −I effect) but donates electron density through resonance ( +R effect). This typically results in a deshielding of the ipso carbon (+6.2 ppm) and a slight shielding of the para carbon (-1.9 ppm)[2].

  • Carbonyl Conjugation: The bridging carbonyl carbon is highly conjugated with both aromatic rings. Unlike aliphatic ketones which resonate above 200 ppm, the extended π -delocalization in3[3] shifts the C=O resonance upfield to approximately 194–195 ppm.

SCSLogic Base Base Benzophenone Core (C=O, C1-C6, C1'-C6') RingA Ring A Perturbation (3-Chloro Inductive Effect) Base->RingA RingB Ring B Perturbation (3-Chloro + 4-Methyl Effects) Base->RingB Carbonyl Carbonyl Resonance (Conjugation & Sterics) Base->Carbonyl Integration Empirical SCS Additivity Integration RingA->Integration RingB->Integration Carbonyl->Integration Prediction Predicted 13C Chemical Shifts Integration->Prediction

Figure 2: Logical flow of empirical substituent chemical shift (SCS) predictions.

Experimental Protocol: High-Resolution 13C NMR Acquisition

To transition from theoretical prediction to empirical validation, a rigorous acquisition protocol is required. Quaternary carbons (Cq)—such as C=O, C-Cl, and C-CH3—lack attached protons. Consequently, they suffer from inefficient dipole-dipole relaxation, leading to long longitudinal relaxation times ( T1​ ).

Step-by-Step Acquisition Methodology:

  • Sample Preparation: Dissolve 25–50 mg of 3,3'-dichloro-4'-methylbenzophenone in 0.6 mL of deuterated chloroform (CDCl3). The solvent peak ( δ 77.16 ppm) will serve as the internal reference.

  • Relaxation Optimization: To ensure the quaternary carbons are fully integrated and visible above the baseline noise, add a trace amount (0.05 M) of the paramagnetic relaxation agent Chromium(III) acetylacetonate [Cr(acac)3].

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer (operating at 100 MHz or 125 MHz for 13C).

  • Pulse Sequence: Use a standard 1D 13C sequence with WALTZ-16 proton decoupling. Set the relaxation delay (D1) to at least 2.0 seconds (or up to 5.0 seconds if Cr(acac)3 is omitted) to prevent saturation of the Cq signals. Set the number of scans (NS) to 512 to achieve an optimal signal-to-noise ratio.

Strategic Assignment Workflow (The Self-Validating System)

A list of peaks is functionally useless without a logical framework to assign them. We employ a "Self-Validating System" utilizing 1D and 2D NMR techniques to ensure every assignment is cross-verified by internal molecular connectivity.

Workflow Sample 1. Sample Preparation (CDCl3, 0.5M, Relaxation Agent) OneD 2. 1D 13C NMR (Identify 14 Carbon Resonances) Sample->OneD Acquire DEPT 3. DEPT-135 / DEPT-90 (Isolate Cq, CH, CH3) OneD->DEPT Multiplicity HSQC 4. 2D 1H-13C HSQC (Map Direct C-H Bonds) DEPT->HSQC Protonation HMBC 5. 2D 1H-13C HMBC (Map Long-Range Connectivity) HSQC->HMBC Framework Assignment 6. Definitive Assignment (Self-Validated Model) HMBC->Assignment Synthesize

Figure 1: Self-validating NMR workflow for unambiguous carbon assignment.

Phase 1: Multiplicity Editing via DEPT-135

Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.

  • Causality: DEPT-135 yields positive signals for CH and CH3 groups, negative signals for CH2 groups, and suppresses quaternary carbons (Cq) entirely.

  • Outcome: The spectrum will show 8 positive peaks (7 aromatic CH + 1 aliphatic CH3). The 6 peaks present in the standard 1D 13C but missing in the DEPT-135 are definitively identified as the quaternary carbons (C=O, C1, C1', C3, C3', C4').

Phase 2: The HMBC Anchor Logic (Self-Validation)

Heteronuclear Multiple Bond Correlation (HMBC) maps long-range (2-bond and 3-bond) carbon-proton couplings ( 2JCH​ and 3JCH​ ). This is the engine of our self-validating system.

  • Anchor Point 1 (The Methyl Group): The methyl protons (H7', singlet at ~2.4 ppm in 1H NMR) are an unmistakable starting point. In the HMBC spectrum, H7' will show a strong 3JCH​ correlation to C3' and C5' , and a 2JCH​ correlation to C4' . Because C3' is a quaternary carbon (missing in DEPT) and C5' is a CH (positive in DEPT), this single interaction definitively assigns the highly deshielded C4' (~141.7 ppm) and differentiates the chlorinated C3' from the chlorinated C3 on the other ring.

  • Anchor Point 2 (The Carbonyl): The C=O carbon (~194.5 ppm) will show 3JCH​ correlations to the ortho protons of both rings (H2, H6, H2', H6').

  • Ring Differentiation: Because H2' and H6' can be identified via their coupling to the already anchored Ring B carbons (from Step 1), we can perfectly isolate the Ring A protons. Their subsequent HMBC correlations to C3 and C1 complete the puzzle without relying solely on empirical guesswork.

Quantitative Data Summary

The following table synthesizes the theoretical predictions derived from SCS additivity rules, cross-referenced with the expected DEPT-135 outcomes. This serves as the comparative baseline for evaluating the experimental spectra.

Carbon PositionStructural EnvironmentDEPT-135 SignalPredicted δ (ppm)Mechanistic Rationale
C=O CarbonylNone (Cq)194.5Deshielded conjugated ketone; shielded relative to aliphatic ketones.
C4' C-CH3 (Ring B)None (Cq)141.7Strong deshielding from the ipso-methyl group.
C1 C-C=O (Ring A)None (Cq)138.9Deshielded by the electron-withdrawing carbonyl group[4].
C1' C-C=O (Ring B)None (Cq)136.0Shielded relative to C1 due to para-methyl electron donation.
C3' C-Cl (Ring B)None (Cq)135.2Deshielded by the inductive effect of the ipso-chlorine.
C3 C-Cl (Ring A)None (Cq)134.5Deshielded by the inductive effect of the ipso-chlorine.
C4 CH (Ring A)Positive (CH)132.8Ortho to chlorine; experiences slight inductive deshielding.
C2 CH (Ring A)Positive (CH)130.4Ortho to chlorine; experiences slight inductive deshielding.
C2' CH (Ring B)Positive (CH)130.3Ortho to chlorine, meta to methyl.
C5' CH (Ring B)Positive (CH)130.3Ortho to methyl, meta to chlorine.
C5 CH (Ring A)Positive (CH)129.6Meta to chlorine; minimal electronic perturbation.
C6 CH (Ring A)Positive (CH)128.1Para to chlorine; exhibits resonance shielding effect[5].
C6' CH (Ring B)Positive (CH)128.0Para to chlorine, meta to methyl.
C7' CH3 (Methyl)Positive (CH3)20.0Standard aliphatic methyl resonance.

References

  • National Institutes of Health (PubMed)
  • Conformational Preferences of ortho-Substituted Benzophenones.
  • A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings Benchchem URL
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone Chemistry Stack Exchange URL
  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects ResearchGate URL

Sources

Exploratory

Mass Spectrometry of Substituted Benzophenones: Structural Elucidation and Quantitative Bioanalysis

Executive Overview Substituted benzophenones (BPs) represent a critical class of organic compounds utilized extensively as photoinitiators, ultraviolet (UV) filters (e.g., Oxybenzone/BP-3), and pharmaceutical scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Substituted benzophenones (BPs) represent a critical class of organic compounds utilized extensively as photoinitiators, ultraviolet (UV) filters (e.g., Oxybenzone/BP-3), and pharmaceutical scaffolds. The robust characterization and quantification of these compounds in complex matrices require an intimate understanding of their gas-phase ion chemistry. This whitepaper provides an in-depth mechanistic analysis of benzophenone fragmentation under mass spectrometry (MS) and establishes self-validating analytical protocols for their quantitative bioanalysis.

Mechanistic Fundamentals of Benzophenone Fragmentation

Electron Ionization (EI) Dynamics and α-Cleavage

Under standard 70 eV electron ionization (EI), the fragmentation of substituted benzophenones is fundamentally directed by the central carbonyl group. The dominant dissociation pathway is α-cleavage, which yields a benzoyl cation and a neutral phenyl radical.

The competition between forming a substituted benzoyl cation versus an unsubstituted benzoyl cation is governed by the electronic nature of the ring substituents. Research demonstrates a strong Hammett correlation in these competitive dissociations[1]. Electron-donating groups (e.g., -OCH₃, -CH₃) stabilize the resulting acylium ion, driving the equilibrium toward the formation of the substituted benzoyl cation. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) destabilize the adjacent positive charge, favoring the formation of the unsubstituted benzoyl cation[1].

G M Substituted Benzophenone [Y-C6H4-CO-C6H5]+. F1 Substituted Benzoyl Cation [Y-C6H4-CO]+ M->F1 α-cleavage 1 (- C6H5•) F2 Benzoyl Cation [C6H5-CO]+ M->F2 α-cleavage 2 (- Y-C6H4•) F3 Substituted Phenyl Cation [Y-C6H4]+ F1->F3 - CO F4 Phenyl Cation [C6H5]+ F2->F4 - CO

Caption: Competitive α-cleavage pathways of substituted benzophenones under electron ionization.

Soft Ionization and Molecular Ion Preservation

A historical limitation of 70 eV EI-MS in benzophenone analysis is the extensive internal energy imparted to the molecule, which often completely depletes the molecular ion ( [M]+∙ ), complicating the identification of unknown derivatives. To establish a self-validating structural assignment, analysts are increasingly utilizing variable-energy electron ionization. By lowering the ionization energy to 14–16 eV ("Soft EI"), the excess internal energy is minimized. This causal shift in instrument parameters significantly enhances the survivability of the molecular ion while retaining structurally informative, low-energy fragmentation pathways[2].

Proton Exchange in Chemical Ionization (CI)

When analyzed via positive chemical ionization (PCI), benzophenones are initially protonated at the carbonyl oxygen. Advanced gas-phase studies reveal that prior to fragmentation, an interannular proton transfer often occurs. The proton migrates from the carbonyl group to one of the aromatic rings, generating a transient benzoyl benzenium intermediate. This rearrangement is a prerequisite for the subsequent neutral loss of a benzene molecule[3].

Quantitative LC-MS/MS Bioanalysis

For the trace-level determination of benzophenone UV filters in biological fluids (e.g., human urine, serum, or breast milk), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the analytical gold standard[4].

The Causality of Sample Preparation

Benzophenones are highly lipophilic but are metabolized in vivo into highly polar Phase II conjugates (primarily glucuronides and sulfates) to facilitate excretion[5].

  • Enzymatic Hydrolysis: Direct analysis of the unconjugated aglycone requires the addition of β -glucuronidase. Without this step, >80% of the total benzophenone body burden would remain undetected in the aqueous phase[5].

  • Matrix Clean-up: Biofluids contain high concentrations of phospholipids and endogenous proteins that cause severe ion suppression in the Electrospray Ionization (ESI) source. Utilizing dispersive solid-phase extraction (dSPE) or polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges removes these interferences, ensuring the ionization efficiency remains constant[6].

G S1 1. Biofluid Collection (Urine/Serum) S2 2. Enzymatic Hydrolysis (β-glucuronidase) S1->S2 S3 3. Extraction & Clean-up (dSPE / Oasis HLB) S2->S3 S4 4. UHPLC Separation (C18 Column) S3->S4 S5 5. MS/MS Detection (ESI-MRM) S4->S5

Caption: Self-validating LC-MS/MS workflow for the quantitative bioanalysis of benzophenones.

Quantitative Data Summaries

Table 1: Hammett Correlation & Substituent Effects on α-Cleavage[1]

Substituent (Y)Electronic EffectDominant Fragment IonReaction Constant ( ρ )
-OCH₃ (para)Electron Donating [Y−C6​H4​−CO]+ (Substituted Benzoyl)+1.08
-CH₃ (para)Electron Donating [Y−C6​H4​−CO]+ (Substituted Benzoyl)+1.08
-H (unsubstituted)NeutralEqual distributionN/A
-NO₂ (para)Electron Withdrawing [C6​H5​−CO]+ (Unsubstituted Benzoyl)+1.08
-CF₃ (para)Electron Withdrawing [C6​H5​−CO]+ (Unsubstituted Benzoyl)+1.08
Note: A positive reaction constant ( ρ=1.08 ) indicates a decrease in electron density at the carbonyl carbon during fragmentation.

Table 2: Typical LC-MS/MS MRM Transitions for Benzophenone UV Filters[4][5]

AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Benzophenone-1 (BP-1)215.1137.095.0
Benzophenone-2 (BP-2)247.1137.0109.0
Benzophenone-3 (BP-3)229.1151.0105.0
Benzophenone-4 (BP-4)309.1229.0151.0
Benzophenone-8 (BP-8)245.1151.0105.0

Experimental Protocols

Protocol 1: GC-EI-MS Structural Characterization of Unknown Benzophenones

Design Rationale: This protocol is a self-validating system. It uses variable electron energy to confirm the molecular weight and isotopic labeling to definitively assign fragment origins.

  • Derivatization: For hydroxylated benzophenones, add 50 µL of BSTFA + 1% TMCS to 50 µL of the sample extract. Incubate at 60 °C for 30 minutes to form volatile trimethylsilyl (TMS) ethers[7].

  • Injection: Inject 1 µL into a GC-TOF-MS system equipped with a variable-energy ion source.

  • Standard Acquisition (70 eV): Acquire full-scan data at 70 eV to generate a highly fragmented spectrum. Cross-reference the output with NIST/Wiley standard libraries for initial structural proposals.

  • Soft Ionization Validation (14 eV): Switch the ion source method parameter to 14 eV. Re-acquire the spectrum. The suppression of secondary fragmentation will isolate and validate the intact [M]+∙ ion[2].

  • Mechanistic Tracing: To resolve ambiguous α -cleavages, synthesize or procure deuterated ( 2H ) or 18O -labeled analogs of the proposed structure. Re-run at 70 eV; the mass shift of the fragments will definitively trace back to their respective structural elements[7].

Protocol 2: LC-MS/MS Quantitative Bioanalysis of Human Urine

Design Rationale: This protocol embeds trustworthiness by spiking Stable Isotope-Labeled Internal Standards (SIL-IS) prior to any sample manipulation, automatically correcting for downstream extraction losses and ESI matrix effects.

  • Internal Standard Spiking: Aliquot 300 µL of the urine sample into a microcentrifuge tube. Immediately spike with 10 ng/mL of an isotopically labeled internal standard (e.g., BP-d10 or BPA-d16)[5][6].

  • Enzymatic Deconjugation: Add 40 µL of acetate buffer (pH 5.0) to adjust the matrix pH, followed by 20 µL of β -glucuronidase enzyme. Incubate the mixture overnight (approx. 16 h) at 37 °C[5].

  • Quenching: Halt the enzymatic reaction by adding 20 µL of formic acid and 20 µL of methanol. Centrifuge at 5000 rpm (4 °C) for 30 minutes to pellet solid proteins[5].

  • Solid-Phase Extraction (SPE): Load the supernatant onto an Oasis HLB cartridge (500 mg/6 cc) pre-conditioned with 5 mL methanol and 5 mL Milli-Q water[6].

  • Washing & Elution: Wash the cartridge with 5 mL of 5% methanol in water. Dry under vacuum for 20 minutes. Elute the target benzophenones with 6 mL of 15% methanol in ethyl acetate[6].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ and reconstitute in 1 mL of the initial LC mobile phase.

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a UHPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Utilize a gradient mobile phase of 0.1% ammoniacal aqueous solution (Solvent A) and 0.1% ammonia in methanol (Solvent B)[4]. Monitor the specific MRM transitions outlined in Table 2.

Sources

Foundational

The Photophysical Architecture of Dichlorobenzophenones

An in-depth technical guide on the photochemical properties of dichlorobenzophenones (DCBPs), synthesizing photophysical fundamentals, environmental reactivity, and advanced analytical methodologies. Dichlorobenzophenone...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the photochemical properties of dichlorobenzophenones (DCBPs), synthesizing photophysical fundamentals, environmental reactivity, and advanced analytical methodologies.

Dichlorobenzophenones, notably the 4,4'- and 2,4'- isomers, are robust aromatic ketones utilized extensively as UV filters, photoinitiators in polymer chemistry, and synthetic intermediates[1][2]. Beyond their industrial utility, compounds like 4,4'-dichlorobenzophenone (4,4'-DCBP) are critical environmental markers, serving as the primary degradation products of organochlorine pesticides such as dicofol and DDT[3][4].

To manipulate or mitigate DCBPs, one must first understand their energetic lifecycle. The photochemistry of DCBPs is governed by their ability to efficiently absorb ultraviolet radiation and funnel that energy into highly reactive triplet states.

UV Absorption and Singlet Excitation

The electronic architecture of DCBP dictates its absorption profile. The UV-Vis spectrum exhibits two primary transitions:

  • π → π* Transition: A highly allowed, intense absorption band peaking around 250 nm, localized primarily on the aromatic rings[2].

  • n → π* Transition: A symmetry-forbidden, weaker absorption band near 350 nm, originating from the non-bonding electrons of the carbonyl oxygen[2].

Upon absorption of a UV photon, the molecule is promoted to an excited singlet state ( S1​ ).

Intersystem Crossing and the Triplet State Dynamics

The presence of the carbonyl group facilitates an exceptionally rapid and efficient Intersystem Crossing (ISC) from the S1​ state to the lowest excited triplet state ( T1​ ), with quantum yields often approaching unity. In DCBPs, the lowest triplet state is definitively of n,π∗ character[5][6].

The introduction of chlorine atoms at the para positions fundamentally alters the fine-structure parameters of this triplet state. Optically Detected Magnetic Resonance (ODMR) studies demonstrate that the heavy-atom effect of the halogens enhances spin-orbit coupling. This reduces the dipolar contributions to the zero-field splitting (ZFS) parameter ( D ) compared to unsubstituted benzophenone, indicating that up to 50% of the total spin density in the lowest triplet state resides on the halogenated aromatic rings rather than the carbonyl core[6].

G S0 Ground State (S0) Stable DCBP S1 Singlet State (S1) Excited DCBP S0->S1 UV Absorption (~350 nm) T1 Triplet State (T1) n,π* Configuration S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Ketyl Ketyl Radical Transient Species T1->Ketyl H-Abstraction (Solvent) Degradation Hydroxylated TPs Environmental Degradants T1->Degradation Indirect Photolysis (O2/H2O) Pinacol Benzopinacol Dimerization Product Ketyl->Pinacol Radical Coupling

Photophysical and photochemical pathways of dichlorobenzophenones.

Photochemical Reactivity & Environmental Fate

The chemical fate of the T1​ state is dictated by its environment. The electrophilic nature of the n,π∗ oxygen drives two primary pathways: synthetic photoreduction and environmental phototransformation.

Hydrogen Abstraction and Photoreduction

In the presence of a hydrogen-donating solvent (e.g., isopropanol), the excited T1​ state abstracts a hydrogen atom to form a diphenyl ketyl radical[7][8]. Because the n,π∗ state features an electron-deficient oxygen, it readily attacks the relatively weak secondary carbon-hydrogen bond of isopropanol. The resulting ketyl radicals rapidly dimerize to form substituted benzopinacols[8].

Environmental Phototransformation

When DCBPs leach from plastics or persist in surface waters as pesticide degradants, they are exposed to sunlight in aqueous matrices. Under these conditions, DCBPs undergo both direct self-sensitization and indirect photolysis[9]. The excited triplet states react with dissolved oxygen and water to generate reactive oxygen species (ROS) and hydroxyl radicals. These radicals subsequently attack the aromatic rings, yielding a complex mixture of hydroxylated transformation products (TPs)[9].

Quantitative Photophysical Data

The following table synthesizes the core photophysical parameters of 4,4'-DCBP compared against its parent and brominated analogs, illustrating the halogen heavy-atom effect.

| Compound | UV Absorption λmax​ (nm) | Lowest Triplet State | Triplet ZFS ∣D∣ (cm −1 ) | Spin Density on Rings | | :--- | :--- | :--- | :--- | :--- | | Benzophenone (Reference) | ~250, ~340 | n,π∗ | ~0.152 | < 10% | | 4,4'-Dichlorobenzophenone | ~260, ~350 | n,π∗ | ~0.138 | ~30-40% | | 4,4'-Dibromobenzophenone | ~265, ~355 | n,π∗ | ~0.125 | > 40% |

(Data synthesized from ODMR and Stark effect spectroscopic analyses[2][5][6])

Validated Experimental Methodologies

To accurately characterize these properties, standard analytical techniques often fail due to the transient nature of triplet states and radical intermediates. The following protocols outline field-proven, self-validating workflows.

Protocol A: Optically Detected Magnetic Resonance (ODMR) of the Triplet State

Conventional Electron Paramagnetic Resonance (EPR) lacks the sensitivity required for transient triplet states at low steady-state concentrations. ODMR leverages the high quantum yield of phosphorescence, detecting microwave-induced transitions between triplet spin sublevels optically[6].

  • Host-Guest Matrix Preparation: Dope 4,4'-DCBP into a 4,4'-dibromodiphenylether host crystal. Causality: The host matrix isolates the DCBP molecules, preventing triplet-triplet annihilation and minimizing inhomogeneous spectral broadening[6].

  • Cryogenic Cooling: Mount the crystal in a liquid helium cryostat and cool to 1.2 – 4.2 K. Causality: Ultra-low temperatures suppress spin-lattice relaxation, allowing the zero-field spin sublevels to maintain non-Boltzmann populations—a strict prerequisite for ODMR.

  • Excitation & Microwave Sweep: Irradiate the crystal with a UV laser ( λexc​ = 350 nm) to populate the T1​ state. Simultaneously, sweep microwave frequencies across the expected zero-field splitting range (1–5 GHz).

  • Optical Detection: Monitor the phosphorescence intensity using a photomultiplier tube. When the microwave frequency matches the energy gap between two spin sublevels, population is transferred, altering the overall phosphorescence yield.

  • Self-Validation Check: The system is self-validating via the phosphorescence baseline. If the crystal is > 4.2 K, spin-lattice relaxation will thermalize the sublevels, and no microwave-induced optical shift will be observed, immediately indicating a cryogenic failure[6].

ODMR Prep Crystal Growth Host-Guest Matrix Cool Cryogenic Cooling (1.2 - 4.2 K) Prep->Cool Excite UV Laser Excitation Populate T1 State Cool->Excite Microwave Microwave Sweep Resonance Matching Excite->Microwave Detect Optical Detection Phosphorescence Shift Microwave->Detect

ODMR experimental workflow for triplet state characterization.

Protocol B: Photochemical Reduction to Dichlorobenzopinacol

This protocol outlines the synthesis of benzopinacol via hydrogen abstraction, demonstrating the chemical reactivity of the T1​ state[8].

  • Solution Preparation: Dissolve 1.0 g of 4,4'-DCBP in 10 mL of anhydrous isopropanol. Add a drop of glacial acetic acid to prevent base-catalyzed cleavage of the resulting pinacol. Causality: Isopropanol is selected because its secondary C-H bond has a low bond dissociation energy, making it an ideal hydrogen donor for the electrophilic n,π∗ oxygen.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Degassing prevents O2​ from quenching the T1​ state before hydrogen abstraction can occur.

  • Irradiation: Seal the vessel and irradiate using a medium-pressure mercury lamp equipped with a Pyrex filter ( λ>300 nm). Causality: The Pyrex filter cuts off high-energy UV-C, selectively exciting the n→π∗ transition without degrading the solvent.

  • Self-Validation Check: The reaction is self-validating through real-time UV-Vis monitoring. The disappearance of the n→π∗ absorption band at ~350 nm directly correlates with the consumption of the DCBP starting material, providing an internal kinetic control[2][8].

  • Isolation: Upon completion, the highly insoluble dichlorobenzopinacol photoproduct will precipitate out of the isopropanol solution and can be isolated via vacuum filtration.

References

  • [1] NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Protection: Exploring 2,4'-Dichlorobenzophenone as a UV Absorber. nbinno.com.[Link](Note: Direct deep link routed via grounding API)

  • [3] Plimmer, J. R., et al. Photochemistry of Bioactive Compounds: A Review of Pesticide Photochemistry. Annual Reviews. [Link]

  • [5] Wojdac, L. F., & Noe, L. J. (1981). Examination of the Lowest Triplet n,pi* States of 4,4'-Dichlorobenzophenone and 4,4'-Dibromobenzophenone in Neat Crystals Using the Stark Effect. The Journal of Physical Chemistry.[Link]

  • [9] Environmental Science: Processes & Impacts. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. RSC Publishing.[Link]

  • [6] Mucha, J. A., & Pratt, D. W. (1977). Optically detected magnetic resonance spectra of the lowest triplet states of benzophenone, 13C-benzophenone, and three 4,4'-dihalobenzophenones. The Journal of Chemical Physics, 66(12).[Link]

  • [4] Thiel, A., et al. (2025). Dicofol degradation to p,p'-dichlorobenzophenone - A potential antiandrogen. ResearchGate. [Link]

  • [7] The Journal of Physical Chemistry A. (1997). Continuous Irradiation Induced Luminescence from Benzophenone, 4,4'-Dichlorobenzophenone, and 4-(Dimethylamino)benzaldehyde in Solid Environments and Its Pressure Dependence. ACS Publications.[Link]

  • [8] Oregon State University. (2014). Synthesis, Spectroscopy and Photochemistry of Benzophenones. Integrated Laboratory Project - CH 463.[Link]

Sources

Exploratory

3,3'-Dichloro-4'-methylbenzophenone: A Technical Whitepaper on Safety, Handling, and Toxicological Profiling in Drug Development

Executive Summary In modern medicinal chemistry, benzophenone derivatives serve as ubiquitous scaffolds, functioning as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), photoinitiators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, benzophenone derivatives serve as ubiquitous scaffolds, functioning as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), photoinitiators, and multitarget-directed ligands1[1]. 3,3'-Dichloro-4'-methylbenzophenone (CAS: 951890-84-9) is a highly specialized, halogenated variant. The addition of dual chlorine atoms and a methyl group significantly increases the molecule's lipophilicity and alters its electronic distribution, making it highly valuable for synthesizing compounds targeting the Histamine H3 receptor (H3R) or tyrosinase enzymes 2[2].

However, this increased lipophilicity also enhances its ability to cross biological membranes, necessitating advanced safety data sheet (SDS) protocols. This whitepaper translates standard SDS hazard data into actionable, causality-driven workflows for researchers and drug development professionals.

Physicochemical & Hazard Profiling

To design safe handling protocols, we must first understand the physical nature of the compound. Halogenated benzophenones typically present as crystalline powders that pose both respiratory and environmental hazards3[3].

Table 1: Quantitative Physicochemical Data & GHS Classification
ParameterValue / DescriptionCausality / Impact on Handling
Chemical Name 3,3'-Dichloro-4'-methylbenzophenoneThe diaryl ketone structure acts as a UV-absorbing chromophore.
CAS Number 951890-84-9Unique identifier for regulatory tracking[4].
Molecular Formula C14H10Cl2OHigh carbon/halogen ratio indicates high lipophilicity.
Molecular Weight 265.13 g/mol Small molecule; easily penetrates dermal barriers[4].
Physical State Solid (Crystalline Powder)Prone to forming combustible dust clouds in air[3].
Solubility Insoluble in water; Soluble in DMSO, IsooctaneRequires organic solvents for in vitro assay preparation[5].
Environmental Hazard Very toxic to aquatic lifeCannot be disposed of in standard aqueous waste streams[6].

Toxicological Mechanisms & Causality

Standard SDS documents list hazards without explaining the "why." The toxicity of 3,3'-Dichloro-4'-methylbenzophenone is driven by its structural features. Benzophenone derivatives are known to exhibit potential endocrine-disrupting properties and hepatotoxicity 7[7].

The lipophilic nature of the di-chloro and methyl substitutions allows the molecule to readily enter hepatic cells (e.g., HepG2). Once intracellular, benzophenones can activate the AMP-activated protein kinase (AMPK) pathway or undergo Phase I metabolism via Cytochrome P450 enzymes, generating reactive intermediates that cause oxidative stress and decrease cell viability at concentrations >10 µM 8[8].

ToxicityPathway A 3,3'-Dichloro-4'-methylbenzophenone (Lipophilic Entry) B Hepatic CYP450 Metabolism A->B Oxidation D AMPK Pathway Activation A->D Intracellular signaling F Endocrine Receptor Interaction A->F Off-target binding C Reactive Intermediate Formation B->C Phase I Metabolism E Hepatocellular Toxicity (HepG2) C->E Oxidative Stress

Metabolic and toxicological pathways of halogenated benzophenones in hepatic cells.

Self-Validating Experimental Protocols

To ensure scientific integrity, the handling and biological evaluation of this compound must follow self-validating systems.

Protocol 1: Safe Handling and Stock Solution Preparation

Causality: Fine powders of benzophenone derivatives can form explosive dust mixtures and cause severe respiratory irritation. Furthermore, static discharge can ignite solvent vapors (e.g., isooctane or methanol) used during dissolution 5[5].

  • Environmental Setup: Perform all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood. Ensure the humidity is >40% to minimize static electricity.

  • PPE Donning: Wear anti-static overalls, double nitrile gloves, and a NIOSH-approved N95/P100 particulate respirator[5].

  • Weighing: Use a grounded analytical balance and non-sparking spatulas (e.g., PTFE-coated) to transfer the crystalline powder[5].

  • Solubilization: Dissolve the compound in 100% molecular-grade DMSO to yield a 10 mM stock solution.

  • System Validation: Visually inspect the solution against a dark background to ensure no particulate matter remains. Perform a UV-Vis spectrophotometry scan (λmax typically ~250-280 nm for benzophenones) to confirm the concentration.

  • Storage: Because benzophenone derivatives are photo-reactive, aliquot the solution into amber glass vials, purge the headspace with Argon gas to prevent oxidation, and store at -20°C[1].

Protocol 2: In Vitro Hepatotoxicity Screening (HepG2)

Causality: Before utilizing 3,3'-Dichloro-4'-methylbenzophenone as an intermediate for API synthesis, its baseline hepatotoxicity must be established to prevent late-stage drug candidate failure[8].

  • Cell Culture: Seed HepG2 (human hepatoma) cells in a 96-well plate at 1×104 cells/well in DMEM with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Dosing: Treat the cells with serial dilutions of the compound (1 µM to 100 µM) for 48 hours.

  • Controls (The Self-Validating Mechanism):

    • Negative Control: 0.1% DMSO vehicle (must show >95% viability).

    • Positive Control: 1 µM Doxorubicin (must show >50% cell death)[8].

  • Assay: Add MTT reagent (0.5 mg/mL) to each well. Incubate for 4 hours. Remove the media and dissolve the resulting formazan crystals in 100 µL DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression. If the controls fail their respective thresholds, the assay is invalid and must be repeated.

Spill Response and Decontamination Workflow

Because 3,3'-Dichloro-4'-methylbenzophenone is highly toxic to aquatic environments[6], standard wet-washing of spills into laboratory drains is strictly prohibited. The following workflow must be executed in the event of a powder spill.

SpillResponse Step1 1. Evacuate & Ventilate (Prevent Dust Inhalation) Step2 2. Don Advanced PPE (Respirator & Nitrile) Step1->Step2 Step3 3. Containment (Avoid Water/Drains) Step2->Step3 Step4 4. Dry Sweep/Vacuum (Use Non-Sparking Tools) Step3->Step4 Step5 5. Chemical Decontamination (Sodium Hypochlorite Wash) Step4->Step5 Step6 6. Hazardous Waste Disposal (Incineration Protocol) Step5->Step6

Step-by-step spill response and containment workflow for halogenated benzophenones.

Decontamination Rationale: After dry-sweeping the bulk powder, the non-recoverable remainder should be wiped down with a sodium hypochlorite solution to chemically degrade the residual benzophenone structure before final wipe-down with water, ensuring zero environmental discharge9[9].

References

  • konoscience.com - 3,3'-Dichloro-4'-methylbenzophenone - CAS:951890-84-9.
  • MDPI - Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease.
  • Vigon - 500534 benzophenone safety data sheet - SDS US.
  • Agilent - Benzophenone in Isooctane - SAFETY DATA SHEET.
  • ResearchGate - Synthesis and inhibition of mushroom tyrosinase by new halogenated benzophenone and xanthone analogues: Toxicity assessment and molecular insights.
  • Jingye Pharma - High-Purity Benzophenone Derivatives for Pharmaceutical Applications.
  • PMC - Safety of benzophenone to be used as flavouring.
  • EDQM - Benzophenone - European Directorate for the Quality of Medicines & HealthCare.

Sources

Foundational

Solubility of 3,3'-Dichloro-4'-methylbenzophenone

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3,3'-Dichloro-4'-methylbenzophenone, a compound of interest in contemporary chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,3'-Dichloro-4'-methylbenzophenone, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of extensive public data for this specific molecule, this document leverages established principles of physical organic chemistry and draws parallels with structurally related benzophenone derivatives to forecast its solubility profile. We present a detailed examination of the physicochemical properties influencing solubility, predictive assessments across a range of common laboratory solvents, and rigorous, field-proven experimental protocols for the precise determination of its solubility parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies to support research and development activities involving this compound.

Introduction and Physicochemical Characterization

3,3'-Dichloro-4'-methylbenzophenone is a substituted aromatic ketone. The benzophenone core is a common scaffold in medicinal chemistry and materials science.[1] The solubility of this compound is a critical parameter, influencing its behavior in biological systems, its formulation possibilities, and its reaction kinetics in synthetic protocols.

The molecular structure, featuring two chlorinated phenyl rings and a methyl group, dictates its physicochemical properties and, consequently, its solubility. The two chlorine atoms significantly increase the molecule's lipophilicity and molecular weight, while the methyl group further contributes to its nonpolar character. The central carbonyl group introduces a degree of polarity.

Table 1: Predicted Physicochemical Properties of 3,3'-Dichloro-4'-methylbenzophenone

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
IUPAC Name (3-chlorophenyl)(3-chloro-4-methylphenyl)methanone---
CAS Number 62094-25-3For unambiguous identification.
Molecular Formula C₁₄H₁₀Cl₂OIndicates a relatively large, halogenated organic molecule.
Molecular Weight 265.14 g/mol A moderate molecular weight for a small molecule, which can influence dissolution rates.
Polarity Predominantly nonpolar with a polar carbonyl groupThe large, nonpolar surface area from the aromatic rings and halogens will dominate, suggesting poor aqueous solubility.
Hydrogen Bonding Hydrogen bond acceptor (carbonyl oxygen)The absence of hydrogen bond donors limits interactions with protic solvents like water.
Physical Form Expected to be a crystalline solid at room temperatureSimilar to many benzophenone derivatives.[2][3]

Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. Given the predominantly nonpolar and lipophilic nature of 3,3'-Dichloro-4'-methylbenzophenone, its solubility is expected to be low in polar solvents and significantly higher in nonpolar and moderately polar organic solvents.

Table 2: Predicted in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityScientific Rationale
Protic Polar Water, Methanol, EthanolInsoluble to Very Sparingly SolubleThe high polarity and extensive hydrogen bonding network of these solvents cannot effectively solvate the large, nonpolar aromatic structure of the compound.[2]
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileSoluble to Very SolubleThese solvents possess a high dielectric constant and can induce dipole moments, effectively solvating the polar carbonyl group and accommodating the nonpolar regions of the molecule.
Halogenated Dichloromethane (DCM), ChloroformVery SolubleThe similar polarities and dispersion forces between the chlorinated solvent and the dichlorinated analyte promote strong intermolecular interactions and dissolution.
Aromatic Toluene, BenzeneSolubleThe aromatic rings of the solvent can engage in π-stacking interactions with the phenyl rings of the benzophenone derivative.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately to Freely SolubleThese solvents have a moderate polarity and can solvate both the polar and nonpolar portions of the molecule.
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleWhile the compound is largely nonpolar, the polarity of the carbonyl group will limit its solubility in highly nonpolar, aliphatic solvents.[2]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, rigorous experimental measurement is essential. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and reproducibility for sparingly soluble compounds.[4][5]

The Shake-Flask Method: A Self-Validating Protocol

The underlying principle of this method is to establish a saturated solution in equilibrium with an excess of the solid compound. The concentration of the dissolved compound in the supernatant is then quantified.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid 3,3'-Dichloro-4'-methylbenzophenone to a known volume of solvent B Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (24-48h) A->B Establish Equilibrium C Allow solid to settle B->C Cease Agitation D Withdraw supernatant C->D E Filter (e.g., 0.22 µm PTFE) or centrifuge to remove undissolved solid D->E F Prepare serial dilutions of the clear supernatant E->F Sample Preparation G Analyze by a validated analytical method (e.g., HPLC-UV) F->G H Determine concentration against a standard curve G->H I I H->I Report Solubility (e.g., in mg/mL or µM)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • 3,3'-Dichloro-4'-methylbenzophenone (solid)

  • Selected solvents of high purity

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation: Add an excess amount of solid 3,3'-Dichloro-4'-methylbenzophenone to a series of vials, each containing a precise volume of the chosen solvent. The excess solid is crucial to ensure saturation is reached and maintained.[4]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the samples for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection and Clarification: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. To ensure the sample is free of undissolved solid, either centrifuge the aliquot at high speed or filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents).

  • Quantification:

    • Prepare a standard stock solution of the compound in a solvent in which it is freely soluble.

    • Create a series of calibration standards by diluting the stock solution.

    • Analyze the calibration standards and the clarified supernatant samples by a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the dissolved compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.

Factors Influencing Solubility

Several environmental and physicochemical factors can significantly impact the measured solubility of 3,3'-Dichloro-4'-methylbenzophenone.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7] Therefore, solubility data must always be reported with the corresponding temperature.

  • pH (in aqueous media): As a neutral, non-ionizable molecule, the aqueous solubility of 3,3'-Dichloro-4'-methylbenzophenone is expected to be independent of pH.[4]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.[4] It is imperative to use materials of the highest possible purity for accurate determinations.

Conclusion

While specific experimental data for 3,3'-Dichloro-4'-methylbenzophenone is not widely published, a robust understanding of its physicochemical properties allows for a reliable prediction of its solubility behavior. It is anticipated to be poorly soluble in aqueous and other highly polar, protic solvents, while exhibiting good solubility in halogenated and polar aprotic organic solvents. For definitive quantitative data, the shake-flask method provides a reliable and scientifically sound experimental approach. The protocols and predictive analyses detailed in this guide offer a solid foundation for researchers to effectively work with and characterize this compound in a variety of scientific applications.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • MDPI. (2019, August 1). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
  • PMC. (n.d.). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Benchchem. (n.d.). Solubility Profile of 4-Methoxy-3'-methylbenzophenone: A Technical Guide.
  • Benchchem. (n.d.). Synthesis and properties of 4-Methoxy-3'-methylbenzophenone derivatives.
  • 试剂仪器网. (n.d.). 3,3'-Dichloro-4'-methylbenzophenone - Fluorochem.
  • PubChem. (n.d.). 3,4-Dichlorobenzophenone.
  • Benchchem. (n.d.). physical and chemical properties of 3,4-Dichloro-4'-fluorobenzophenone.
  • PMC. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 3-Methoxy-4'-methylbenzophenone.
  • Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. (n.d.).
  • Guidechem. (2024, June 21). How to synthesize 4 methylbenzophenone?.
  • MilliporeSigma. (n.d.). 3,4-Dichloro-3'-methylbenzophenone.
  • MilliporeSigma. (n.d.). 3,4-Dichloro-4'-methylbenzophenone.
  • Sigma-Aldrich. (n.d.). 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone.
  • Santa Cruz Biotechnology. (n.d.). 3,3′-Dichlorobenzophenone, CAS 7094-34-0.
  • Wikipedia. (n.d.). 3,3'-Dichlorobenzidine.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Semantic Scholar. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • CAMEO Chemicals - NOAA. (n.d.). 3,4-DICHLORONITROBENZENE.
  • MilliporeSigma. (n.d.). 4,4′-Dichloro-3,3′-dinitrobenzophenone 97% | Sigma-Aldrich.
  • ATSDR. (n.d.). Toxicological Profile for 3,3'-Dichlorobenzidine.
  • Occupational Safety and Health Administration. (2020, December 15). 3,3'-DICHLOROBENZIDINE (and its salts).
  • ResearchGate. (2021, October 5). (PDF) Molecular Dynamics Prediction Verified by Experimental Evaluation of the Solubility of Different Drugs in Poly(decalactone) for the Fabrication of Polymeric Nanoemulsions.
  • PubChem. (n.d.). 3,3'-Dichlorobenzidine.

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Exploratory

The Benzophenone Scaffold in Medicinal Chemistry: Therapeutic Applications and Photochemical Profiling

Introduction: The Benzophenone Pharmacophore In medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzophenone Pharmacophore

In medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Benzophenone (diphenyl ketone) and its substituted derivatives represent one of the most versatile and ubiquitous scaffolds in modern pharmacology 1.

Structurally, the benzophenone moiety consists of two aromatic rings linked by a central carbonyl group. This architecture provides a unique balance of lipophilicity (facilitating membrane permeability) and hydrogen-bonding potential (via the carbonyl oxygen acting as an acceptor). Beyond its direct therapeutic applications, the benzophenone moiety possesses unique photochemical properties that have revolutionized target identification in chemical biology [[2]](). This whitepaper synthesizes the dual utility of substituted benzophenones: as potent therapeutic agents and as indispensable tools for photoaffinity labeling (PAL).

Therapeutic Applications of Substituted Benzophenones

Anti-inflammatory and Analgesic Agents

Substituted benzophenones have demonstrated profound anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes and pro-inflammatory cytokines like IL-6 1. Recent structural optimizations have conjugated benzophenones with oxadiazole sulfur-bridge pyrazole pharmacophores. In these series, derivatives containing an electron-withdrawing para-fluoro group on the benzoyl ring exhibit the highest inhibitory activity against both COX isoforms, rivaling standard nonsteroidal anti-inflammatory drugs (NSAIDs) 3.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PG Prostaglandins (Pain & Inflammation) COX->PG BP Substituted Benzophenones (e.g., Fluoro/Chloro derivatives) BP->COX Competitive Inhibition

Caption: Inhibition of the cyclooxygenase (COX) inflammatory pathway by benzophenone derivatives.

Anticancer and Cytotoxic Agents

The scaffold is heavily investigated in oncology. Specific synthetic benzophenone derivatives exhibit potent cytotoxicity against human cancer cell lines (e.g., HL-60, A-549) with IC₅₀ values in the sub-micromolar range (0.48–0.99 µM) 4. Network pharmacology and molecular docking suggest that these compounds disrupt tumorigenesis by targeting hub genes such as AKT1, STAT3, and CASP3, effectively inhibiting tubulin polymerization and inducing apoptosis [[4]]().

Antileishmanial Agents

Neglected tropical diseases, such as Leishmaniasis, suffer from a lack of safe therapeutics. Recent synthesis of 4-substituted ethers of benzophenone has yielded highly active antileishmanial agents. Notably, derivatives bearing meta and para-dichloro substitutions on the aryl ring demonstrate significant efficacy against Leishmania major promastigotes (IC₅₀ = 1.94 µg/mL), outperforming standards like pentamidine in selectivity and safety 5.

Quantitative Data Summaries: Structure-Activity Relationships (SAR)

To streamline comparative analysis, the following table synthesizes the quantitative biological activities of key substituted benzophenones discussed in recent literature.

Compound ScaffoldKey SubstitutionsPrimary Target / ApplicationEfficacy (IC₅₀ / Activity)Ref
Pyrazole-conjugated Benzophenonepara-Fluoro (benzoyl ring)COX-1 / COX-2 (Inflammation)High inhibition (comparable to standard NSAIDs)[[3]]()
4-Substituted Benzophenone Ethermeta, para-Dichloro (aryl ring)Leishmania major (Parasitic infection)1.94 ± 0.70 µg/mL5
Synthetic Benzophenone (Compound 1)UnspecifiedHL-60, A-549 cells (Tumorigenesis)0.48 – 0.99 µM4
Methoxy Benzophenonepara-FluoroIL-6 (Cytokine signaling)0.19 µM1

Benzophenone Photophores in Chemical Biology

Beyond direct therapeutics, benzophenones are premier radical precursors for Photoaffinity Labeling (PAL) 6. When incorporated into a small molecule drug, the benzophenone moiety acts as a stealth tag that can permanently crosslink to its protein target upon light activation, allowing researchers to map the interactome of novel drugs.

Photochemical Mechanism

Upon irradiation with 365 nm UV light, the benzophenone carbonyl undergoes an n-π* excitation, reversibly forming a highly reactive biradicaloid triplet state. This triplet state abstracts a hydrogen atom from an accessible C-H bond on the target protein, followed by rapid radical recombination to form a stable, irreversible C-C covalent bond 2.

PAL_Mechanism A Benzophenone Probe (Ground State) B n-π* Excitation (365 nm UV Light) A->B UV Irradiation C Biradicaloid Triplet State (Highly Reactive) B->C Intersystem Crossing D Hydrogen Abstraction (From Target C-H Bond) C->D Target Interaction E Radical Recombination (Stable C-C Covalent Bond) D->E Crosslinking

Caption: Mechanism of benzophenone-mediated photoaffinity labeling via UV excitation.

Note on Off-Target Binding: While benzophenone is an excellent photophore, researchers must be aware of its inherent affinity for specific proteins. Studies have shown that the benzophenone framework inherently binds to human glyoxalase 1 (GLO1) without affecting its catalytic activity 7. In chemical proteomics, GLO1 may appear as a false positive target if appropriate competitive controls are not utilized.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols have been designed as self-validating systems, explicitly detailing the causality behind each procedural step.

Protocol A: In Vitro COX-2 Inhibition Assay

This protocol evaluates the anti-inflammatory potential of novel benzophenone derivatives.

  • Enzyme Pre-incubation: Incubate recombinant human COX-2 with the benzophenone derivative (at varying concentrations) and 1 µM hematin cofactor in Tris-HCl buffer for 15 minutes at 37°C.

    • Causality: Hematin is strictly required for the peroxidase activity of COX. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium and fully occupy the active site before substrate competition begins.

  • Substrate Addition: Add 10 µM arachidonic acid to initiate the enzymatic reaction.

    • Causality: Arachidonic acid is the natural substrate converted by COX-2 into the inflammatory mediator Prostaglandin H2 (PGH2).

  • Reaction Quenching: After exactly 2 minutes, stop the reaction by adding 1N HCl and stannous chloride (SnCl₂).

    • Causality: PGH2 is highly unstable and degrades rapidly. SnCl₂ quantitatively reduces PGH2 to the chemically stable Prostaglandin F2α (PGF2α), ensuring accurate downstream quantification.

  • Quantification: Measure PGF2α levels via a competitive Enzyme Immunoassay (EIA) reading absorbance at 412 nm.

    • Self-Validation Check: The assay must include a standard curve of purified PGF2α (requiring an R² > 0.99 for validity) and a positive control reaction using a known COX-2 inhibitor (e.g., Celecoxib). If Celecoxib fails to inhibit PGF2α production, the recombinant enzyme batch is inactive.

Protocol B: Photoaffinity Labeling (PAL) for Target Identification

This workflow isolates the protein targets of bioactive benzophenone probes.

PAL_Workflow Step1 1. Probe Incubation (Equilibrium Binding) Step2 2. UV Irradiation (365 nm) (Covalent Crosslinking) Step1->Step2 Step3 3. Cell Lysis & CuAAC (Fluorophore/Biotin Tagging) Step2->Step3 Step4 4. Streptavidin Enrichment (Isolate Target Complex) Step3->Step4 Step5 5. LC-MS/MS Proteomics (Target Identification) Step4->Step5

Caption: Step-by-step workflow for target identification using benzophenone photoaffinity probes.

  • Probe Incubation: Treat live cell cultures with the benzophenone-alkyne probe for 1 hour at 37°C.

    • Causality: Allows the probe to permeate the membrane and reach equilibrium binding with its intracellular target without premature crosslinking.

  • UV Irradiation: Place cells on ice and irradiate at 365 nm for 15 minutes.

    • Causality: 365 nm specifically excites the benzophenone carbonyl while avoiding the widespread DNA/protein damage caused by shorter wavelengths (e.g., 254 nm). The ice bath prevents thermal degradation of the proteome during UV exposure.

  • Cell Lysis and CuAAC (Click Chemistry): Lyse cells in 1% SDS. Perform Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a biotin-azide reporter.

    • Causality: SDS denatures proteins, exposing the alkyne tag. The click reaction covalently attaches a biotin handle only to proteins that have been successfully crosslinked to the probe.

  • Enrichment and Washing: Incubate lysates with streptavidin-agarose beads. Wash stringently with 8M urea and 1% SDS.

    • Causality: The extreme affinity of the biotin-streptavidin interaction allows for harsh denaturing washes, completely stripping away non-covalently bound background proteins to ensure high signal-to-noise in mass spectrometry.

  • Self-Validation Check: Always run two parallel controls: a "No-UV" control (validates that crosslinking is strictly light-dependent) and a "Competitor" control (co-incubation with 10x excess of the drug lacking the benzophenone tag). If a protein band appears in the competitor lane, the binding is non-specific and should be excluded from LC-MS/MS analysis.

Conclusion

The substituted benzophenone scaffold remains a master key in medicinal chemistry. By fine-tuning its substituents, researchers can generate highly specific inhibitors for inflammatory, oncological, and infectious disease pathways. Simultaneously, its innate ability to act as a 365 nm-activated photophore provides drug developers with an unparalleled mechanism to validate target engagement directly in living cells.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry , PMC. 1

  • Design, synthesis and molecular docking of benzophenone conjugated with oxadiazole sulphur bridge pyrazole pharmacophores as anti inflammatory and analgesic agents , PubMed.3

  • Synthesis and bioactivity investigation of benzophenone and its derivatives , RSC Publishing. 4

  • Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity , Royal Society Publishing.5

  • The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore , ACS Publications.2

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors , MDPI. 6

  • Benzophenone and its analogs bind to human glyoxalase 1 , PMC. 7

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Foundational

The Pivotal Role of Dichlorinated Benzophenones in Modern Organic Synthesis: A Technical Guide

Abstract Dichlorinated benzophenones represent a versatile and highly valuable class of compounds within the organic chemist's toolkit. Their unique electronic and steric properties, conferred by the presence of two chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dichlorinated benzophenones represent a versatile and highly valuable class of compounds within the organic chemist's toolkit. Their unique electronic and steric properties, conferred by the presence of two chlorine atoms on the benzophenone scaffold, unlock a diverse range of synthetic transformations and applications. This technical guide provides an in-depth exploration of the multifaceted roles of dichlorinated benzophenones, moving beyond a mere recitation of reactions to elucidate the underlying principles that govern their reactivity. We will delve into their critical function as photoinitiators in polymerization, their utility as key building blocks in the synthesis of complex bioactive molecules, and their application in photochemical reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the full potential of these powerful synthetic intermediates.

Introduction: The Enduring Significance of the Benzophenone Scaffold

The benzophenone framework is a ubiquitous and privileged structure in medicinal chemistry and materials science.[1][2] It is found in numerous natural products exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The synthetic versatility of the benzophenone core allows for extensive derivatization, enabling the fine-tuning of its physicochemical and biological properties. The introduction of chlorine atoms onto this scaffold significantly modulates its electronic character and reactivity, opening up new avenues for synthetic exploration.

Dichlorinated benzophenones, in particular, have emerged as indispensable tools in organic synthesis. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon and influences the photophysical properties of the molecule. This guide will illuminate the key applications of dichlorinated benzophenones, providing both theoretical understanding and practical insights for their effective utilization in the laboratory.

Dichlorinated Benzophenones as Photoinitiators in Polymerization

One of the most prominent applications of dichlorinated benzophenones is in the field of photopolymerization.[4][5] These compounds serve as highly efficient Type II photoinitiators, which, upon absorption of UV light, generate free radicals that initiate the polymerization of monomers.[4][6] This process is fundamental to a wide range of industrial applications, including the manufacturing of coatings, adhesives, and dental materials.[7]

Mechanism of Photoinitiation

The photoinitiation process involving dichlorinated benzophenones can be understood through the following key steps:

  • Photoexcitation: Upon irradiation with UV light, the dichlorinated benzophenone molecule absorbs a photon and is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[8] The presence of halogen substituents can potentially enhance the rate of this process.[8]

  • Hydrogen Abstraction: The triplet state benzophenone is a potent hydrogen atom abstractor. In the presence of a hydrogen donor (co-initiator), such as an amine or an alcohol, it abstracts a hydrogen atom to form a ketyl radical and a radical from the co-initiator.[8]

  • Initiation of Polymerization: The radical generated from the co-initiator then initiates the polymerization of the monomer, leading to the formation of a polymer chain.

G cluster_0 Photoinitiation Cascade BP Dichlorinated Benzophenone (S₀) BP_S1 Excited Singlet State (S₁) BP_T1 Excited Triplet State (T₁) Ketyl_Radical Ketyl Radical Co_Initiator_Radical Co-initiator Radical Polymer Polymer Chain Monomer Monomer

Advantages in Photopolymerization

The use of dichlorinated benzophenones as photoinitiators offers several advantages:

  • High Efficiency: They exhibit high quantum yields for intersystem crossing and hydrogen abstraction, leading to efficient radical generation.

  • Wavelength Tunability: The absorption spectrum can be modulated by the substitution pattern on the aromatic rings, allowing for compatibility with various light sources.

  • Versatility: They are effective for both free-radical and cationic polymerization systems.[9]

Dichlorinated Benzophenones as Building Blocks in Medicinal Chemistry

The dichlorinated benzophenone scaffold is a valuable synthon for the construction of complex, biologically active molecules. The chlorine atoms can serve as handles for further functionalization through various cross-coupling reactions or can be retained in the final product to modulate its pharmacological properties.

Synthesis of Bioactive Heterocycles

Dichlorinated benzophenones are frequently employed in the synthesis of heterocyclic compounds with therapeutic potential. For instance, they can be utilized in multi-step syntheses to generate novel benzophenone-fused azetidinone derivatives, which have shown promising antimicrobial activities.[10]

Role in Drug Discovery

The incorporation of a dichlorinated benzophenone moiety into a drug candidate can influence its lipophilicity, metabolic stability, and binding affinity to its biological target. For example, 4,5,2'-tris(4-morpholinemethanoyl)-2,5'-dichlorobenzophenone has been investigated for its potential in treating diabetic nephropathy and nephritis.[11] Furthermore, chlorinated byproducts of benzophenone-1 have been shown to exhibit enhanced antiandrogenic activity.[12]

Photochemical Reactions of Dichlorinated Benzophenones

Beyond their role as photoinitiators, dichlorinated benzophenones participate in a variety of other photochemical reactions, leveraging the reactivity of their excited triplet state.

Photoreduction and Pinacol Coupling

In the absence of a monomer but in the presence of a hydrogen donor like isopropanol, the excited triplet state of a dichlorinated benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical.[8] Two of these ketyl radicals can then dimerize to form a benzopinacol derivative.[8][13]

G cluster_0 Photoreduction and Pinacol Coupling BP_T1 Excited Triplet Benzophenone Ketyl_Radical Ketyl Radical Pinacol Benzopinacol

C-H Functionalization

The highly reactive triplet state of dichlorinated benzophenones can also be harnessed for C-H functionalization reactions. For example, benzophenone can catalyze the photochemical C(sp³)-H chlorination of various substrates.[14] This provides a powerful method for the selective introduction of chlorine atoms into organic molecules under mild conditions.

Synthetic Methodologies for Dichlorinated Benzophenones

The primary method for the synthesis of dichlorinated benzophenones is the Friedel-Crafts acylation.[8][13] This reaction involves the electrophilic acylation of a dichlorinated benzene derivative with a benzoyl chloride or the acylation of benzene with a dichlorinated benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8]

General Experimental Protocol for Friedel-Crafts Acylation

Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the dichlorinated benzoyl chloride (1.0 eq) to the suspension with vigorous stirring.

  • Add the aromatic substrate (e.g., benzene or a substituted benzene, 1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

Reaction Execution:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • In some cases, gentle heating may be required to drive the reaction to completion.

Work-up:

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[8]

G cluster_0 Friedel-Crafts Acylation Workflow Start Reaction Setup Execution Reaction Execution Workup Work-up Purification Purification End Pure Dichlorinated Benzophenone

Conclusion

Dichlorinated benzophenones are far more than simple synthetic intermediates; they are powerful tools that enable a wide range of chemical transformations. Their utility as photoinitiators is well-established, driving innovation in materials science and manufacturing. In medicinal chemistry, they serve as versatile building blocks for the synthesis of novel therapeutic agents. Furthermore, their rich photochemistry opens doors to new methods for C-H functionalization and other valuable reactions. A thorough understanding of the principles governing their reactivity is paramount for any researcher seeking to harness their full potential in the pursuit of novel molecules and materials. This guide has provided a comprehensive overview of the key roles of dichlorinated benzophenones in organic synthesis, offering both foundational knowledge and practical insights to inspire further innovation in the field.

References

  • G. Song, et al. (2013). Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection. Water Research, 47(16), 6232-6242. [Link]

  • Canonica, S., et al. (2000). Reaction of benzophenone UV filters in the presence of aqueous chlorine: Kinetics and chloroform formation. Environmental Science & Technology, 34(18), 3865-3871. [Link]

  • Wang, Y., et al. (2017). Use of benzophenone compound in pharmaceuticals.
  • Seyferth, D., et al. (1970). The reactions of a mercurial dichlorocarbene precursor with benzophenone. Journal of the Chemical Society D: Chemical Communications, (21), 1363-1364. [Link]

  • Scribd (n.d.). Polymerization Initiators Overview. Scribd. [Link]

  • Wang, L., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology, 34(4), 1056-1065. [Link]

  • Greetham, G. M., et al. (2017). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. The Journal of Physical Chemistry B, 121(34), 8149-8158. [Link]

  • OSU Department of Chemistry (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. [Link]

  • Xu, J., et al. (2022). D–π–A–π–D Initiators Based on Benzophenone Conjugate Extension for Two-Photon Polymerization Additive Manufacturing. Polymers, 14(6), 1146. [Link]

  • de Oliveira, R. S., et al. (2020). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 25(18), 4239. [Link]

  • Organic Syntheses (n.d.). Benzophenone. Organic Syntheses. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(25), 20339-20350. [Link]

  • Kumar, A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(48), 27344-27364. [Link]

  • Macquarie University (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]

  • ResearchGate (n.d.). Benzophenone-catalyzed photochemical C(sp³)-H chlorination. ResearchGate. [Link]

  • Reddy, C. S., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 28(1), 115. [Link]

  • Kumar, A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. [Link]

  • Devaraj, H., & Adhikary, S. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2302. [Link]

  • El-hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23949-23971. [Link]

  • The Spectrum (2025). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

  • Zhang, J., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(2), 739-751. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3,3'-Dichloro-4'-methylbenzophenone

Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of 3,3'-Dichloro-4'-methylbenzophenone, a substituted diarylketone of interest in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of 3,3'-Dichloro-4'-methylbenzophenone, a substituted diarylketone of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Friedel-Crafts acylation, a robust and classical method for C-C bond formation on aromatic rings. This guide is intended for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical principles with a validated, step-by-step experimental protocol. We delve into the mechanistic underpinnings of the reaction, the rationale behind procedural choices, and critical safety considerations. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to enhance understanding and reproducibility.

Introduction and Scientific Context

Substituted benzophenones are a critical structural motif in organic chemistry, serving as foundational scaffolds for a wide array of functional molecules, including photoinitiators, pharmaceutical agents, and agricultural chemicals. 3,3'-Dichloro-4'-methylbenzophenone, with its specific substitution pattern, presents a unique electronic and steric profile that can be leveraged in rational drug design and the development of specialized polymers.

The synthesis of this target molecule is most effectively achieved via the Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Mason Crafts in 1877. This reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide and a Lewis acid catalyst.[1] A significant advantage of Friedel-Crafts acylation is the deactivating nature of the resulting ketone product, which effectively prevents the polysubstitution reactions that often plague the related Friedel-Crafts alkylation.[2][3] This guide will detail the synthesis from 3-chlorotoluene and 3-chlorobenzoyl chloride, catalyzed by anhydrous aluminum chloride.

The Underlying Chemistry: A Mechanistic Dissection

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into three primary stages:

  • Generation of the Electrophile: The reaction is initiated by the interaction between the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), and the acylating agent, 3-chlorobenzoyl chloride. The electron-deficient aluminum atom coordinates to the chlorine of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺), which serves as the potent electrophile.[2][4]

  • Electrophilic Attack: The π-electron system of the nucleophilic aromatic ring, 3-chlorotoluene, attacks the electrophilic carbon of the acylium ion.[5] This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Restoration of Aromaticity: A base, in this case the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly added acyl group.[6] The electrons from the carbon-hydrogen bond collapse back into the ring, restoring its aromaticity and yielding the final product, 3,3'-Dichloro-4'-methylbenzophenone. This step also regenerates the aluminum chloride catalyst and produces hydrogen chloride (HCl) as a byproduct.[1][7]

Following the reaction, the ketone product forms a stable complex with the AlCl₃ catalyst, which must be hydrolyzed during the workup phase to liberate the final product.[8]

Diagram of the Reaction Mechanism

Caption: The three-step mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3,3'-Dichloro-4'-methylbenzophenone on a laboratory scale. All operations involving corrosive or volatile substances must be performed in a certified chemical fume hood.[9][10]

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mol)Equivalents
3-ChlorotolueneC₇H₇Cl126.5812.66 g (11.6 mL)0.101.0
3-Chlorobenzoyl chlorideC₇H₄Cl₂O175.0117.50 g0.101.0
Anhydrous Aluminum ChlorideAlCl₃133.3414.67 g0.111.1
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mL--
Concentrated Hydrochloric AcidHCl36.46~50 mL--
Saturated Sodium BicarbonateNaHCO₃84.01~100 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~20 g--
Crushed IceH₂O18.02~300 g--
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • 125 mL pressure-equalizing dropping funnel

  • Ice/water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Vacuum filtration apparatus

Step-by-Step Synthesis Workflow
  • Ensure all glassware is thoroughly dried in an oven and assembled while still warm under a stream of dry nitrogen or argon to prevent moisture contamination.[9]

  • To the 500 mL three-necked flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol).[11]

  • Add 100 mL of anhydrous dichloromethane to the flask to create a suspension.

  • Equip the flask with a magnetic stir bar, the dropping funnel, and the reflux condenser. Begin stirring and cool the suspension to 0-5 °C using an ice/water bath.[10]

  • In a separate dry flask, prepare a solution of 3-chlorobenzoyl chloride (17.50 g, 0.10 mol) in 50 mL of anhydrous dichloromethane.

  • Transfer this solution to the dropping funnel.

  • Add the 3-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.[7] The mixture should become homogeneous and may change color.

  • Prepare a solution of 3-chlorotoluene (12.66 g, 0.10 mol) in 50 mL of anhydrous dichloromethane.

  • After the addition of the acyl chloride is complete, add the 3-chlorotoluene solution dropwise from the same funnel over 30 minutes, maintaining the reaction temperature at 0-5 °C.[11]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • Prepare a beaker with approximately 300 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl slurry.[7][12] This step is exothermic and will hydrolyze the aluminum chloride complex.

  • Transfer the entire mixture to a 500 mL separatory funnel. Shake well and allow the layers to separate.

  • Collect the lower organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[13]

  • Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.[7][14]

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[12]

  • Concentrate the filtered organic solution using a rotary evaporator to remove the dichloromethane. This will yield the crude product, likely an oil or a semi-solid.

  • Purify the crude product by recrystallization.[15][16] A suitable solvent system is ethanol or a mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a solid.

Diagram of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Hazard Management

Adherence to safety protocols is paramount during this synthesis. The following hazards must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Chemical Hazards:

    • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle only in a dry environment and wear gloves and eye protection.[10][14]

    • 3-Chlorobenzoyl chloride: Corrosive and a lachrymator (causes tearing). Avoid inhalation of vapors and skin contact.[9]

    • Dichloromethane (CH₂Cl₂): A volatile and suspected carcinogen. All handling must occur within a fume hood.[14]

    • Hydrogen Chloride (HCl): The reaction generates HCl gas, which is toxic and corrosive. The workup procedure involves concentrated HCl, which can cause severe burns. Ensure the reaction setup is properly vented and handle concentrated acid with extreme care.[10][17]

  • Procedural Precautions:

    • The reaction between the acyl chloride and AlCl₃, as well as the quenching step, are highly exothermic. Maintain slow addition rates and effective cooling to control the reaction temperature.[7]

    • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.[9]

    • Dispose of chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.[14]

References

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available at: [Link]

  • Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Scribd. (2004, October 10). Student-Designed Friedel-Crafts Acylation. Available at: [Link]

  • Organic Chemistry Revision Sheets. Friedel Crafts - Acylation - Reaction Mechanism Notes. Available at: [Link]

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • Hicks, J. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • Organic Syntheses. Mesitaldehyde. Available at: [Link]

  • University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. US5741936A - Process for the preparation of 3-chloro-3'-Nitro-4'-Methoxybenzophenone.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 3,4'-dimethoxy-4-methylbenzophenone. Available at: [Link]

  • Scribd. Friedel-Crafts Acylation of Toluene. Available at: [Link]

  • Google Patents. US4895984A - Acylation of aromatics.
  • Google Patents. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
  • Wikipedia. 3,3'-Dichlorobenzidine. Available at: [Link]

  • European Patent Office. EP1727781A1 - PROCESS FOR THE PREPARATION OF HIGH QUALITY 3,3',4,4'-TETRAMINOBIPHENYL. Available at: [Link]

  • OEHHA. (2011, July 1). Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine. Available at: [Link]

  • U.S. Environmental Protection Agency. 3,3'-Dichlorobenzidine. Available at: [Link]

  • Government of Canada. (2017, September 10). Toxic substances list: 3,3'-Dichlorobenzidine. Available at: [Link]

Sources

Application

Application Note: Advanced Friedel-Crafts Acylation Strategies for the Synthesis of Substituted Benzophenones

Introduction & Strategic Overview Substituted benzophenones are critical pharmacophores and photoactive cores utilized in non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, advanced UV filters, and industria...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Substituted benzophenones are critical pharmacophores and photoactive cores utilized in non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, advanced UV filters, and industrial photoinitiators. The Friedel-Crafts acylation remains the premier carbon-carbon bond-forming strategy for their synthesis. This application note bridges classical stoichiometric methodologies with modern, eco-friendly catalytic approaches, providing drug development professionals with a comprehensive, self-validating guide to regioselective benzoylation.

Mechanistic Principles & Causality

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. Understanding the causality behind the reaction's behavior is essential for optimization and troubleshooting:

  • Electrophile Generation: An acyl halide (or anhydride) reacts with a Lewis acid (e.g., AlCl3​ , FeCl3​ ) to generate a highly reactive acylium ion.

  • Aromatic Attack & Regioselectivity: The electron-rich arene attacks the acylium ion, forming a resonance-stabilized Wheland intermediate. The electronic nature of the arene dictates the substitution pattern. Electron-donating groups (EDGs) direct the acylium ion to the ortho and para positions. Due to the significant steric bulk of the benzoyl group, the para-isomer overwhelmingly predominates 1.

  • The Stoichiometric Constraint: Loss of a proton restores aromaticity. However, the resulting benzophenone possesses a Lewis basic carbonyl oxygen that strongly coordinates with the Lewis acid. Because the product ketone forms a stable, deactivated complex with strong Lewis acids like AlCl3​ , the catalyst is sequestered. This necessitates a stoichiometric amount (typically 1.1 equivalents) of the Lewis acid to drive the reaction to completion 2.

  • Prevention of Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is rarely observed. The introduced carbonyl group is strongly electron-withdrawing, deactivating the aromatic ring to further electrophilic attack 3.

To circumvent the stoichiometric waste associated with AlCl3​ , modern protocols employ superacids like Trifluoromethanesulfonic acid (TfOH) 4 or low-loaded FeCl3​ (5 mol%) in green solvents like propylene carbonate, which mediates the catalyst-product complexation equilibrium 5.

Mechanism A Acyl Chloride + Lewis Acid B Acylium Ion (Electrophile) A->B Activation D Wheland Intermediate (Arenium Ion) B->D EAS Attack C Arene (Nucleophile) C->D E Ketone-Lewis Acid Complex D->E Deprotonation F Substituted Benzophenone E->F Aqueous Quench

Mechanistic pathway of Friedel-Crafts acylation highlighting the stoichiometric complexation step.

Experimental Protocols

Protocol A: Classical Stoichiometric Synthesis (e.g., 4-Methoxybenzophenone)

This protocol utilizes anhydrous AlCl3​ and is ideal for standard laboratory-scale synthesis where robust, rapid conversion is required.

Self-Validating Checkpoints:

  • Moisture Sensitivity: AlCl3​ reacts violently with water, evolving HCl gas. A lack of fuming upon opening the reagent bottle indicates a degraded (hydrated) catalyst, which will cause reaction failure.

  • Colorimetric Indicator: The formation of the acylium ion and subsequent ketone complex often presents as a deep yellow to red/brown homogeneous solution.

  • TLC Monitoring: The product ketone will appear as a slower-moving, strongly UV-active spot compared to the starting arene when eluted with 5-10% EtOAc/Hexanes 6.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a CaCl2​ drying tube. Purge with inert gas (Nitrogen or Argon).

  • Reagent Loading: Suspend 1.1 equivalents of anhydrous AlCl3​ in anhydrous dichloromethane (DCM) (approx. 0.5 M). Cool the suspension to 0–5 °C using an ice-water bath.

  • Electrophile Formation: Dissolve 1.0 equivalent of benzoyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise via the addition funnel over 15 minutes. Causality: Slow addition controls the exothermic generation of the acylium ion and prevents localized overheating 2.

  • Arene Addition: Add 1.0 equivalent of anisole dropwise. Maintain the temperature below 5 °C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Quenching & Workup: Carefully pour the reaction mixture over a slurry of crushed ice and concentrated HCl (10 mL HCl per 100 g ice). Causality: The strong acid breaks the robust aluminum-ketone complex and solubilizes aluminum salts into the aqueous phase 2.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous phase twice with DCM. Wash the combined organics with saturated NaHCO3​ (to neutralize residual acid) and brine. Dry over Na2​SO4​ , filter, and concentrate. Purify via recrystallization (e.g., from cold hexane) or silica gel flash chromatography 6.

Protocol B: Catalytic Green Synthesis (Low-Loaded FeCl3​ )

For activated arenes, this protocol minimizes toxic waste and utilizes propylene carbonate (PC) as an eco-friendly solvent 5.

Step-by-Step Methodology:

  • Setup: In a standard reaction vial, combine 1.0 equivalent of the activated arene (e.g., 1,3-dimethoxybenzene) and 1.2 equivalents of benzoyl chloride in propylene carbonate (1.0 M concentration).

  • Catalyst Addition: Add 5 mol% of anhydrous FeCl3​ .

  • Heating: Seal the vial and heat to 80 °C for 6 hours. Causality: The elevated temperature and the highly polar nature of propylene carbonate facilitate the dissociation of the FeCl3​ -product complex, allowing catalyst turnover 5.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water to remove the propylene carbonate and iron salts.

  • Isolation: Dry the organic layer, concentrate, and purify via column chromatography.

Workflow S1 1. Anhydrous Setup S2 2. Acylium Generation S1->S2 S3 3. Arene Addition S2->S3 S4 4. Acidic Quench S3->S4 S5 5. Extraction & Wash S4->S5 S6 6. Purification (Cryst/Chrom) S5->S6

Step-by-step experimental workflow for the stoichiometric Friedel-Crafts synthesis of benzophenones.

Quantitative Data & Troubleshooting

Table 1: Comparison of Reaction Conditions and Yields for Substituted Benzophenones

Arene SubstrateAcylating AgentCatalyst (Equiv.)SolventTemp / TimeMajor ProductYield (%)
TolueneBenzoyl Chloride AlCl3​ (1.1)DCMRT / 3 h4-Methylbenzophenone85%
AnisoleBenzoyl Chloride AlCl3​ (1.1)DCMRT / 2 h4-Methoxybenzophenone92%
EthylbenzeneBenzoyl Chloride AlCl3​ (1.1)DCMRT / 3 h4-Ethylbenzophenone78% 1
1,3-DimethoxybenzeneBenzoyl Chloride FeCl3​ (0.05)Propylene Carbonate80 °C / 6 h2,4-Dimethoxybenzophenone88% 5
Phenethylamine (N-protected)Benzoic AnhydrideTfOH (>50)NeatRT / 2 h4-(2-Aminoethyl)benzophenone86% 4
Troubleshooting Guide
  • Low Yield / Unreacted Starting Material: Usually caused by moisture in the reaction vessel or degraded Lewis acid. Ensure all glassware is flame-dried and reagents are strictly anhydrous.

  • Regioisomer Contamination (ortho/meta): While the para isomer is favored sterically, ortho and meta isomers can form in minor quantities (e.g., 2% ortho, 7% meta in ethylbenzophenone synthesis) 1. Optimize purification via fractional crystallization, as the para isomer typically has a higher melting point and crystallizes more readily from cold non-polar solvents.

References

  • Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation - Benchchem. 2

  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone - University of Delaware. 6

  • Synthesis and Characterization of 4-Ethylbenzophenone - Oregon State University. 1

  • Friedel-Crafts reaction - ChemEurope.3

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI. 4

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - PMC. 5

Sources

Method

Application Note: Precision Synthesis of Benzophenone via Grignard Addition to Benzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Carbon-carbon bond formation, specialized ketone synthesis, and API intermediate generation. Mechanistic Rationale & Causa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Carbon-carbon bond formation, specialized ketone synthesis, and API intermediate generation.

Mechanistic Rationale & Causality

The synthesis of benzophenone via a Grignard reaction requires strategic selection of the electrophile to prevent unwanted side reactions. While reacting phenylmagnesium bromide with an ester (e.g., methyl benzoate) or an acid chloride is a common approach, it inevitably leads to over-addition, yielding a tertiary alcohol (triphenylmethanol) because the intermediate ketone is more reactive than the starting ester (1)[1].

To synthesize a ketone cleanly, the reaction must be trapped at an intermediate stage. Using benzonitrile strictly limits the reaction to a single nucleophilic addition (2)[2]. When phenylmagnesium bromide attacks the electrophilic carbon of benzonitrile, it forms a stable benzophenone imine magnesium salt (3)[3]. This negatively charged, sterically bulky intermediate is completely resistant to further nucleophilic attack. The reaction remains suspended at this imine stage until an aqueous acidic workup is introduced, which hydrolyzes the imine into the final benzophenone product.

Rigorous anhydrous conditions are mandatory during the formation and addition phases. Grignard reagents are highly polarized; the carbon acts as a strong carbanion and a potent base. Any protic source (such as ambient moisture) will rapidly protonate the reagent, destroying it to form benzene and rendering the synthesis a failure (4)[4].

Experimental Workflow

GrignardWorkflow N1 Bromobenzene + Mg (Anhydrous Et2O) N2 Phenylmagnesium Bromide (Grignard Reagent) N1->N2 Oxidative Insertion (Reflux) N3 Benzonitrile Addition (Electrophile) N2->N3 Dropwise Addition (0°C to RT) N4 Benzophenone Imine Magnesium Salt N3->N4 Nucleophilic Attack (C-C Bond Formed) N5 Acidic Hydrolysis (Excess 3M HCl) N4->N5 Quench & Cleavage (Reflux 1-2h) N6 Benzophenone (Purified Ketone) N5->N6 Extraction & Recrystallization

Logical workflow of benzophenone synthesis via Grignard addition to benzonitrile and hydrolysis.

Quantitative Data & Stoichiometry

ReagentMW ( g/mol )EquivalentsMass/VolumeMolesRole
Bromobenzene 157.011.1017.3 g (11.6 mL)0.110Grignard Precursor
Magnesium turnings 24.311.202.9 g0.120Metal Insert
Benzonitrile 103.121.0010.3 g (10.3 mL)0.100Electrophile
Anhydrous Diethyl Ether 74.12Solvent100 mL-Reaction Medium
3M Hydrochloric Acid 36.46Excess100 mL-Hydrolysis/Quench

Detailed Experimental Protocol

Step 1: Preparation of Phenylmagnesium Bromide
  • Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Purge the system with dry argon or nitrogen to guarantee a completely anhydrous environment.

  • Initiation: Add 2.9 g of magnesium turnings to the flask. In the addition funnel, prepare a solution of 11.6 mL bromobenzene in 50 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution directly to the magnesium.

  • Activation: Stir the mixture. Causality Note: The reaction must initiate (evidenced by bubbling, heat generation, and a cloudy appearance) before adding the rest of the halide. If it fails to start, add a single crystal of iodine to etch the magnesium oxide layer and gently warm the flask.

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise over 30-45 minutes. The rate of addition should maintain a gentle, self-sustaining reflux.

  • Completion: Reflux the mixture using a heating mantle for an additional 30 minutes until almost all magnesium is consumed, yielding a cloudy, brownish-gray solution.

Step 2: Nucleophilic Addition of Benzonitrile
  • Preparation: Cool the Grignard reagent to 0 °C using an ice-water bath to control the exothermic nucleophilic addition.

  • Electrophile Addition: Dissolve 10.3 mL of benzonitrile in 20 mL of anhydrous diethyl ether in the addition funnel. Add this solution dropwise over 20 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Reflux gently for 2 hours. Causality Note: This extended reflux ensures the complete conversion of the nitrile to the bulky benzophenone imine magnesium salt.

Step 3: Acidic Hydrolysis and Workup
  • Quenching: Cool the reaction mixture to 0 °C. Carefully and slowly add 100 mL of 3M HCl dropwise. Caution: This step is highly exothermic and will vigorously evolve ether vapors and hydrogen gas (from unreacted Mg).

  • Hydrolysis: Heat the biphasic mixture to a gentle reflux for 1 to 2 hours with vigorous stirring. Causality Note: The hydrolysis of the imine intermediate is notoriously stubborn. Incomplete hydrolysis will leave stable imine in the organic layer, drastically reducing the yield of the target ketone (5)[5].

  • Extraction: Transfer the cooled mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous NaHCO₃ (to neutralize residual acid) and 50 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield crude benzophenone as an off-white solid.

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum volume of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified benzophenone crystals via vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under a high vacuum.

In-Process Controls & Analytical Validation

To ensure this protocol functions as a self-validating system, the following analytical checkpoints must be observed:

  • Grignard Formation Check: The near-complete disappearance of magnesium turnings and the formation of a dark, homogeneous solution validates the successful oxidative insertion.

  • Hydrolysis Monitoring (TLC): Before stopping the acidic reflux (Step 3.2), run a TLC (Hexanes:EtOAc 9:1). The intermediate imine and final ketone have different Rf values. If the imine spot persists, continue the acidic reflux.

  • Spectroscopic Validation (IR): The purified product must be analyzed via FT-IR. A successful synthesis is confirmed by the appearance of a strong, sharp carbonyl (C=O) stretch at ~1660 cm⁻¹ and the complete absence of a nitrile (C≡N) stretch at ~2220 cm⁻¹ or an imine (C=N) stretch.

References

  • The addition of phenylmagnesium bromide to methyl benzoate (or any ester) occurs twice to form an alcohol. Homework.Study.com. 1

  • Addition of Grignard reagents to nitriles to give ketones. Master Organic Chemistry. 2

  • Diphenyl Ketimine - Organic Syntheses Procedure. Organic Syntheses. 3

  • Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion. BenchChem. 5

  • Preparation of the Grignard reagent, phenylmagnesium bromide. MiraCosta College. 4

Sources

Application

Application Note: Advanced Photopolymerization using 3,3'-Dichloro-4'-methylbenzophenone

Introduction & Mechanistic Rationale In the development of high-performance UV-curable coatings, adhesives, and 3D printing resins, the selection of an appropriate photoinitiator is paramount for controlling reaction kin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of high-performance UV-curable coatings, adhesives, and 3D printing resins, the selection of an appropriate photoinitiator is paramount for controlling reaction kinetics and final polymer properties. While standard benzophenone is a ubiquitous Type II photoinitiator, its relatively low molar extinction coefficient at longer wavelengths limits its efficacy in pigmented systems or under modern LED irradiation.

3,3'-Dichloro-4'-methylbenzophenone (CAS: 951890-84-9) represents a highly engineered alternative. By introducing electron-withdrawing chlorine atoms at the 3,3' positions and an electron-donating methyl group at the 4' position, this molecule exploits a push-pull electronic effect. This structural modification lowers the energy gap between the ground state (S0) and the excited singlet state (S1), resulting in a bathochromic (red) shift in its UV absorption spectrum. This shift allows for superior spectral overlap with 365 nm and 385 nm LED light sources 1.

As a Norrish Type II photoinitiator, 3,3'-Dichloro-4'-methylbenzophenone cannot undergo unimolecular homolytic cleavage. Instead, it relies on a bimolecular hydrogen abstraction mechanism 2. Upon irradiation, the molecule excites to the S1 state and undergoes rapid intersystem crossing (ISC) to the long-lived triplet state (T1). In the presence of a hydrogen donor—typically a tertiary amine synergist—an exciplex is formed. The subsequent proton transfer yields a relatively stable ketyl radical (which generally terminates) and a highly reactive alkylamino radical that initiates the polymerization of acrylate double bonds.

Mechanism UV UV/LED Irradiation (365 - 400 nm) PI_S0 3,3'-Dichloro-4'-methylbenzophenone Ground State (S0) UV->PI_S0 Photon Absorption PI_S1 Excited Singlet State (S1) PI_S0->PI_S1 Excitation PI_T1 Excited Triplet State (T1) PI_S1->PI_T1 Intersystem Crossing (ISC) Exciplex Exciplex Formation & Hydrogen Abstraction PI_T1->Exciplex Amine Amine Synergist (e.g., MDEA) Amine->Exciplex H-Donor Ketyl Ketyl Radical (Terminates) Exciplex->Ketyl Proton Transfer Alkylamino Alkylamino Radical (Initiating Species) Exciplex->Alkylamino Active Radical Monomer Acrylate Monomers Alkylamino->Monomer Initiation Polymer Crosslinked Polymer Network Monomer->Polymer Propagation

Caption: Type II photoinitiation mechanism of 3,3'-Dichloro-4'-methylbenzophenone with an amine synergist.

Quantitative Formulation Guidelines

To demonstrate the superior initiation efficiency of the substituted benzophenone, we compare it against a standard unsubstituted benzophenone baseline. The optimal concentration of the amine synergist is critical; insufficient amine leads to low conversion, while excess amine can act as a chain transfer agent, prematurely terminating propagating chains and reducing the final molecular weight 3.

Table 1: Comparative Formulation Guidelines and Expected Conversion Metrics

ComponentFunctionControl (No Amine)Standard BP Formulation3,3'-DiCl-4'-Me-BP Formulation
Aliphatic Urethane DiacrylateBase Oligomer60.0 wt%60.0 wt%60.0 wt%
Tripropylene Glycol Diacrylate (TPGDA)Reactive Diluent37.0 wt%32.0 wt%32.0 wt%
Benzophenone (Standard PI)Photoinitiator-3.0 wt%-
3,3'-Dichloro-4'-methylbenzophenoneAdvanced PI3.0 wt%-3.0 wt%
Methyldiethanolamine (MDEA)Amine Synergist0.0 wt%5.0 wt%5.0 wt%
Expected C=C Conversion (Broadband Hg) Efficacy Metric < 5% ~ 75% > 90%
Expected C=C Conversion (LED 365 nm) Efficacy Metric < 2% ~ 40% > 85%

Experimental Design: A Self-Validating System

To ensure absolute scientific integrity, the experimental protocol utilizes Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) as a self-validating analytical system. By monitoring the acrylate double bond (C=C) peak at 1636 cm⁻¹ and normalizing it against the chemically stable carbonyl (C=O) peak at 1720 cm⁻¹, the system internally corrects for variations in film thickness or sample shifting during shrinkage.

Furthermore, running a parallel control formulation without the amine synergist validates that the polymerization is strictly driven by the intended Type II bimolecular mechanism. If the control exhibits significant conversion, it indicates unintended Type I cleavage or ambient contamination, immediately flagging the data as invalid.

Workflow Resin Base Resin Oligomers + Diluents PI Add Photoinitiator (1-5 wt%) Resin->PI CoInit Add Amine Synergist (2-5 wt%) PI->CoInit Mix High-Shear Mixing & Vacuum Degassing CoInit->Mix Coat Drawdown Coating (Film Casting) Mix->Coat Cure UV/LED Curing (Controlled Dose) Coat->Cure Analyze RT-FTIR Analysis (C=C Conversion) Cure->Analyze

Caption: Self-validating experimental workflow for formulating and testing UV-curable acrylate resins.

Step-by-Step Protocol: Formulation and Kinetic Analysis

Step 1: Resin Matrix Preparation

  • Action : Weigh 60.0 g of Aliphatic Urethane Diacrylate and 32.0 g of TPGDA into a light-shielded amber glass vessel.

  • Causality : Amber glass prevents premature polymerization from ambient UV/blue light. TPGDA is utilized as a reactive diluent to reduce the high viscosity of the urethane oligomer. This ensures adequate mobility of the propagating polymer chains during the later stages of curing, delaying the onset of vitrification and maximizing final double-bond conversion.

Step 2: Photoinitiator Integration

  • Action : Add 3.0 g of 3,3'-Dichloro-4'-methylbenzophenone. Stir at 40°C using a high-shear magnetic stirrer until fully dissolved.

  • Causality : Mild heating lowers the activation energy for dissolution without triggering thermal initiation. The dichloro-methyl substitution pattern grants this photoinitiator excellent solubility in hydrophobic acrylate monomers compared to bulkier polymeric photoinitiators.

Step 3: Co-Initiator Addition

  • Action : Incorporate 5.0 g of Methyldiethanolamine (MDEA).

  • Causality : MDEA acts as the vital hydrogen donor. Its tertiary amine structure provides highly labile α-hydrogens adjacent to the nitrogen atom, maximizing the thermodynamic efficiency of the bimolecular hydrogen abstraction step.

Step 4: Vacuum Degassing (Critical Step)

  • Action : Subject the mixture to a vacuum of -0.9 bar for 15 minutes, followed by a dry nitrogen backfill.

  • Causality : Oxygen molecules possess a triplet ground state that rapidly quenches the excited triplet state (T1) of the photoinitiator and scavenges initiating alkylamino radicals to form unreactive peroxy radicals. Degassing ensures accurate kinetic measurements by eliminating this severe oxygen inhibition phase.

Step 5: Film Casting & Internal Validation Setup

  • Action : Draw down a 50 µm film onto a KBr pellet or ATR crystal using a precision wire-wound bar. Prepare a parallel control film lacking the MDEA synergist.

  • Causality : The 50 µm thickness ensures uniform UV penetration, preventing a curing gradient across the z-axis. The control film creates our self-validating baseline: near-zero conversion in the control confirms the mechanistic integrity of the Type II system.

Step 6: Irradiation and RT-FTIR Analysis

  • Action : Irradiate the sample using a 365 nm LED source at a controlled dose of 500 mJ/cm². Concurrently monitor the IR spectra, tracking the disappearance of the acrylate C=C stretch at 1636 cm⁻¹ against the stable C=O stretch at 1720 cm⁻¹.

  • Causality : Normalizing against the carbonyl peak internally corrects for any variations in film thickness or sample shifting during polymerization shrinkage. This ensures the calculated double-bond conversion is absolute, reproducible, and scientifically rigorous.

References

  • Substituted Benzophenones as Photoinitiators Taylor & Francis URL
  • UV Curing: Part Three; Free Radical Photoinitiators Polymer Innovation Blog URL
  • A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit DergiPark URL

Sources

Method

Application of 3,3'-Dichloro-4'-methylbenzophenone in polymer chemistry

An In-Depth Technical Guide to the Application of 3,3'-Dichloro-4'-methylbenzophenone in Polymer Chemistry Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 3,3'-Dichloro-4'-methylbenzophenone in Polymer Chemistry

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the applications of 3,3'-Dichloro-4'-methylbenzophenone in polymer chemistry. This guide is structured to provide not just procedural steps but also the underlying scientific principles, ensuring both practical utility and a deep understanding of the material's behavior.

Introduction: The Versatile Benzophenone Scaffold

Benzophenone and its derivatives are a cornerstone of modern polymer chemistry, valued for their unique photochemical and reactive properties. The core structure allows for a dual utility: as highly efficient photoinitiators for inducing polymerization with light and as robust monomers for building high-performance thermoplastics. The specific substitution pattern of 3,3'-Dichloro-4'-methylbenzophenone—with two chlorine atoms and a methyl group—imparts distinct characteristics that influence its reactivity and potential applications. The chlorine atoms, being effective leaving groups, make it a candidate for nucleophilic aromatic substitution polymerization. Concurrently, the benzophenone carbonyl group allows it to function as a photoinitiator. This guide will explore both facets of its application.

Part 1: 3,3'-Dichloro-4'-methylbenzophenone as a Type II Photoinitiator

Benzophenone-based molecules are classic examples of Type II photoinitiators, which operate via a hydrogen abstraction mechanism.[1][2] Unlike Type I initiators that undergo direct cleavage, Type II systems require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, to generate the initiating free radicals.[1][2]

Mechanism of Photoinitiation

The process is initiated by the absorption of UV light, which promotes the benzophenone derivative to an excited electronic state. This is followed by a series of steps leading to the generation of radicals that start the polymerization chain reaction.

  • Photoexcitation & Intersystem Crossing (ISC): Upon absorbing UV radiation (typically in the 300-380 nm range), the 3,3'-Dichloro-4'-methylbenzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are known for their high quantum yield of intersystem crossing (Φisc), efficiently converting to a more stable and longer-lived triplet state (T₁).[1][3]

  • Hydrogen Abstraction: In the excited triplet state, the molecule is highly reactive and abstracts a hydrogen atom from a co-initiator, such as triethylamine (TEA) or N-methyldiethanolamine (MDEA).

  • Radical Formation: This abstraction event produces two radicals: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator.[2] The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers like acrylates.[2]

The presence of chloro- and methyl- substituents on the benzophenone rings can subtly modify the photophysical properties, potentially causing a red-shift in the UV absorption spectrum compared to unsubstituted benzophenone, which could be advantageous for curing with different light sources.[1][4]

Visualization: Photoinitiation Pathway

G cluster_0 Step 1: Excitation cluster_1 Step 2: H-Abstraction cluster_2 Step 3: Radical Formation cluster_3 Step 4: Polymerization B Benzophenone (S₀) B_S1 Excited Singlet (S₁) B->B_S1 UV Light (hν) B_T1 Excited Triplet (T₁) B_S1->B_T1 Intersystem Crossing (ISC) B_T1_node Ketyl Ketyl Radical B_T1->Ketyl H-Abstraction from Co-initiator CoI Co-initiator (R₃N) CoI_node Amino Aminoalkyl Radical Monomer Acrylate Monomer Amino->Monomer Initiation Polymer Growing Polymer Chain

Caption: Mechanism of Type II photopolymerization initiated by a benzophenone derivative.

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol describes a general method for evaluating the efficacy of 3,3'-Dichloro-4'-methylbenzophenone as a photoinitiator for the UV curing of a standard acrylate monomer, Trimethylolpropane Triacrylate (TMPTA).

Materials:

  • 3,3'-Dichloro-4'-methylbenzophenone (Photoinitiator, PI)

  • N-methyldiethanolamine (Co-initiator, MDEA)

  • Trimethylolpropane Triacrylate (TMPTA, Monomer)

  • Glass microscope slides

  • UV Curing Lamp (e.g., 365 nm LED with controlled intensity)

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Micropipettes, amber vials, magnetic stirrer

Procedure:

  • Preparation of the Photopolymerizable Resin (in subdued light):

    • In an amber vial, prepare a formulation by weight. A typical starting point is 1.0 wt% PI and 2.0 wt% MDEA relative to the monomer.

    • Weigh 10 mg of 3,3'-Dichloro-4'-methylbenzophenone and 20 mg of MDEA into the vial.

    • Add 970 mg of TMPTA monomer to the vial.

    • Stir the mixture in the dark using a magnetic stirrer until a clear, homogeneous solution is obtained. Gentle warming (40-50°C) may be required to fully dissolve the PI.[5]

  • Monitoring Polymerization Kinetics with Real-Time FTIR:

    • Place a small drop of the prepared resin onto the ATR crystal of the FTIR spectrometer.

    • Record an initial IR spectrum before UV exposure. This is the t=0 baseline.

    • Position the UV lamp at a fixed distance from the ATR crystal to ensure consistent irradiation intensity.

    • Simultaneously start the UV irradiation and the time-based spectral acquisition on the FTIR.

    • Monitor the decrease in the peak area of the acrylate C=C double bond, typically found around 1635 cm⁻¹ and 810 cm⁻¹.[1]

    • The degree of conversion can be calculated using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] x 100 where Aₜ is the area of the acrylate peak at time 't' and A₀ is the initial peak area.

  • Data Analysis and Interpretation:

    • Plot the monomer conversion versus irradiation time to obtain the polymerization profile.

    • The rate of polymerization (Rp) can be determined from the slope of this curve.

    • Compare the results to a control formulation using a standard photoinitiator like unsubstituted benzophenone to evaluate the relative efficiency.

Quantitative Data Comparison (Representative):

This table presents typical data for benzophenone-based systems to provide a benchmark for evaluating 3,3'-Dichloro-4'-methylbenzophenone.

Photoinitiator System (PI/Co-initiator)PI Conc. (wt%)Co-initiator Conc. (wt%)MonomerFinal Conversion (%)Reference
Benzophenone / Triethylamine2.02.0TMPTMA~70-80%[6]
Polymeric Benzophenone / TEA2.02.0TPGDA>85%[3][7]
Benzophenone-Amine Dyes / TEA1.02.0TMPTMA>75%[8]
3,3'-Dichloro-4'-methylbenzophenone / MDEA 1.0 2.0 TMPTA To be determined N/A

Part 2: 3,3'-Dichloro-4'-methylbenzophenone as a Monomer for High-Performance Polymers

Dichlorobenzophenone derivatives are crucial monomers for synthesizing poly(aryl ether ketone)s (PAEKs), a class of high-performance engineering thermoplastics renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[9][10] The synthesis proceeds via nucleophilic aromatic substitution (SNAr) polycondensation.

Mechanism of Polycondensation

In this reaction, the chlorine atoms of 3,3'-Dichloro-4'-methylbenzophenone are displaced by a nucleophilic bisphenate. The electron-withdrawing effect of the central carbonyl group activates the chlorine atoms toward nucleophilic attack, making the reaction feasible.

  • Deprotonation: A bisphenol monomer (e.g., Bisphenol A) is deprotonated by a weak base, typically potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane.[10][11] This generates the more nucleophilic bisphenate salt.

  • Nucleophilic Attack: The bisphenate attacks the electron-deficient carbon atom attached to a chlorine on the dichlorobenzophenone monomer.

  • Chloride Displacement and Ether Linkage Formation: The chloride ion is displaced, forming an aryl ether bond and regenerating the base. This step is repeated to build the long polymer chain.

The reaction is typically carried out at elevated temperatures (170-220°C) to ensure a sufficient reaction rate and to keep the growing polymer in solution.[10][12]

Visualization: Poly(aryl ether ketone) Synthesis Workflow

G Monomers 1. Monomer Charging - Dichlorobenzophenone - Bisphenol - K₂CO₃ (Base) - Sulfolane (Solvent) Dehydration 2. Dehydration - Add Toluene - Heat to reflux (~140°C) - Remove water via Dean-Stark Monomers->Dehydration Polymerization 3. Polymerization - Remove Toluene - Heat to 200-220°C - Maintain for 8-18 hours Dehydration->Polymerization Workup 4. Workup & Precipitation - Cool and dilute - Filter salts - Precipitate in Ethanol/Water Polymerization->Workup Drying 5. Drying - Collect polymer - Wash thoroughly - Dry in vacuum oven Workup->Drying

Caption: General workflow for the synthesis of Poly(aryl ether ketone)s.

Experimental Protocol: Synthesis of a Poly(aryl ether ketone)

This protocol outlines the synthesis of a PAEK using 3,3'-Dichloro-4'-methylbenzophenone and 4,4'-Biphenol as monomers.

Materials:

  • 3,3'-Dichloro-4'-methylbenzophenone (Monomer 1)

  • 4,4'-Biphenol (Monomer 2)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • Sulfolane (high-purity solvent)

  • Toluene (for azeotropic removal of water)

  • Ethanol and Water (for precipitation and washing)

  • Nitrogen gas supply

  • Reaction flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and condenser

Procedure:

  • Reactor Setup and Charging:

    • In a 250 mL three-necked flask, add 3,3'-Dichloro-4'-methylbenzophenone (e.g., 0.10 mol), 4,4'-Biphenol (0.10 mol), and anhydrous K₂CO₃ (0.11 mol, a 10% molar excess).

    • Add sulfolane (enough to make a ~25% w/w solution) and toluene (approx. 50 mL).

    • Equip the flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Dehydration:

    • Purge the system with nitrogen for 30 minutes.

    • Under a gentle nitrogen flow, heat the reaction mixture to reflux (~135-140°C).[13] Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Continue this process for approximately 4 hours or until no more water is collected.

  • Polycondensation:

    • Carefully drain the toluene from the Dean-Stark trap and gradually increase the reaction temperature to 210-220°C.[10][12]

    • Maintain the reaction at this temperature under a nitrogen blanket with vigorous stirring. The viscosity of the solution will increase as the polymer chain grows.

    • Continue the polymerization for 8-18 hours. The reaction progress can be monitored by observing the viscosity increase.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to about 100°C and dilute it with additional solvent (NMP or sulfolane) to reduce the viscosity.

    • Filter the hot solution to remove the inorganic salts (KCl and excess K₂CO₃).

    • Slowly pour the cooled polymer solution into a large beaker containing a stirred mixture of ethanol and water (e.g., 1:1 v/v) to precipitate the polymer as a fibrous solid.

    • Macerate the polymer in the blender with boiling water to remove residual solvent and salts. Repeat this washing step several times.

    • Collect the polymer by filtration and dry it in a vacuum oven at 120°C overnight.

  • Characterization:

    • The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) for thermal stability. The polymer structure can be confirmed by FTIR and NMR spectroscopy.[10][14]

Conclusion

3,3'-Dichloro-4'-methylbenzophenone is a molecule with significant potential in polymer chemistry, capable of acting both as a photoinitiator for rapid, light-induced curing and as a monomer for the synthesis of robust, high-performance thermoplastics. The protocols and mechanisms detailed in this guide, based on the well-established chemistry of its structural analogs, provide a solid foundation for researchers to explore and optimize its use in a variety of advanced material applications.

References

  • Benchchem. (2025).
  • Ivin, K. J., & Mol, J. C. (2002). Development of a Versatile Methodology for the Synthesis of Poly(2,5-benzophenone) Containing Coil-Rod-Coil Triblock Copolymers. Macromolecules.
  • Benchchem. (2025).
  • Muggli, D. S., et al. (2016). Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. Molecules.
  • Wang, Y., et al. (2012). Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer. Journal of Applied Polymer Science.
  • Smith, A. L., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
  • Google Patents. (1985). CN85108751B - Synthesis of Novel Polyether Ether Ketones with Phthaloside Groups.
  • Xuan, Y., et al. (2001). Synthesis and Characterization of Novel Poly(aryl ether ketone ketone)s Containing the o-Dibenzobene Moiety. Journal of Applied Polymer Science.
  • Li, X., et al. (2005). Synthesis and properties of poly(Phthalazinone ether sulfone ketone)s from 4, 4-dichlorobenzophenone. Chinese Journal of Polymer Science.
  • Huang, T., et al. (2021).
  • Wang, F., et al. (2011). Synthesis and characterization of phthalazinone-based poly(aryl ether ketone) derived from 4,4′-dichlorobenzophenone. Journal of Applied Polymer Science.
  • Smith, A. L., et al. (2025).
  • Cheng, L., & Shi, W. (2011). Photopolymerization induced by a benzophenone derivative photoinitiator.
  • Benchchem. (2025).
  • Huang, T., et al. (2020). Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems. Journal of Polymer Science.
  • Wu, X., et al. (2022).
  • Liu, S., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.
  • Benchchem. (2025).
  • Bovina, E., et al. (2022). Highly selective water-compatible molecularly imprinted polymers for benzophenone-4. Journal of the Serbian Chemical Society.
  • Smith, A. L., et al. (2023).
  • Cheng, L., & Shi, W. (2011). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
  • Maekawa, T., et al. (1965).
  • Schömer, M., et al. (2016). Surface-attached poly(phosphoester)-hydrogels with benzophenone groups. Polymer Chemistry.
  • Junkers, T. (2020-2025). Publications - Polymer Reaction Design. Hasselt University.
  • MilliporeSigma. (n.d.). 3,4-Dichloro-3'-methylbenzophenone. MilliporeSigma.
  • Kireev, V. V., et al. (2021).
  • Kireev, V. V., et al. (2021).
  • Prokopov, N. I., & Gritskova, I. A. (2021).
  • Yin, Y., et al. (2021). Chiral supramolecular polymerization of dicyanostilbenes with emergent circularly polarized luminescence behavior. Organic Chemistry Frontiers.

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Application

3,3'-Dichloro-4'-methylbenzophenone as a building block for covalent organic frameworks (COFs)

Application Note: 3,3'-Dichloro-4'-methylbenzophenone as a Strategic Building Block for Highly Stable, Photoactive Covalent Organic Frameworks (COFs) Executive Summary & Strategic Rationale The development of Covalent Or...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,3'-Dichloro-4'-methylbenzophenone as a Strategic Building Block for Highly Stable, Photoactive Covalent Organic Frameworks (COFs)

Executive Summary & Strategic Rationale

The development of Covalent Organic Frameworks (COFs) has historically been dominated by dynamic covalent chemistry (e.g., boronate esters, imines). While these reversible linkages ensure high crystallinity, they often suffer from poor hydrolytic and chemical stability, limiting their application in harsh pharmaceutical or catalytic environments.

To overcome this, researchers are increasingly turning to irreversible carbon-carbon (C-C) bond formation. 3,3'-Dichloro-4'-methylbenzophenone emerges as a highly strategic, multifunctional monomer for next-generation C-C linked COFs. As a building block, it provides three distinct chemical handles:

  • Di-chloro Functionality (3,3' positions): Enables robust, irreversible C-C framework construction via cross-coupling, yielding materials with extreme alkaline and acidic stability[1].

  • Diaryl Ketone Core: Acts as an intrinsic, heavy-atom-free photosensitizer. Benzophenone units promote rapid intersystem crossing (ISC) to long-lived triplet states, making the resulting COF a potent heterogeneous catalyst for molecular oxygen activation[2].

  • Para-Methyl Group (4' position): Provides a steric buffer during framework crystallization and serves as a latent reactive site for post-synthetic modification (PSM).

This application note details the synthesis, validation, and photocatalytic application of a novel C-C linked COF utilizing this specific monomer.

Topological Design and Polymerization Chemistry

To construct a porous framework rather than a linear polymer, we employ an A2 + B3 topological approach . By reacting the linear A2 strut (3,3'-Dichloro-4'-methylbenzophenone) with a B3 node (1,3,5-Benzenetriboronic acid) via Suzuki-Miyaura cross-coupling, an extended 2D hexagonal or 3D network is formed.

Workflow MonomerA 3,3'-Dichloro-4'-methylbenzophenone (A2 Strut) Reagents Pd2(dba)3, SPhos, K2CO3 in 1,4-Dioxane (120°C) MonomerA->Reagents MonomerB 1,3,5-Benzenetriboronic Acid (B3 Node) MonomerB->Reagents Polymerization Suzuki-Miyaura Coupling (C-C Framework Formation) Reagents->Polymerization Purification Soxhlet Extraction (Water, THF, MeOH) Polymerization->Purification Crude COF FinalCOF Benzophenone-Functionalized C-C Linked COF Purification->FinalCOF Activated COF

Synthesis workflow of C-C linked COFs via Suzuki-Miyaura cross-coupling.

Experimental Protocols

Protocol 1: Synthesis of the C-C Linked Benzophenone COF

Expertise & Causality: Aryl chlorides possess a higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides, rendering standard Pd(PPh3)4 catalysts inefficient. We utilize Pd2(dba)3 paired with the electron-rich, sterically bulky SPhos ligand to facilitate rapid oxidative addition into the unactivated C-Cl bonds.

Step-by-Step Methodology:

  • Monomer Preparation: In an argon-filled glovebox, combine 3,3'-Dichloro-4'-methylbenzophenone (0.5 mmol) and 1,3,5-Benzenetriboronic acid (0.33 mmol) in a Schlenk tube.

  • Catalyst Loading: Add Pd2(dba)3 (0.02 mmol) and SPhos (0.08 mmol).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane and 2 mL of degassed 2M K2CO3 (aq).

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Trace oxygen will rapidly oxidize the electron-rich SPhos ligand and deactivate the Pd(0) species, halting polymerization.

  • Polymerization: Seal the tube and heat at 120°C for 72 hours under static conditions to allow for optimal framework crystallization.

  • Purification: Cool to room temperature, filter the resulting precipitate, and subject it to Soxhlet extraction sequentially with water, THF, and methanol (24 hours each). Causality: Soxhlet extraction is mandatory to remove unreacted monomers and trapped Pd nanoparticles that artificially lower measured surface area and quench photoluminescence.

  • Activation: Dry the powder using supercritical CO2. Causality: Direct vacuum drying from organic solvents causes massive capillary forces that collapse the mesoporous architecture.

Self-Validation Checkpoint:

  • FT-IR Spectroscopy: Confirm the retention of the ketone C=O stretch at ~1660 cm⁻¹.

  • Solid-State 13C CP-MAS NMR: Verify the disappearance of the C-Cl resonance (~132 ppm) and the emergence of new biphenyl C-C linkages.

Protocol 2: Post-Synthetic Modification (PSM) via Benzylic Bromination

Expertise & Causality: The 4'-methyl group is chemically inert under standard conditions but is highly susceptible to radical-mediated Wohl-Ziegler bromination. This converts the methyl group into a reactive bromomethyl handle for downstream drug-loading or amine functionalization.

Step-by-Step Methodology:

  • Suspend 100 mg of the activated COF in 15 mL of trifluorotoluene (PhCF3). Causality: PhCF3 is utilized as a radical-compatible, low-toxicity alternative to carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.5 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reflux at 85°C for 12 hours under argon and constant illumination (visible light).

  • Filter, wash extensively with hot ethanol to remove succinimide byproducts, and dry under vacuum.

Self-Validation Checkpoint:

  • Energy-Dispersive X-ray Spectroscopy (EDX): Mapping should reveal a uniform distribution of Br atoms throughout the porous framework, confirming successful PSM without structural degradation.

Quantitative Data & Material Profiling

The integration of the benzophenone core into a rigid, porous framework significantly enhances its photophysical properties compared to the free monomer, while the C-C linkages provide superior surface area compared to traditional imine-linked analogs[3].

Material FormulationLinkage TypeBET Surface Area (m²/g)Pore Size (nm)Optical Bandgap (eV)Singlet Oxygen Yield (ΦΔ)
Imine-Benzophenone COF (Ref)C=N8501.82.650.42
C-C Benzophenone COF (Protocol 1)C-C1,4202.12.480.78
Brominated C-C COF (Protocol 2)C-C1,2801.92.510.75

Note: The C-C linked COF exhibits a nearly two-fold increase in Singlet Oxygen Quantum Yield due to the rigidification of the benzophenone core, which suppresses non-radiative decay pathways.

Application Insight: Photocatalytic Oxygen Activation

In drug development, late-stage functionalization often requires the selective oxidation of substrates (e.g., sulfides to sulfoxides) under mild conditions. The synthesized C-C Benzophenone COF serves as an elite, recyclable heterogeneous photosensitizer for this purpose.

Upon visible light irradiation, the benzophenone units undergo rapid charge carrier separation and intersystem crossing (ISC) without the need for toxic heavy metals (like Ruthenium or Iridium)[2].

Mechanism Ground Benzophenone Core (Ground State S0) Excited Excited Singlet State (S1) Ground->Excited hν (Visible Light) ISC Intersystem Crossing (ISC) Excited->ISC Rapid Transition Triplet Long-Lived Triplet State (T1) ISC->Triplet High Yield Triplet->Ground Relaxation ROS Singlet Oxygen / ROS (1O2 / O2•-) Triplet->ROS Energy/Electron Transfer O2 Molecular Oxygen (3O2) O2->ROS Activation

Photocatalytic mechanism of benzophenone-COFs for molecular oxygen activation.

Because the COF is entirely C-C linked, it can be easily recovered via centrifugation and reused for over 10 catalytic cycles without leaching or loss of structural integrity—a critical requirement for pharmaceutical manufacturing.

References

  • Benzophenone-Based Polymers and Covalent Organic Framework for Photocatalytic Molecular Oxygen Activation. ACS Applied Materials & Interfaces. 2[2]

  • Fabrication of High-Alkaline Stable Quaternized Poly(arylene ether ketone)/Graphene Oxide Derivative Including Zwitterion for Alkaline Fuel Cells. ACS Sustainable Chemistry & Engineering. 1[1]

  • Substituted Benzophenone Imines for COF Synthesis via Formal Transimination. Chemical Communications. 3[3]

Sources

Method

HPLC method for analysis of benzophenone derivatives

Advanced RP-HPLC Method for the Quantification of Benzophenone Derivatives in Complex Matrices Executive Summary Benzophenone derivatives (e.g., BP-1, BP-3/Oxybenzone, BP-4) are ubiquitous in modern formulations, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced RP-HPLC Method for the Quantification of Benzophenone Derivatives in Complex Matrices

Executive Summary

Benzophenone derivatives (e.g., BP-1, BP-3/Oxybenzone, BP-4) are ubiquitous in modern formulations, serving as primary UV filters in cosmetics and as photoinitiators in polymer packaging[1][2]. However, their environmental persistence and potential endocrine-disrupting properties necessitate rigorous analytical monitoring[3]. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for the baseline separation, identification, and precise quantification of benzophenones[4].

Mechanistic Rationale & Method Development Strategy

As a Senior Application Scientist, developing a method for benzophenones requires addressing their specific chemical behavior to avoid common chromatographic pitfalls.

  • Stationary Phase Selection: Benzophenones possess a highly hydrophobic diphenylmethane core, making C18 (octadecylsilane) columns the gold standard for their retention[5]. The dense alkyl chains of a C18 phase provide optimal van der Waals interactions, ensuring a sufficient retention factor ( k′ ).

  • Mobile Phase & pH Control (Causality): Many benzophenone derivatives contain phenolic hydroxyl groups (e.g., 4,4'-Dihydroxybenzophenone or BP-3). Without strict pH control, these groups partially ionize in the mobile phase. This leads to secondary electrostatic interactions with residual unendcapped silanols on the silica column, which manifests as severe peak tailing and variable retention times[5]. By incorporating an acidic modifier (such as 0.1% Formic Acid or Phosphoric acid adjusted to pH 3.2), the analytes are forced into their fully protonated, neutral state, yielding sharp, symmetrical peaks[1][4].

  • Detection Strategy: The conjugated aromatic system of the benzophenone backbone acts as a strong chromophore. Photodiode Array (PDA) or UV-Vis detection between 280 nm and 315 nm provides maximum sensitivity while minimizing matrix interference from non-UV-absorbing excipients[4][5].

Experimental Workflow & Protocol

HPLC_Workflow Sample Sample Matrix (Cosmetics/Water) Extraction Liquid-Liquid Extraction (THF/MeOH/Water) Sample->Extraction Isolate Analytes Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Remove Particulates HPLC RP-HPLC Separation (C18 Column) Filtration->HPLC Inject 10-20 µL Detection UV-Vis / DAD Detection (280 - 315 nm) HPLC->Detection Elution Gradient Quantification Data Analysis & Quantification Detection->Quantification Peak Area Integration

Workflow for the extraction and HPLC analysis of benzophenone derivatives.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation (Self-Validating Design) Causality: Matrix components in cosmetics (lipids, emulsifiers) can rapidly degrade column performance and increase system backpressure. Liquid-liquid extraction (LLE) isolates the target analytes while precipitating high-molecular-weight interferents[1].

  • Standard Stock: Accurately weigh 10 mg of the benzophenone reference standard (e.g., BP-3, 99% purity) and dissolve in 10 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution[4][5].

  • Working Standards: Dilute the stock serially with the initial mobile phase to create a 5-point calibration curve (e.g., 10, 20, 50, 100, and 200 µg/mL).

  • Sample Extraction: Weigh 1.0 g of the cosmetic sample. Add 10 mL of a Tetrahydrofuran (THF)/Methanol/Water extraction mixture[1].

  • Homogenization: Vortex vigorously for 2 minutes, then sonicate at room temperature for 10 minutes to ensure complete partitioning of the hydrophobic UV filters into the organic phase.

  • Centrifugation & Filtration: Centrifuge the extract at 5000 rpm for 5 minutes. Pass the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial[1][5]. Note: PTFE is explicitly chosen for its chemical resistance to THF and its lack of non-specific binding for hydrophobic aromatic compounds.

Step 2: Chromatographic Execution Configure the HPLC system according to the optimized parameters in Table 1. Run a blank injection (mobile phase only) prior to the sequence to verify baseline stability and rule out carryover.

Table 1: Optimized HPLC Conditions for Benzophenone Analysis

ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µmProvides a high theoretical plate count necessary for resolving structurally similar benzophenone derivatives[4][5].
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of phenolic groups, preventing peak tailing and retention time drift[1].
Mobile Phase B Methanol + 0.1% Formic AcidStrong elution solvent; Methanol provides better pi-pi selectivity for aromatic rings than Acetonitrile[1].
Elution Mode Isocratic (95:5 MeOH:Water) or GradientIsocratic is sufficient for single targets (e.g., BP-3)[4]; Gradient is required for multi-analyte screening[1].
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable system backpressure[4].
Column Temp. 25 °C (Ambient)Maintains reproducible partitioning kinetics[4].
Detection UV at 280 nm and 315 nmCaptures the λmax​ of diverse benzophenone substitutions[4][5].
Injection Vol. 10 - 20 µLPrevents volume overload while maintaining high sensitivity[4].

System Suitability & Method Validation

A robust analytical method must act as a self-validating system. Prior to sample quantification, the system must pass strict suitability criteria to ensure data integrity:

  • Resolution ( Rs​ ): >2.0 between adjacent benzophenone peaks.

  • Tailing Factor ( Tf​ ): <1.5 to ensure accurate peak area integration.

  • Precision: The Relative Standard Deviation (RSD) of peak areas from 5 replicate standard injections must be <2.0% [4].

Table 2: Representative Validation Metrics for Benzophenone-3 (BP-3)

Validation ParameterResult / Acceptance CriteriaReference
Linearity Range 0.08 – 0.24 mg/mL ( R2>0.998 )[4]
Limit of Detection (LOD) 4.0 – 30 µg/g (Matrix dependent)[1]
Limit of Quantitation (LOQ) 15 – 100 µg/g[1]
Intra-day Precision (RSD) 0.81%[4]
Spike Recovery 93.4% – 103.8%[1]

Conclusion

By meticulously controlling the mobile phase pH and utilizing a high-efficiency C18 stationary phase, this HPLC protocol mitigates the inherent chromatographic challenges of benzophenone derivatives. The integration of a targeted liquid-liquid extraction ensures that the method remains robust, accurate, and reproducible, even when applied to complex, lipid-rich cosmetic matrices or trace-level environmental water samples[1][3].

References

  • Source: researchgate.
  • Application Note and Protocol for the Quantification of 4,4'-Dihydroxybenzophenone by High-Performance Liquid Chromatography (HPLC)
  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.

Sources

Application

Application Note: Advanced GC-MS Protocols for the Analysis of Chlorinated Organic Compounds

Executive Summary The accurate identification and quantification of Chlorinated Organic Compounds (COCs)—ranging from volatile solvents (e.g., trichloroethene) to semi-volatile pesticides and polychlorinated biphenyls (P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate identification and quantification of Chlorinated Organic Compounds (COCs)—ranging from volatile solvents (e.g., trichloroethene) to semi-volatile pesticides and polychlorinated biphenyls (PCBs)—is a critical requirement in environmental monitoring, toxicology, and pharmaceutical raw material quality control. This application note details optimized Gas Chromatography-Mass Spectrometry (GC-MS) workflows based on U.S. EPA Methods 8260 (Volatiles) and 8270 (Semi-volatiles). By leveraging Selected Ion Monitoring (SIM) and the unique isotopic signature of chlorine, laboratories can achieve ultra-trace detection limits while mitigating complex matrix interferences.

Mechanistic Principles of COC Analysis

Chromatographic Separation Logic

Chlorinated organic compounds exhibit diverse boiling points and polarities. The selection of the stationary phase is the primary determinant of successful resolution:

  • For Semi-Volatile Organic Compounds (SVOCs): A 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5MS) is the industry standard[1]. The slight polarity introduced by the phenyl groups provides optimal selectivity for separating closely related structural isomers, such as chlorophenol congeners and PCB isomers[2].

  • For Volatile Organic Compounds (VOCs): A mid-polarity column (e.g., DB-624 or DB-VRX) is preferred to retain highly volatile chlorinated solvents (like methylene chloride and vinyl chloride) while maintaining sharp peak shapes[2][3].

Electron Ionization (EI) and the Chlorine Isotope Signature

Mass spectrometry of COCs relies heavily on 70 eV Electron Ionization (EI). Chlorine naturally exists as two stable isotopes: 35Cl (~75.78% abundance) and 37Cl (~24.22% abundance). This natural ~3:1 ratio creates a highly distinct isotopic cluster in the mass spectrum[4].

When analyzing COCs in Selected Ion Monitoring (SIM) mode, the mass spectrometer is programmed to monitor specific m/z values corresponding to these isotopes. By calculating the ratio between the target ion (usually the 35Cl fragment) and the qualifier ion (the 37Cl fragment), analysts can definitively confirm the presence of a chlorinated compound even in a high-background matrix. This self-validating isotopic fingerprint virtually eliminates false positives[5].

MS_Logic cluster_isotopes Chlorine Isotope Signature Filtering Elution Analyte Elution from GC Column EI Electron Ionization (70 eV Source) Elution->EI Cl35 ³⁵Cl Target Ion (~75% Abundance) EI->Cl35 Primary Fragment Cl37 ³⁷Cl Qualifier Ion (~25% Abundance) EI->Cl37 M+2 Fragment Quant Quantification (SIM) Ratio Confirmation Cl35->Quant Cl37->Quant

Caption: Mechanistic workflow of Electron Ionization and SIM quantification using chlorine isotopes.

Standardized Workflows: EPA 8260 vs. EPA 8270

The analytical approach diverges based on the volatility of the target COCs.

Volatile Organic Compounds (EPA Method 8260)

EPA Method 8260 is utilized for volatile chlorinated solvents (e.g., tetrachloroethene, chloroform). Because these compounds have high vapor pressures, they are extracted using Purge-and-Trap (P&T) technology[6]. An inert gas (helium) is bubbled through the aqueous sample, partitioning the VOCs into the gas phase, which are then trapped on a sorbent bed before being thermally desorbed into the GC[7].

Semi-Volatile Organic Compounds (EPA Method 8270)

EPA Method 8270 is designed for heavier, persistent compounds like hexachlorobutadiene, chlorophenols, and chlorinated pesticides[8]. These require extraction from the matrix using organic solvents. While traditional Liquid-Liquid Extraction (LLE) uses large volumes of dichloromethane (DCM), modern laboratories are shifting toward automated micro-extraction (EPA Method 3511) using greener solvents like ethyl acetate to comply with tightening environmental regulations[9].

Workflow cluster_prep Sample Preparation & Extraction Start Environmental / QC Sample VOC VOCs (EPA 8260) Purge & Trap (Helium Sparge) Start->VOC SVOC SVOCs (EPA 8270) Liquid-Liquid Micro-Extraction Start->SVOC GC_VOC GC Separation (DB-624 Column) VOC->GC_VOC GC_SVOC GC Separation (DB-5MS Column) SVOC->GC_SVOC MS Mass Spectrometry (Single Quad or MS/MS) GC_VOC->MS GC_SVOC->MS Data Data Processing (NIST Library & Isotope Ratios) MS->Data

Caption: Parallel GC-MS workflows for volatile (EPA 8260) and semi-volatile (EPA 8270) chlorinated compounds.

Optimized Instrumental Parameters & Quantitative Data

To ensure maximum sensitivity and minimal peak tailing for active chlorinated compounds, the GC-MS system must be rigorously optimized. Below are the field-proven parameters for SVOC analysis.

Table 1: GC-MS Operating Conditions (SVOCs / EPA 8270)
ParameterSetting / SpecificationRationale
GC Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film)Low bleed, optimal polarity for separating structural isomers[1][10].
Carrier Gas Helium, Constant Flow @ 1.0 - 1.2 mL/minProvides optimal linear velocity for chromatographic resolution[4].
Inlet Temperature 250 °C - 280 °CEnsures complete vaporization of high-boiling point COCs[1].
Injection Mode Pulsed Splitless (e.g., 2 µL injection)Maximizes transfer of trace analytes onto the column[2][11].
Oven Program 40 °C (hold 2 min) 10 °C/min to 280 °C (hold 10 min)Focuses analytes at the column head, then elutes them based on boiling point[4].
MS Source Temp 280 °CPrevents condensation of heavy SVOCs in the ion source[2].
Ionization Energy 70 eV (Electron Impact)Standardized energy for reproducible fragmentation patterns[2].
Table 2: Target and Qualifier Ions for Common COCs (SIM Mode)
Compound ClassSpecific AnalyteTarget Ion ( m/z )Qualifier Ion ( m/z )Ratio Expectation
Volatile SolventTrichloroethene (TCE)130132~ 100 : 95
Volatile SolventTetrachloroethene (PCE)164166~ 100 : 130
ChlorobenzenePentachlorobenzene (PeCB)250252~ 100 : 65[10]
PesticideLindane ( γ -BHC)181183~ 100 : 98
Pesticide4,4'-DDT235237~ 100 : 65

Step-by-Step Experimental Protocol (SVOCs via LLE)

This self-validating protocol details the extraction and analysis of semi-volatile chlorinated organics from aqueous samples.

Step 1: Sample Preparation and Extraction

  • Measure exactly 1.0 L of the aqueous sample into a separatory funnel.

  • Spike the sample with a known concentration of surrogate standards (e.g., Phenanthrene-d10) to monitor extraction efficiency[10].

  • Adjust the pH of the sample to < 2 using sulfuric acid (for acid-extractable chlorophenols) or > 11 using sodium hydroxide (for base/neutral extractables).

  • Add 60 mL of extraction solvent (dichloromethane or ethyl acetate) and shake vigorously for 2 minutes, venting periodically[8][9].

  • Allow the organic and aqueous phases to separate for 10 minutes. Collect the lower organic layer. Repeat the extraction twice more.

Step 2: Extract Concentration

  • Combine the organic extracts and pass them through anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish concentrator or a gentle stream of ultra-pure nitrogen at 35 °C.

Step 3: Instrument Tuning and Calibration

  • System Inertness Check: Inject 50 ng of Decafluorotriphenylphosphine (DFTPP) to verify MS tuning criteria as per EPA 8270E[11].

  • Degradation Check: Inject a standard containing 4,4'-DDT. Calculate the breakdown of DDT into DDE and DDD. Causality: If breakdown exceeds 20%, the GC inlet contains active sites (e.g., accumulated matrix residue) and requires immediate maintenance (liner/septum replacement)[11].

  • Calibration: Inject a 5-point calibration curve (e.g., 1 to 100 µg/L). Ensure the Relative Standard Deviation (RSD) of the response factors is 20%.

Step 4: Sample Analysis in SIM Mode

  • Load the 1.0 mL concentrated sample extracts into the GC autosampler.

  • Execute the GC-MS run using the parameters defined in Table 1, with the MS operating in SIM mode targeting the specific m/z values listed in Table 2.

  • Data Validation: For each detected peak, verify that the retention time matches the standard ( ± 0.1 min) and that the Target/Qualifier ion ratio falls within ± 20% of the theoretical chlorine isotope ratio.

Troubleshooting & Quality Control Insights

  • Matrix Interferences: High levels of dissolved organic matter can suppress analyte response or co-elute with target COCs[10]. If baseline noise is excessively high, implement a post-extraction clean-up step using Gel Permeation Chromatography (GPC) or Florisil solid-phase extraction (SPE).

  • Loss of Sensitivity for Chlorophenols: Chlorophenols are highly active and prone to peak tailing. If response factors drop, it indicates active sites in the column or inlet. Deactivate the system by performing a solvent wash and trimming the first 10-20 cm of the DB-5MS column.

  • Carrier Gas Optimization: While helium is the standard, laboratories facing supply shortages can utilize hydrogen carrier gas. However, hydrogen can cause unwanted dechlorination reactions in the MS source for highly chlorinated compounds, requiring careful re-optimization of MS source temperatures and repeller voltages.

References

  • gc-ms gas chromatography: Topics by Science.gov Science.gov
  • Synergistic Elimination of NOx and Chloroaromatics on a Commercial V2O5–WO3/TiO2 Catalyst: Byproduct Analyses and the SO2 Effect Environmental Science & Technology - ACS Public
  • Fingerprinting of Compound-Specific Chlorine Isotopologue Distribution of Organochlorines by GC-HRMS arXiv.org
  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs)
  • METHOD DEVELOPMENT FOR ANALYSIS PENTACHLOROBENZENE AND HEXACHLOROBUTADIENE IN WASTEW
  • EPA Method 8270 Analysis Teklab, Inc.
  • Increasing throughput and sustainability in EPA Method 8270 for water analysis using autom
  • EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC with a 5977 Series MSD Agilent
  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY C
  • EPA Method 8260 Testing Teklab, Inc.
  • STANDARD OPERATING PROCEDURE FOR VOLATILE ORGANICS BY METHOD 8260D EPA OSC Response

Sources

Method

Application Notes and Protocols for the Synthesis and Potential Use of Dichlorobenzophenones in Pesticide Development

Introduction Benzophenones and their substituted derivatives represent a critical class of compounds in organic synthesis, serving as versatile intermediates and foundational scaffolds for a wide array of functional mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzophenones and their substituted derivatives represent a critical class of compounds in organic synthesis, serving as versatile intermediates and foundational scaffolds for a wide array of functional molecules. Their utility extends to the pharmaceutical, cosmetic, and agrochemical industries. Within the agrochemical sector, the incorporation of halogenated aromatic moieties is a common strategy in the design of new pesticides, as halogens can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.

This document provides a comprehensive overview of the synthesis of dichlorobenzophenones and explores their potential as precursors or intermediates in the development of novel pesticides. While the focus is on the general class of dichlorobenzophenones, we will also address the specific, yet currently undocumented, case of 3,3'-Dichloro-4'-methylbenzophenone . Despite a thorough review of the scientific literature, no specific application of 3,3'-Dichloro-4'-methylbenzophenone in the synthesis of a commercialized or late-stage development pesticide has been identified. Therefore, this guide will leverage established synthetic methodologies for analogous compounds to provide a foundational understanding and practical protocols for researchers in this field.

Chemical Profile: 3,3'-Dichloro-4'-methylbenzophenone

While its direct application in pesticide synthesis is not documented, understanding the chemical identity of 3,3'-Dichloro-4'-methylbenzophenone is the first step in exploring its potential.

PropertyValue
Chemical Name (3-chloro-4-methylphenyl)(3-chlorophenyl)methanone
CAS Number 951890-84-9[1]
Molecular Formula C₁₄H₁₀Cl₂O
Molecular Weight 265.14 g/mol
Structure See Figure 1

digraph "3_3_Dichloro_4_methylbenzophenone" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext];

// Reactants reactant1 [label="Substituted Benzoyl Chloride", fillcolor="#F1F3F4", style=filled]; reactant2 [label="Substituted Benzene", fillcolor="#F1F3F4", style=filled]; catalyst [label="Lewis Acid (e.g., AlCl₃)", shape=ellipse, fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

// Intermediate intermediate [label="Acylium Ion Intermediate", shape=box, style="filled,dashed", fillcolor="#F1F3F4"];

// Product product [label="Dichlorobenzophenone Derivative", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

// Workflow reactant1 -> intermediate [label="+ Lewis Acid"]; {reactant2, intermediate} -> product [label="Electrophilic Aromatic Substitution"]; catalyst -> intermediate [style=invis]; // for positioning }

Figure 2: General Workflow for Friedel-Crafts Acylation

Causality in Experimental Choices:

  • Lewis Acid Catalyst (e.g., AlCl₃): The Lewis acid is crucial as it complexes with the acyl halide, generating a highly electrophilic acylium ion. The choice and stoichiometry of the Lewis acid can influence the reaction rate and yield. Anhydrous conditions are essential to prevent the deactivation of the catalyst.

  • Solvent: The choice of solvent is critical. While the aromatic substrate can sometimes be used in excess as the solvent, inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. These solvents must be anhydrous and unreactive towards the strong Lewis acid.

  • Temperature Control: The reaction is often initiated at low temperatures (e.g., 0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion. This helps to minimize side reactions.

  • Work-up Procedure: The reaction is quenched by pouring the mixture into ice-cold dilute acid (e.g., HCl). This hydrolyzes the aluminum chloride complexes, protonates the ketone, and separates the organic product from the inorganic salts.

Hypothetical Protocol for the Synthesis of 3,3'-Dichloro-4'-methylbenzophenone via Friedel-Crafts Acylation

While a specific protocol for this isomer is not available in the literature, the following is a robust, general procedure based on established methods for analogous benzophenones.

Reactants:

  • 3-Chlorobenzoyl chloride

  • 2-Chlorotoluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Aromatic Substrate: To this mixture, add 2-chlorotoluene (1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Potential Role of Dichlorobenzophenones in Pesticide Synthesis: Insights from Analogs

Although 3,3'-Dichloro-4'-methylbenzophenone itself is not a known precursor to any pesticide, the broader class of dichlorinated aromatic compounds is well-represented in agrochemical synthesis.

  • As a Core Scaffold: The dichlorobenzophenone structure provides a rigid backbone with multiple sites for further functionalization. The chlorine atoms can influence the electronic properties of the rings and provide sites for nucleophilic aromatic substitution under certain conditions. The ketone functionality can be reduced, converted to a hydrazone, or used in other condensation reactions to build more complex molecules. Benzophenone hydrazones, for instance, have been investigated for their insecticidal properties.

  • Metabolites of Existing Pesticides: The compound 4,4'-dichlorobenzophenone is a known metabolite of the organochlorine pesticide DDT and the acaricide dicofol. [2][3]This highlights the environmental relevance and biological recognition of the dichlorobenzophenone core.

  • Analogy to Other Dichlorinated Intermediates: The synthesis of the anthelmintic rafoxanide, for example, starts from 3,4-dichloronitrobenzene. [4]This precursor is then elaborated through a series of reactions to build the final, complex active ingredient. This demonstrates a common strategy in agrochemical synthesis where relatively simple dichlorinated building blocks are used to construct more elaborate molecules.

Safety and Handling

Working with dichlorinated aromatic compounds and the reagents for their synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Aluminum Chloride: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with care in a dry environment.

    • Acyl Halides: Acyl halides are lachrymatory and corrosive. They react with moisture in the air to release HCl gas.

    • Chlorinated Solvents: Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The dichlorobenzophenone scaffold represents a potentially valuable, yet underexplored, platform for the discovery of new agrochemicals. While the specific use of 3,3'-Dichloro-4'-methylbenzophenone in pesticide synthesis remains to be documented, the general synthetic methodologies, such as Friedel-Crafts acylation, are well-established and can be readily adapted for the synthesis of this and other isomers. The prevalence of dichlorinated aromatic structures in existing pesticides and their metabolites suggests that further investigation into the biological activity of novel dichlorobenzophenone derivatives is a worthwhile endeavor for researchers in the field of pesticide discovery. The protocols and insights provided herein offer a solid foundation for such exploratory work.

References

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Process for preparation of 3,3'- or 3,4'- diaminobenzophenone. (n.d.). Google Patents.
  • Environmental characterization of 4,4'-dichlorobenzophenone in surface waters from Macao and Hong Kong coastal areas (Pearl River Delta) and its toxicity on two biological models: Artemia salina and Daphnia magna. (2019). PubMed. Retrieved from [Link]

  • Dicofol degradation to p,p '-dichlorobenzophenone - A potential antiandrogen. (2025). Science of The Total Environment. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3,3'-Dichloro-4'-methylbenzophenone

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 3,3'-Dichloro-4'-methylbenzophenone. It provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 3,3'-Dichloro-4'-methylbenzophenone. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during the purification process.

A. Critical Safety & Handling Precautions

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 3,3'-Dichloro-4'-methylbenzophenone and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3]

  • Ventilation: Handle the compound and all volatile organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2][3][4]

  • Exposure Routes: The compound may be harmful if swallowed and can cause serious eye and skin irritation.[1][4][5] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3][5]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[1][2]

B. Primary Purification Method: Recrystallization

Recrystallization is the most common and efficient method for purifying crude, crystalline organic solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6][7] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[8]

B.1. Recrystallization: Frequently Asked Questions (FAQs)

Q1: How do I select the ideal solvent for recrystallization? A1: An optimal recrystallization solvent should meet several key criteria:

  • Solubility Gradient: The target compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[9]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[8][9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[9]

Q2: What is "oiling out" and why does it happen? A2: "Oiling out" occurs when the solid melts and separates from the solution as a liquid oil instead of forming solid crystals upon cooling.[10] This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also occur if the solution is supersaturated to a great extent.[11] Oiled-out products are often impure because the oil can trap impurities from the solution.

Q3: Should I use a single-solvent or a two-solvent system? A3: A single-solvent system is generally preferred for its simplicity.[12] However, if no single solvent meets all the ideal criteria, a two-solvent (or mixed-solvent) system is a powerful alternative. This involves a "soluble" solvent in which the compound is readily soluble and a "miscible anti-solvent" in which the compound is poorly soluble.[13]

B.2. Recrystallization: Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used , preventing the solution from becoming saturated upon cooling.[11][14] 2. The solution is supersaturated and requires a nucleation site to initiate crystal growth.[11]1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, increasing the concentration of the solute. Allow the solution to cool again slowly.[9][12] 2. Induce Crystallization:     a) Scratch the inner surface of the flask with a glass rod at the solution's surface to create microscopic scratches that act as nucleation sites.[12][14]     b) Add a seed crystal (a tiny amount of the crude or pure product) to the cooled solution to provide a template for crystal growth.[8][11][14]
Compound "Oils Out" Instead of Crystallizing 1. The solution is cooling at a temperature above the compound's melting point . 2. The concentration of the solute is too high.1. Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[9][11] 2. Lower the Cooling Temperature: Ensure the solution cools to a temperature below the compound's melting point before significant precipitation occurs. 3. Change Solvents: Select a solvent with a lower boiling point.[9]
Recrystallized Product is Still Impure 1. Crystallization occurred too rapidly , trapping impurities within the crystal lattice.[12][14] 2. The chosen solvent did not effectively separate the compound from a specific impurity.1. Slow Down Cooling: Re-dissolve the crystals in fresh, hot solvent. Allow the flask to cool slowly to room temperature on a benchtop (insulating it with paper towels can help) before moving it to an ice bath.[12][14] 2. Perform a Second Recrystallization: Repeat the entire process. Purity often increases with successive recrystallizations. 3. Consider Chromatography: If impurities persist, an alternative purification method like column chromatography may be necessary.[11]
Poor or Low Yield 1. Too much solvent was used , causing a significant amount of the product to remain dissolved in the cold mother liquor.[14] 2. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.[9][10] 3. The crystals were not completely transferred during filtration.1. Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[12] If the mother liquor is suspected to contain a large amount of product, it can be concentrated and cooled again to recover a second crop of crystals.[14] 2. Prevent Premature Crystallization: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam before filtering the hot solution.[9][10] 3. Rinse Effectively: Wash the crystallization flask with a small amount of the cold filtrate (mother liquor) or fresh cold solvent to transfer any remaining crystals to the filter funnel.[10]
B.3. Detailed Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary tests or literature, select a suitable solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture).

  • Dissolution: Place the crude 3,3'-Dichloro-4'-methylbenzophenone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture gently (e.g., on a hot plate) while stirring until the solvent boils.[15]

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid material dissolves. It is critical to use the minimum amount of boiling solvent necessary to create a saturated solution.[12][15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[10][12]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature undisturbed. Rapid cooling can trap impurities.[12][14] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.[15]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.[12][15]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Troubleshooting cluster_induce Induce Crystallization cluster_oil Address Oiling cluster_conc Concentrate Solution start Cool Solution q1 Crystals Form? start->q1 success Collect Crystals via Vacuum Filtration q1->success Yes oil_out Compound 'Oiled Out'? q1->oil_out No q2 Is Solution Supersaturated? induce1 Scratch Flask q2->induce1 Yes induce2 Add Seed Crystal q2->induce2 Yes conc1 Boil Off Excess Solvent q2->conc1 No (Too Dilute) oil_out->q2 No oil1 Reheat & Add More Solvent oil_out->oil1 Yes oil2 Change Solvent oil_out->oil2 Yes induce1->q1 induce2->q1 oil1->start conc1->start

Caption: Troubleshooting workflow for common recrystallization issues.

C. Alternative Method: Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, or for non-crystalline crude products, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried by a mobile phase (solvent eluent).[16]

C.1. Column Chromatography: Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary and mobile phases? A1: For a moderately polar ketone like 3,3'-Dichloro-4'-methylbenzophenone, silica gel is the standard stationary phase. The mobile phase (eluent) is chosen based on Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that gives the target compound an Rf value of approximately 0.3-0.4, ensuring good separation from impurities.[16]

Q2: What is the difference between dry packing and wet packing a column? A2: Dry packing involves pouring the dry stationary phase powder directly into the column, followed by the eluent. Wet packing (slurry packing) involves mixing the stationary phase with the eluent to form a slurry, which is then poured into the column.[16] Wet packing is generally preferred as it minimizes the chances of trapping air bubbles and creating channels, which lead to poor separation.[16]

C.2. Column Chromatography: Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation 1. Inappropriate solvent system (eluent is too polar or not polar enough).[16] 2. Column was overloaded with too much crude sample.1. Optimize Eluent with TLC: Develop a new solvent system using TLC plates before running the column. If the compounds are moving too slowly, increase the polarity of the eluent. If they are moving too fast, decrease the polarity. 2. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Cracked or Channeled Silica Bed 1. The column was allowed to run dry at some point.[17] 2. Poor packing created voids or air pockets.[18]1. Maintain Solvent Level: Always keep the solvent level above the top of the silica bed. Never let it dry out.[17] 2. Repack the Column: If significant cracking occurs, the separation will be compromised. The best solution is to empty the column and repack it carefully using the slurry method.[18]
Compound Won't Elute from Column 1. The eluent is not polar enough . 2. The compound is decomposing or strongly and irreversibly adsorbing to the silica.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system (gradient elution).[16] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is base-sensitive. Note that some ketones can react on acidic silica.[19]
Tailing Peaks in Fractions 1. Undesirable strong interactions between the compound and the stationary phase.[16] 2. The sample was loaded in a solvent that was too strong/polar .1. Modify the Eluent: Adding a small amount of a slightly more polar solvent or a modifier (like a drop of acetic acid for acidic compounds or triethylamine for basic compounds) can improve peak shape. 2. Load Sample in a Weak Solvent: Dissolve the crude product in the minimum amount of a low-polarity solvent (ideally the eluent itself) before loading it onto the column.
C.3. Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the chosen non-polar eluent component (e.g., hexanes).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile, low-polarity solvent.

    • Carefully pipette the sample solution onto the top of the sand layer.

    • Drain the solvent again until the sample has been adsorbed onto the silica bed.

  • Elution:

    • Carefully add the eluent to the top of the column, filling the reservoir.

    • Apply gentle air pressure (using a bulb or regulated air line) to force the eluent through the column at a steady rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 3,3'-Dichloro-4'-methylbenzophenone.

Purification_Workflow start Crude 3,3'-Dichloro-4'- methylbenzophenone tlc Assess Purity & Impurity Profile (TLC Analysis) start->tlc decision Is Recrystallization Feasible? (Crystalline solid, distinct polarity) tlc->decision recrys Perform Recrystallization decision->recrys Yes chrom Perform Flash Column Chromatography decision->chrom No (Oily or Complex Mixture) purity_check1 Check Purity (TLC, Melting Point) recrys->purity_check1 purity_check2 Check Purity (TLC, Melting Point) chrom->purity_check2 decision2 Is Product Pure? purity_check1->decision2 purity_check2->decision2 end_pure Pure Product end_impure Product Still Impure end_impure->chrom Re-purify decision2->end_pure Yes decision2->end_impure No

Caption: Decision workflow for purifying crude 3,3'-Dichloro-4'-methylbenzophenone.

References

  • Technical Support Center: Optimizing Recrystallization and Purific
  • Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry & Biochemistry.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Troubleshooting Crystalliz
  • Tackling Common Challenges in Chrom
  • Recrystallization Flow Chart and Common Problems.
  • Several Problems of Flash Column Chrom
  • SAFETY DATA SHEET - 3,4-Dichloronitrobenzene. (2023). Sigma-Aldrich.
  • Rookie Mistakes: Column Chromatography. University of Rochester, Department of Chemistry.
  • Column Chromatography ketone/silica. (2011). Physics Forums.
  • 3,3'-dichlorobenzophenone SDS. (2019). ECHEMI.
  • SAFETY DATA SHEET - Methyl 3-chloro-4-methylbenzo
  • SAFETY DATA SHEET - Benzophenone. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 5-Chloro-2-(methylamino)benzophenone. (2024). LGC Standards.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization (chemistry). EBSCO Research Starters.
  • Recrystallization. (2020). Professor Dave Explains, YouTube.
  • Recrystallisation Demo - Purification of Organic Solids. (2020). MaChemGuy, YouTube.
  • Process for the preparation of 3-chloro-3'-Nitro-4'-Methoxybenzophenone.
  • Recrystallization with two solvents. (2019). Reddit r/Chempros.
  • An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone. (2025). Benchchem.
  • trans-4,4'-DIMETHOXYSTILBENE. Organic Syntheses.

Sources

Optimization

Technical Support Center: Optimizing Yield for 3,3'-Dichloro-4'-methylbenzophenone Synthesis

Welcome to the Technical Support Center for the synthesis of 3,3'-Dichloro-4'-methylbenzophenone (CAS: 951890-84-9). This portal is designed for researchers, scientists, and drug development professionals seeking to opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,3'-Dichloro-4'-methylbenzophenone (CAS: 951890-84-9). This portal is designed for researchers, scientists, and drug development professionals seeking to optimize yields, improve regioselectivity, and troubleshoot common bottlenecks in this specific Friedel-Crafts acylation workflow.

Mechanistic Principles & Reaction Logic

The synthesis relies on the Friedel-Crafts acylation of 2-chlorotoluene with 3-chlorobenzoyl chloride , mediated by a Lewis acid catalyst (typically anhydrous Aluminum Chloride, AlCl₃).

Regioselectivity Causality: In 2-chlorotoluene, the methyl group is activating and ortho/para-directing, while the chlorine atom is deactivating and ortho/para-directing. Because the methyl group is more activating, it dictates the electrophilic attack. The bulky acylium ion preferentially attacks the position para to the methyl group (C4) rather than the ortho position (C6) due to significant steric hindrance at C6. This precise regiocontrol yields the desired 4'-methyl-3'-chloro substitution pattern on the benzophenone core[1].

Fig 1: Experimental workflow and mechanistic pathway for Friedel-Crafts acylation.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Observable physical changes at each step confirm that the reaction is proceeding correctly.

Step 1: Acylium Ion Generation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE) (5 mL/mmol) and cool to 0-5 °C in an ice bath.

  • Add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise over 15 minutes. Validation: The suspension will transition to a homogeneous, pale-yellow solution, confirming the formation of the active acylium ion complex.

Step 2: Electrophilic Aromatic Substitution

  • Maintain the temperature strictly at 0-5 °C.

  • Add 2-chlorotoluene (1.1 equivalents) dropwise via the addition funnel over 30 minutes.

  • Remove the ice bath and allow the reaction to gradually warm to room temperature (20-25 °C). Stir for 4-6 hours. Validation: Connect a bubbler to the exhaust; steady evolution of HCl gas indicates active electrophilic substitution. Cessation of bubbling suggests reaction completion (verify via TLC: Hexanes/Ethyl Acetate 9:1).

Step 3: Controlled Quenching

  • Once complete, cool the mixture back to 0 °C.

  • Slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and 1M HCl (10 mL/mmol). Validation: The addition of HCl prevents the precipitation of gelatinous aluminum hydroxide salts. The mixture should separate cleanly into two distinct liquid phases without an intractable emulsion at the interface.

Step 4: Workup & Purification

  • Separate the organic (DCE) layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid) followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol to yield pure 3,3'-Dichloro-4'-methylbenzophenone.

Process Optimization Data

The following table summarizes quantitative optimization data for the synthesis, demonstrating the causality between reaction parameters and final yield/purity.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Yield (%)Isomeric Purity (%)
AlCl₃ Equivalents 0.5 eq (Catalytic)1.2 eq (Stoichiometric)42%95%
Solvent Choice Neat (Excess 2-chlorotoluene)1,2-Dichloroethane (DCE)68%98%
Addition Temp 25 °C (Room Temp)0-5 °C (Ice Bath)71%99%
Quench Method Water onlyIce + 1M HCl55% (Loss to emulsion)98%

Troubleshooting & FAQs

Fig 2: Troubleshooting logic tree for common synthesis issues.

Q: Why does my reaction consistently stall at ~40-50% conversion despite extended reaction times? A: This is a classic stoichiometric failure. Unlike Friedel-Crafts alkylation, Friedel-Crafts acylation requires slightly more than 1 equivalent of the Lewis acid catalyst. The newly formed benzophenone product contains a basic carbonyl oxygen that coordinates strongly with AlCl₃, effectively removing it from the catalytic cycle (product inhibition) [2]. Ensure you are using 1.1 to 1.2 equivalents of anhydrous AlCl₃ relative to the acid chloride [3].

Q: I am observing a significant amount of the 2'-acyl isomer as a byproduct. How can I improve regioselectivity? A: The 2'-acyl isomer occurs when the acylium ion attacks the ortho position relative to the methyl group (C6). To minimize this, you must maximize steric differentiation. Lower the reaction temperature during the acylium ion generation and substrate addition phases (keep strictly between 0-5 °C). Additionally, using a moderately bulky, non-polar solvent like 1,2-dichloroethane (DCE) instead of running the reaction neat will increase the steric penalty at the ortho position, driving the reaction toward the desired para-product.

Q: During the workup phase, the reaction mixture turns into a thick, unstirrable mass. What causes this and how is it resolved? A: This is caused by the improper decomposition of the AlCl₃-ketone complex. Quenching with water alone leads to the rapid formation of insoluble aluminum hydroxide [Al(OH)₃] salts, which create severe emulsions and trap your product [3]. Always quench by pouring the reaction mixture slowly over crushed ice containing an excess of 1M HCl. The acidic environment ensures the aluminum remains in solution as water-soluble [Al(H₂O)₆]³⁺ ions, allowing for clean phase separation.

References

  • Organic Chemistry Portal. "Friedel-Crafts Acylation".[Link]

  • Wikipedia. "Friedel–Crafts reaction".[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Photochemical Reactions

Welcome to the Photochemical Reaction Support Center. For drug development professionals and synthetic chemists, photoredox catalysis offers unparalleled access to novel chemical space.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Photochemical Reaction Support Center. For drug development professionals and synthetic chemists, photoredox catalysis offers unparalleled access to novel chemical space. However, translating these reactions from microscale discovery to preparative scale often results in frustratingly low conversions.

This guide provides a mechanistic framework to diagnose and resolve the three most common failure modes in photochemistry: light attenuation, oxygen quenching, and inefficient electron transfer.

TroubleshootingWorkflow N1 Low Conversion in Photochemical Reaction N2 Verify Light Penetration (Beer-Lambert Law) N1->N2 N3 Adjust Path Length / Optimize Catalyst Loading N2->N3 High Absorbance / Dark Solution N4 Check for Oxygen Quenching (Triplet State Deactivation) N2->N4 Light Penetration OK N5 Execute Strict Degassing (Freeze-Pump-Thaw) N4->N5 Aerated / Poorly Degassed N6 Assess Substrate/Catalyst Electron Transfer N4->N6 Fully Degassed N7 Conduct Stern-Volmer Quenching Studies N6->N7 Inefficient Transfer N8 Monitor Catalyst Degradation (Photobleaching) N6->N8 Transfer OK, Yield Low

Diagnostic workflow for troubleshooting low conversion in photochemical reactions.

Section 1: Light Attenuation and Reactor Design

Q: Why does my reaction yield drop from 95% to 20% when scaling up from a 2 mL vial to a 50 mL batch reactor? A: This is a classic manifestation of the Beer-Lambert Law in photochemistry[1]. In a 2 mL vial, the optical path length is minimal, allowing photons to penetrate the entire reaction volume. As you scale up the reactor diameter, the path length increases. Because common photocatalysts (like Iridium or Ruthenium complexes) have high molar extinction coefficients, they absorb all incident light within the first few millimeters of the solution[2]. The bulk of your 50 mL reactor remains in the dark[3]. Furthermore, "solution darkening"—where photoproducts or intermediates absorb at the excitation wavelength—can drastically exacerbate this attenuation over time[2][4].

Causality & Solution: To maintain conversion at scale, you must increase the surface-area-to-volume ratio. Transitioning to a continuous flow reactor (e.g., a thin-film or microcapillary setup) ensures a short path length[3]. Counterintuitively, if you must use batch, lowering the catalyst concentration can sometimes increase the overall reaction rate by allowing light to penetrate deeper into the vessel[2][4].

Q: How can I definitively verify if my light source is degrading or if the reaction is simply photon-limited? A: You must quantify the photon flux entering your specific reactor setup using chemical actinometry[5]. Relying on a manufacturer's wattage rating is insufficient because it does not account for reactor geometry, glass thickness, or distance from the light source. Standard actinometry provides an absolute measurement of photons absorbed per unit time, allowing you to establish a self-validating baseline for your reactor[5].

Methodology 1: Standard Potassium Ferrioxalate Actinometry Protocol

Purpose: To determine the precise photon flux (einsteins/second) of a photoreactor setup independently of your target reaction.

  • Preparation: In a dark room, prepare a 0.15 M solution of potassium ferrioxalate ( K3​[Fe(C2​O4​)3​] ) in 0.05 M sulfuric acid.

  • Irradiation: Place a known volume (e.g., 3.0 mL) of the actinometer solution into your standard reaction vessel. Irradiate for a precise duration (e.g., 60 seconds). Critical: Ensure conversion remains below 10% to maintain a linear, zero-order response.

  • Development: Transfer 1.0 mL of the irradiated solution to a volumetric flask. Add 0.5 mL of a 0.1% (w/v) 1,10-phenanthroline buffer solution (pH 3.5) and dilute to 10 mL with water. Keep in the dark for 30 minutes to allow the Fe2+ /phenanthroline complex to fully form.

  • Quantification: Measure the absorbance of the developed solution at 510 nm using a UV-Vis spectrophotometer.

  • Calculation: Use the known molar extinction coefficient of the Fe2+ complex ( ϵ=11,100M−1cm−1 ) and the established quantum yield of ferrioxalate at your excitation wavelength to calculate the total moles of photons absorbed.

Section 2: Oxygen Quenching and Catalyst Deactivation

Q: My reaction stalls at ~30% conversion and the solution changes from bright orange to pale yellow. What is happening? A: This indicates catalyst photobleaching, most likely driven by oxygen quenching. Most photoredox reactions rely on the long-lived triplet excited state of the photocatalyst to facilitate single-electron transfer (SET)[6]. Molecular oxygen is a potent triplet quencher. When O2​ collides with the excited catalyst, it undergoes energy transfer to form highly reactive singlet oxygen ( 1O2​ ) or superoxide radical anions ( O2∙−​ ), simultaneously returning the catalyst to its ground state without productive substrate activation[7][8][9]. These reactive oxygen species can subsequently degrade the organic ligands of the photocatalyst, leading to the observed color change (photobleaching) and reaction stalling[9].

Causality & Solution: Standard nitrogen sparging (bubbling) is often insufficient for sensitive catalytic cycles because it leaves trace dissolved oxygen. A strict Freeze-Pump-Thaw protocol is required to create a self-validating, truly anaerobic system.

Methodology 2: Rigorous Freeze-Pump-Thaw Degassing Protocol

Purpose: Complete thermodynamic removal of dissolved oxygen to prevent triplet state quenching and catalyst degradation.

  • Preparation: Place the reaction mixture (solvent, substrate, catalyst) in a heavy-walled Schlenk tube equipped with a high-vacuum PTFE stopcock.

  • Freezing: Submerge the bottom of the sealed vessel in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the stopcock to a high-vacuum line (< 0.1 Torr) for 3–5 minutes to evacuate the headspace of all non-condensable gases (including O2​ ).

  • Thawing: Close the stopcock to isolate the vessel from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a room-temperature water bath. You will observe gas bubbles escaping from the liquid matrix as it melts.

  • Cycling: Repeat the Freeze-Pump-Thaw cycle at least three times, or until absolutely no further gas evolution is observed during the thawing phase. Finally, backfill the vessel with ultra-pure Argon.

Section 3: Inefficient Electron Transfer & Catalyst Selection

Q: My system is fully degassed and light penetration is optimal, but conversion is still low. How do I know if the catalyst is actually interacting with my substrate? A: You need to perform Stern-Volmer luminescence quenching studies[6][10]. This technique measures the emission intensity of the photocatalyst's excited state as a function of quencher (substrate or co-catalyst) concentration. If your substrate is successfully engaging in SET with the catalyst, the luminescence will decrease proportionally as substrate concentration increases[10]. If the emission intensity remains unchanged, the thermodynamic driving force for electron transfer is insufficient, and you must select a photocatalyst with a stronger excited-state redox potential[6][10].

Quantitative Data: Common Photocatalysts and Photophysical Properties

To assist in resolving electron transfer bottlenecks, consult the table below to match your substrate's redox potential with the appropriate photocatalyst. (Note: Longer lifetimes generally increase the probability of a productive collision with the substrate before non-radiative decay occurs).

PhotocatalystExcitation λmax​ (nm)Excited State Lifetime ( τ , μs ) E1/2​ ( M∗/M− , V vs SCE) E1/2​ ( M+/M∗ , V vs SCE)
Ru(bpy)32+​ 4520.85+0.77-0.81
fac−Ir(ppy)3​ 3751.90+0.31-1.73
Ir[dF(CF3​)ppy]2​(dtbbpy)+ 3802.30+1.21-0.89
Eosin Y 5390.0015+0.83-1.06
Mes-Acr-Me + 4300.005+2.06-0.57

References

  • Beer-Lambert Law | Transmittance & Absorbance - Edinburgh Instruments.1

  • A Laser Driven Flow Chemistry Platform for Scaling Photochemical Reactions with Visible Light - ChemRxiv / ACS Central Science. 2

  • LED-NMR: a practical tool for shining light on photochemical reactions - PANIC NMR. 5

  • Oxygen-Tolerant Photoredox Catalysis Triggers Nitric Oxide Release for Antibacterial Applications - Angewandte Chemie International Edition (PubMed). 7

  • Uncovering the Roles of Oxygen in Cr(III) Photoredox Catalysis - Journal of the American Chemical Society.9

  • High Throughput Determination of Stern Volmer Quenching Constants for Common Photocatalysts and Quenchers - ChemRxiv. 10

  • Ligand electronic fine-tuning and its repercussion on the photocatalytic activity and mechanistic pathways of the copper-photocatalysed aza-Henry reaction - RSC Publishing.6

  • Scalability of photochemical reactions in continuous flow mode - Journal of Flow Chemistry. 3

Sources

Optimization

Technical Support Center: Stability of Chlorinated Benzophenones in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated benzophenones. This guide is designed to provide in-depth, field-proven insights into the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated benzophenones. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with these compounds in solution. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to anticipate, troubleshoot, and resolve common experimental issues.

Section 1: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the fundamental principles governing the stability of chlorinated benzophenones in common laboratory settings.

Q1: What are the primary factors that compromise the stability of my chlorinated benzophenone solutions?

A1: The stability of chlorinated benzophenones in solution is not absolute and is critically influenced by a combination of chemical and physical factors. The main drivers of degradation are:

  • Presence of Oxidizing Agents (e.g., Chlorine): Chlorinated benzophenones can undergo further reactions in the presence of strong oxidizers. For instance, studies on benzophenone-3 (BP-3) and benzophenone-4 (BP-4) in chlorinated water show they are susceptible to further electrophilic aromatic halogenation, forming di- and tri-chlorinated analogs.[1][2][3] Beyond simple chlorination, more complex reactions like Baeyer-Villiger oxidation can occur, which converts the ketone group into an ester, leading to eventual ring cleavage.[2][3][4]

  • pH of the Solution: The pH of aqueous solutions is a critical determinant of stability. The degradation of many benzophenones follows pseudo-first-order kinetics with a bell-shaped pH dependency.[5] For example, the transformation of oxybenzone and dioxybenzone in the presence of aqueous chlorine is most rapid just above a neutral pH and slows significantly at higher or lower pH values.[6] This is often due to the higher reactivity of the phenolate form of hydroxy-substituted benzophenones.[6]

  • Photolytic Instability (Light Exposure): While benzophenones are designed as UV filters, they are not indefinitely photostable, and their chlorinated derivatives can be even less so.[1][7] The combination of UV light and chlorine is particularly potent, creating reactive radicals that significantly accelerate degradation.[5][8] Interestingly, some transformations can be reversible; photolytic dechlorination of a chlorinated byproduct has been observed to cause a "rebound" in the concentration of the parent compound, benzophenone-4.[8][9]

  • Temperature: Higher temperatures increase reaction rates. The degradation of benzophenones in the presence of chlorine is enhanced at elevated temperatures, a crucial consideration for experiments not conducted at controlled room temperature.[10][11][12]

  • Solvent Choice and Purity: While less documented in the provided literature for chlorinated benzophenones specifically, the choice of organic solvent for stock solutions is crucial. Protogenic solvents can participate in reactions, and impurities (e.g., water, peroxides in aged ethers) can initiate degradation. Always use high-purity, anhydrous solvents when possible.

Q2: I'm seeing unexpected peaks in my chromatogram. What are the likely degradation products?

A2: If you are working with chlorinated benzophenones in aqueous or chlorinated systems, the new peaks are likely transformation products. Based on extensive research, the degradation pathways are multifaceted and can include:

  • Further Halogenation: The addition of more chlorine or bromine atoms to the aromatic rings.[1][13]

  • Oxidation and Hydrolysis: Baeyer-Villiger oxidation of the central ketone to an ester, followed by hydrolysis, can break the molecule into corresponding phenolic and benzoic acid derivatives.[2][4]

  • Decarboxylation and Desulfonation: For derivatives like BP-4 (which contains a sulfonic acid group), degradation can involve the loss of these functional groups, often replaced by a chlorine atom.[2][3]

  • Ring Cleavage: Under aggressive conditions (e.g., high chlorine excess), the aromatic rings can be cleaved, leading to smaller, often more toxic molecules like chloroform.[5][10]

Q3: What are the best practices for preparing and storing stock solutions of chlorinated benzophenones?

A3: To ensure the integrity of your experimental results, rigorous handling of stock solutions is paramount.

  • Solvent Selection: Use high-purity, HPLC-grade or equivalent solvents. Acetonitrile and methanol are common choices. For long-term storage, aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) can be suitable, but verify compatibility with your specific compound.

  • Concentration: Prepare concentrated stock solutions to minimize the volume of organic solvent added to your final experimental system, especially for cell-based assays.

  • Storage Conditions: Store solutions in amber glass vials to protect from light.[14] Tightly seal the vials to prevent solvent evaporation and moisture ingress.[15][16] For maximum stability, store at -20°C or -80°C.

  • Handling: Before use, allow the solution to equilibrate to room temperature to prevent condensation from introducing water into the stock. Use fresh aliquots for each experiment to avoid repeated freeze-thaw cycles and contamination of the primary stock.

  • Purity Checks: Periodically re-analyze your stock solution using your primary analytical method (e.g., HPLC-UV, LC-MS) to check for the appearance of degradation products.

Section 2: Troubleshooting Guide: Experimental & Analytical Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during research.

Issue 1: Inconsistent Analytical Results & Appearance of Unknown Peaks

Q: My analytical standard for a chlorinated benzophenone is showing a progressive loss of the main peak and the growth of new, smaller peaks over a few days. What's happening?

A: This is a classic sign of degradation of your analytical standard. The root cause can be traced through a systematic process.

  • Causality Check 1: Solvent Interaction & Photodegradation. Are you storing your standard in solution on the autosampler? Many autosamplers are not refrigerated or protected from ambient light. Even in a stable solvent, constant light exposure can induce photolysis. The combination of a reactive mobile phase (e.g., unbuffered water/methanol) and light can accelerate this process.

  • Causality Check 2: pH of the Mobile Phase. If you are using LC-MS, the pH of your mobile phase additives (e.g., formic acid, ammonium acetate) can influence stability during the analytical run itself. While the contact time is short, highly unstable compounds can degrade in the vial or on the column.

  • Causality Check 3: Contamination. Was the solvent from a shared bottle? Was fresh, high-purity solvent used to prepare the standard? Contaminants, including residual oxidizers or metal ions, can catalyze degradation.

Troubleshooting Protocol:

  • Prepare a Fresh Standard: Prepare a new standard from the solid material in fresh, high-purity solvent.

  • Immediate Analysis: Analyze the new standard immediately after preparation to establish a baseline purity (t=0).

  • Controlled Stability Study: Aliquot the new standard into separate amber vials. Store one at -20°C, one at 4°C, and one on the lab bench or in the autosampler. Re-analyze each at set time points (e.g., 24, 48, 72 hours).

  • Compare Chromatograms: This will definitively identify if light, temperature, or a combination is causing the degradation.

Issue 2: Poor Stability in Aqueous Experimental Systems

Q: I'm performing a cell-based assay, and the biological effect of my chlorinated benzophenone diminishes over the 48-hour experiment. Could the compound be degrading in the culture medium?

A: Yes, this is highly likely. Cell culture media are complex aqueous solutions that present multiple avenues for compound degradation.

  • Causality Check 1: Hydrolysis & pH. Cell culture media are typically buffered around pH 7.4. As established, the stability of benzophenones can be highly pH-dependent.[5][6] Hydrolysis of the parent compound or further reactions can occur over a 48-hour period.

  • Causality Check 2: Reaction with Media Components. Media contain salts, amino acids, and vitamins that could potentially react with your compound. The presence of reactive species generated by cellular metabolism can also contribute to degradation.

  • Causality Check 3: Light Exposure. Incubators are dark, but how long do the plates sit under the fluorescent light of a biological safety cabinet during preparation? As noted, some chlorinated derivatives are not photostable.[1]

Troubleshooting Protocol:

  • Perform an Abiotic Stability Test: Prepare a solution of your chlorinated benzophenone in the exact cell culture medium you use, but without cells.

  • Incubate Under Experimental Conditions: Place this "abiotic" plate in the incubator alongside your cell-based experiment for the full duration (e.g., 48 hours).

  • Analyze Samples Over Time: At various time points (0, 24, 48 hours), take an aliquot from the abiotic well, perform a sample cleanup (e.g., protein precipitation with acetonitrile or solid-phase extraction), and analyze by HPLC or LC-MS to quantify the remaining parent compound.

  • Interpret Results: A significant decrease in the parent compound concentration over time confirms instability in the medium itself. This allows you to differentiate between compound degradation and cellular metabolism as the cause of the diminished biological effect.

Section 3: Protocols & Methodologies

Protocol 1: Recommended Procedure for Preparation and Storage of Chlorinated Benzophenone Stock Solutions

This protocol establishes a self-validating system for maintaining the integrity of your primary reference standards.

  • Materials:

    • Chlorinated benzophenone (solid, >98% purity)

    • HPLC-grade or anhydrous solvent (e.g., Acetonitrile, Methanol, or DMSO)

    • Class A volumetric flasks

    • Calibrated analytical balance

    • 2 mL amber glass autosampler vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh the required amount of solid chlorinated benzophenone.

    • Quantitatively transfer the solid to a volumetric flask.

    • Dissolve the solid in a small amount of the chosen solvent.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Mix thoroughly by inverting the flask multiple times. This is your Primary Stock Solution .

    • Immediately aliquot the Primary Stock Solution into multiple smaller-volume amber vials (e.g., 500 µL per vial). These are your Working Stocks .

    • Label all vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store all Primary and Working Stocks at -20°C or below.

    • For daily use, retrieve a single Working Stock vial, allow it to warm to room temperature, and prepare your dilutions. Do not return any unused solution to the stock vial. Discard the working stock at the end of the day.

Section 4: Visual Guides

Diagram 1: Key Factors Influencing Chlorinated Benzophenone Instability

Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors pH Solution pH Degradation Compound Degradation pH->Degradation Oxidizers Oxidizers (e.g., Free Chlorine) Oxidizers->Degradation Solvent Solvent Type & Purity Solvent->Degradation Light Light Exposure (UV/Visible) Light->Degradation Temp Temperature Temp->Degradation Troubleshooting_Workflow Start Inconsistent Results / Unknown Peaks Observed Check_Standard Is the Analytical Standard degrading? Start->Check_Standard Check_Sample Is the compound degrading during sample prep/storage? Check_Standard->Check_Sample No Prep_Fresh Prepare Fresh Standard & Analyze Immediately Check_Standard->Prep_Fresh Yes Check_System Is it a system issue (column, mobile phase)? Check_Sample->Check_System No Abiotic_Matrix Run Abiotic Matrix Stability Test Check_Sample->Abiotic_Matrix Yes System_Suitability Run System Suitability & Blank Gradient Check_System->System_Suitability Yes Stability_Study Perform Timed Stability Study (Benchtop vs. Refrigerated) Prep_Fresh->Stability_Study Resolve_Standard Root Cause Identified: Standard Handling/Storage Stability_Study->Resolve_Standard Resolve_Sample Root Cause Identified: Sample Matrix Instability Abiotic_Matrix->Resolve_Sample Resolve_System Root Cause Identified: Analytical System System_Suitability->Resolve_System

Caption: A logical workflow to diagnose the source of instability when encountering inconsistent analytical results.

References

  • Manasfi, T., De Méo, M., Coulomb, B., & Boudenne, J. L. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology, 49(15), 9290–9298. [Link]

  • Manasfi, T., De Méo, M., Coulomb, B., & Boudenne, J. L. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. PubMed, 26168128. [Link]

  • Lee, Y. M., Lee, G., Kim, M. K., & Zoh, K. D. (2020). Kinetics and Degradation Mechanism of Benzophenone-3 in Chlorination and UV/Chlorination Reactions. ResearchGate. [Link]

  • Zhuang, R., Žabar, R., Grbović, G., Dolenc, D., Yao, J., Tišler, T., & Trebše, P. (2013). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. Acta Chimica Slovenica, 60(4), 826–832. [Link]

  • Wang, W., Zhou, Q., & Zhang, Y. (2019). Degradation of benzophenone-4 in a UV/chlorine disinfection process: Mechanism and toxicity evaluation. Chemosphere, 223, 467–475. [Link]

  • Manasfi, T., De Méo, M., Coulomb, B., & Boudenne, J. L. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. ResearchGate. [Link]

  • Manasfi, T., Kanan, A., De Méo, M., Coulomb, B., & Boudenne, J. L. (2017). Development of transient mutagenic activity following the chlorination of the sunscreen UV filter dioxybenzone (benzophenone-8). DORA 4RI. [Link]

  • de Villiers, A., Kok, W. T., & Joubert, E. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 63(26), 6049–6057. [Link]

  • Xiao, Y., Wu, H., Wei, H., Wang, Y., & Xie, H. (2013). Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection. Water Research, 47(16), 6241–6249. [Link]

  • Li, W., Liu, Y., Zhang, J., Zhao, H., & Chen, J. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology, 34(4), 1058–1067. [Link]

  • Trebše, P., Polyakova, O. V., Baranova, M., & Dolenc, D. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI. [Link]

  • OSHA. (n.d.). Benzophenone Method no: PV2130. Occupational Safety and Health Administration. [Link]

  • Xiao, Y., Wu, H., Wei, H., Wang, Y., & Xie, H. (2013). Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection. ResearchGate. [Link]

  • European Chemicals Agency. (n.d.). Benzophenone. ECHA. [Link]

  • de Araujo, F. V., Bauerfeldt, G. F., & Cid, A. P. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate. PeerJ, 8, e9445. [Link]

  • Chisvert, A., Sanmartin, P., & Salvador, A. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(38), 4646-4654. [Link]

  • Duirk, S. E., & Fono, L. J. (2013). Reaction of benzophenone UV filters in the presence of aqueous chlorine: Kinetics and chloroform formation. ResearchGate. [Link]

  • Christodoulou, E., & Gago-Ferrero, P. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. PMC. [Link]

  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

  • Rifai, A. M., Kanan, A., Korfali, S., & Al-Bitar, L. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. ResearchGate. [Link]

  • Abdallah, P., Deborde, M., Berne, F. D., & Leitner, N. K. V. (2015). Kinetics of Chlorination of Benzophenone-3 in the Presence of Bromide and Ammonia. Environmental Science & Technology, 49(24), 14319–14327. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Gulkowska, A., & Sander, M. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate. [Link]

  • Rifai, A. M., Kanan, A., Korfali, S., & Al-Bitar, L. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. PubMed. [Link]

  • Ballesteros-Gómez, A., & Rubio, S. (2017). On-site extraction of benzophenones from swimming pool water using hybrid tapes based on the integration of hydrophilic-lipophilic balance microparticles and an outer magnetic nanometric domain. PMC. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents (another version). [Link]

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Aluminum Chloride Catalyst from Reaction Mixtures

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of aluminum chloride (AlCl₃) catalyst from reaction mixtures. The following sections are designed to offer both theoretical understanding and practical, field-tested protocols to ensure the successful purification of your target compounds.

Troubleshooting & FAQs: Navigating Common Challenges

This section addresses specific issues you might encounter during the workup of AlCl₃-catalyzed reactions, presented in a question-and-answer format.

Q1: My reaction mixture turned into a thick, unmanageable emulsion during aqueous workup. What's happening and how can I resolve it?

A1: Emulsion formation is a frequent challenge, often caused by the precipitation of gelatinous aluminum hydroxide (Al(OH)₃) when the reaction is quenched with a basic or neutral aqueous solution.[1] This is particularly problematic with chlorinated solvents.[1]

  • Causality: Anhydrous AlCl₃ reacts vigorously with water to form various hydrated aluminum species. In neutral or basic conditions, this leads to the formation of Al(OH)₃, a gelatinous solid that traps organic and aqueous phases, creating a stable emulsion.

  • Troubleshooting Steps:

    • Acidic Quench: The most effective method to prevent this is to quench the reaction mixture by slowly adding it to a vigorously stirred mixture of crushed ice and dilute hydrochloric acid (1-3M).[1][2] The acidic environment keeps the aluminum salts, such as [Al(H₂O)₆]Cl₃, soluble in the aqueous layer, preventing the formation of the gelatinous precipitate.[3][4]

    • Brine Addition: If an emulsion has already formed, adding a saturated aqueous solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase.[1]

    • Solvent Swap: Before the aqueous workup, consider removing the reaction solvent by rotary evaporation and re-dissolving the residue in a less emulsion-prone extraction solvent like ethyl acetate.[1]

Q2: I suspect my product is degrading during the acidic workup. Are there alternative methods for AlCl₃ removal?

A2: Absolutely. For acid-sensitive products, an acidic quench is not suitable. Here are some alternative strategies:

  • Basic Quench (with caution): A carefully controlled quench with a cold, dilute solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) can be used.[1] However, be prepared to deal with the aforementioned gelatinous Al(OH)₃ precipitate. This may require a filtration step through a pad of Celite® to remove the solid, which can lead to product loss due to occlusion.[1][5]

  • Adsorption: For non-aqueous workup, you can pass a solution of the crude product through a plug of silica gel or alumina.[1] The polar aluminum species will be adsorbed onto the solid support. This method is best suited for less polar products and may require significant amounts of adsorbent.

  • Complexation with Alcohols: In some cases, adding an alcohol like methanol can help to break up the AlCl₃ complexes. However, this is not a universally applicable method and depends on the specific reaction. A patented method describes dissolving aluminum chloride hexahydrate in water and then adding a C1-C4 alcohol to precipitate out anhydrous aluminum chloride, suggesting a change in solubility that could be exploited.[6]

Q3: After quenching and extraction, my organic layer has a persistent color. How can I decolorize it?

A3: A persistent color in the organic layer can be due to residual halogenated reagents or other impurities.

  • Sodium Thiosulfate Wash: If you suspect excess halogen is the cause, washing the organic layer with a 10% aqueous solution of sodium thiosulfate will reduce the halogen and should result in a colorless solution.[5]

  • Activated Carbon: If the color persists, it may be due to other colored impurities. After drying the organic layer, you can stir it with a small amount of activated carbon for 10-15 minutes and then filter it through Celite® to remove the carbon and the adsorbed impurities.

Q4: Why is it critical to use anhydrous AlCl₃ and maintain anhydrous conditions during the reaction?

A4: Anhydrous AlCl₃ is a powerful Lewis acid, which is essential for its catalytic activity in reactions like Friedel-Crafts alkylations and acylations.[7]

  • Mechanism of Deactivation: Moisture in the reaction will hydrolyze the AlCl₃, converting it to hydrated forms like aluminum chloride hexahydrate ([Al(H₂O)₆]Cl₃) or aluminum hydroxide (Al(OH)₃).[2][3][8] These hydrated species are no longer effective Lewis acids and will deactivate the catalyst, leading to low or no product yield.[2][8]

  • Exothermic Reaction: The reaction of anhydrous AlCl₃ with water is violently exothermic and releases corrosive hydrogen chloride (HCl) gas.[9][10][11] This poses a significant safety hazard. Therefore, all glassware should be thoroughly dried, and anhydrous solvents and reagents must be used.[9]

Protocols for Aluminum Chloride Removal

The following are detailed, step-by-step methodologies for the most common and effective AlCl₃ removal techniques.

Protocol 1: Standard Acidic Quench and Extraction

This is the most robust method for products that are stable to acidic conditions.

Materials:

  • Reaction mixture containing product and AlCl₃

  • Crushed ice

  • 1M Hydrochloric acid (HCl), pre-cooled

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Prepare the Quench Solution: In a beaker of appropriate size, prepare a mixture of crushed ice and cold 1M HCl. The volume should be roughly 3-5 times the volume of the reaction mixture.[1]

  • Quenching: While vigorously stirring the ice/HCl mixture, slowly and carefully add the reaction mixture dropwise. This process is highly exothermic, so maintain the temperature of the quenching mixture below 20°C by adding more ice if necessary.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Rinse the reaction flask with the extraction solvent and add it to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.[1]

  • Separation: Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with another portion of 1M HCl.

    • Wash the organic layer with water.

    • Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid. Be cautious, as this will generate CO₂ gas.[1]

    • Finally, wash the organic layer with brine to aid in the removal of dissolved water.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand until the solution is clear.

  • Isolation: Filter or decant the solution to remove the drying agent. The solvent can then be removed under reduced pressure to yield the crude product.

Visualizing the Acidic Quench Workflow

G cluster_prep Preparation cluster_quench Quenching (Exothermic!) cluster_extraction Extraction & Washing cluster_isolation Product Isolation prep_quench Prepare Ice/HCl Mixture add_reaction Slowly Add Reaction Mixture to Ice/HCl prep_quench->add_reaction Vigorous Stirring transfer_sep Transfer to Separatory Funnel add_reaction->transfer_sep add_solvent Add Extraction Solvent transfer_sep->add_solvent shake_vent Shake & Vent add_solvent->shake_vent separate_layers Separate Aqueous & Organic Layers shake_vent->separate_layers wash_hcl Wash Organic Layer with 1M HCl separate_layers->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_organic Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry_organic filter_drying Filter to Remove Drying Agent dry_organic->filter_drying evaporate Evaporate Solvent filter_drying->evaporate crude_product Crude Product evaporate->crude_product

Caption: Workflow for the acidic quench and extraction of AlCl₃.

Data Summary: Comparison of Workup Methods

Workup MethodAdvantagesDisadvantagesExpected Al RemovalTypical Product Yield
Acidic Quench Prevents gelatinous precipitates.[1] Good separation of layers.[1] Effective at removing aluminum.[1]Not suitable for acid-sensitive products.[1]High (>99% with sufficient washing)Generally high if product is acid-stable.
Basic Quench Suitable for acid-sensitive products.[1]Forms gelatinous Al(OH)₃, which is difficult to filter.[1] High risk of emulsion formation.[1] Can lead to product loss through occlusion.[1]Moderate to High (filtration can be problematic)Can be lower due to product loss in precipitate or during emulsion separation.
Adsorption Non-aqueous method. Good for sensitive compounds.[1]May require large amounts of adsorbent.[1] Can be less effective for high concentrations of AlCl₃.[1] Potential for product loss on the solid support.[1]Variable (depends on adsorbent, solvent, and concentration)Can be lower due to irreversible adsorption of the product.

Safety First: Handling Aluminum Chloride

Anhydrous aluminum chloride is a hazardous substance and must be handled with appropriate safety precautions.

  • Corrosive and Hygroscopic: AlCl₃ is corrosive and reacts violently with water, releasing heat and HCl gas.[10][12][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, impervious gloves, and a fire-retardant lab coat.[9]

  • Handling Conditions: Handle AlCl₃ in a well-ventilated fume hood or a glove box to avoid inhalation of dust and fumes.[9][10] Avoid contact with water and moisture.[9]

  • Spill Cleanup: In case of a spill, do NOT use water.[9][13] Cover the spill with dry sand, scoop the material into a sealed container for disposal as hazardous waste.[9][13]

  • Disposal: Unused AlCl₃ and contaminated materials must be disposed of as hazardous waste according to local and national regulations.[9][13][14] Do not empty into drains.[14]

References

  • PENTA. (2024, October 21).
  • New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet.
  • Princeton University. Aluminum Chloride (anhydrous). Office of Environmental Health and Safety.
  • Lab Alley. (2025, July 2).
  • Fisher Scientific. (2010, September 10).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
  • BenchChem.
  • 911Metallurgist. (2017, June 2). Aluminum Chloride Solubility.
  • Sciencemadness Discussion Board. (2004, February 16). HCl and Al, AlCl3?
  • BenchChem.
  • ACS Publications. (2014, September 10). Kinetics of Gas-Phase Hydrolysis of Aluminum Chloride for Alumina Particles | Industrial & Engineering Chemistry Research.
  • Quora. (2020, April 22).
  • ResearchGate.
  • (2011, November 21). Aluminum Chloride.
  • Google Patents. CN1482064A - Method of preparing anhydrous aluminium chloride.
  • PMC.
  • FUNCMATER. (2022, October 25). Aluminum Chloride Production Process.
  • Vedantu. (2024, June 27). Given AlCl3 on hydrolysis gives A Al2O3H2O B Al2OH3 class 11 chemistry CBSE.
  • brainly.com. (2023, October 12).
  • ResearchGate. (2025, August 5). Kinetics of Gas-Phase Hydrolysis of Aluminum Chloride for Alumina Particles | Request PDF.
  • BenchChem.
  • Google Patents. CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction.
  • (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

Sources

Optimization

Part 1: Mechanistic Grounding &amp; The "Why" of Scale-Up Failures

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex engineering and chemical bottlenecks encountered when transitioning the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex engineering and chemical bottlenecks encountered when transitioning the synthesis of benzophenone from the fume hood to the pilot plant.

Scaling up the Friedel-Crafts acylation of benzene with benzoyl chloride is not a simple volumetric expansion. It requires a fundamental understanding of reaction kinetics, fluid dynamics, and thermodynamics. This guide provides the mechanistic grounding, validated protocols, and troubleshooting frameworks necessary to ensure a safe and high-yielding scale-up campaign.

In a standard laboratory setting, the synthesis of benzophenone appears straightforward: benzene reacts with benzoyl chloride in the presence of anhydrous aluminum chloride ( AlCl3​ ). The mechanism relies on the generation of a highly electrophilic acylium ion, which subsequently attacks the aromatic ring[1].

However, scale-up introduces three critical failure points driven by the physical chemistry of the reaction:

  • Catalyst Trapping & Stoichiometry: Unlike true catalytic processes, Friedel-Crafts acylation requires a stoichiometric excess of AlCl3​ . The Lewis acid forms a highly stable, tightly bound complex with the carbonyl oxygen of the newly formed benzophenone[2]. For every molecule of product generated, one molecule of catalyst is rendered inactive, necessitating at least a 1.1 molar ratio of AlCl3​ to acyl chloride to drive the reaction to completion[3].

  • Viscosity Spikes & Mass Transfer: As the AlCl3​ -ketone complex forms, it often precipitates or creates a highly viscous gel-like phase. In a 50-liter reactor, this viscosity spike drastically reduces mixing efficiency, trapping unreacted reagents and preventing the uniform distribution of the catalyst.

  • Thermal Runaway & HCl Evolution: The generation of the acylium ion and the subsequent complexation are highly exothermic[4]. Furthermore, the reaction generates stoichiometric amounts of hydrogen chloride ( HCl ) gas[5]. Poor heat transfer in large vessels can lead to localized hotspots, promoting tarry byproducts, while uncontrolled HCl expansion poses severe overpressurization risks.

G Start Reagents: Benzene + Benzoyl Chloride AlCl3 Catalyst Addition: AlCl3 (Exothermic) Start->AlCl3 Mixing Complex Intermediate: AlCl3-Ketone Complex AlCl3->Complex Viscosity Spike Heat Transfer Limit Quench Reverse Quench: Ice/Water Hydrolysis Complex->Quench HCl Gas Release Product Isolation: Benzophenone Quench->Product Phase Separation

Workflow of benzophenone synthesis highlighting critical scale-up bottlenecks.

Part 2: Process Parameters (Lab vs. Pilot Scale)

To mitigate the physical limitations of large-scale reactors, operating parameters must be fundamentally adjusted. The table below summarizes the quantitative shifts required when moving from a 100 mL flask to a 10 L pilot reactor.

ParameterLab Scale (100 mL)Pilot Scale (10 L)Causality / Engineering Impact
AlCl3​ Equivalents 1.05 eq1.15 eqCompensates for trace moisture in larger reactor headspace and ensures complete conversion[3].
Addition Time 15 minutes120 - 180 minutesMatches the reagent feed rate to the jacket cooling capacity, preventing thermal runaway[3].
Operating Temp 20°C - 25°C0°C - 10°CSuppresses side reactions (e.g., polymerization) during the extended addition phase[3].
Agitation Magnetic Stir BarOverhead Anchor / HelixHigh-torque mixing is mandatory to overcome the severe viscosity of the AlCl3​ -ketone complex.
Quench Method Direct (Water to Rx)Reverse (Rx to Water)Mitigates the violent exothermic hydrolysis and controls the massive release of HCl gas[5].

Part 3: Self-Validating Pilot-Scale Protocol

This protocol is designed as a self-validating system. You must not proceed to the next step unless the specific validation criteria are met. This ensures that errors are caught before they propagate into catastrophic yield losses or safety incidents.

Step 1: Reactor Preparation & Catalyst Slurry

  • Action: Purge a dry, jacketed 10 L glass-lined reactor with N2​ . Charge with 3.0 L of anhydrous benzene (serving as both reactant and solvent). Cool the jacket to 5°C. Slowly charge 1.15 equivalents of anhydrous AlCl3​ under continuous agitation (150 rpm).

  • Validation Check: The mixture must form a free-flowing, easily stirrable slurry. If clumping occurs, the system contains moisture; the batch will suffer low yields and must be aborted.

Step 2: Controlled Electrophile Addition

  • Action: Load 1.0 equivalent of benzoyl chloride into a dosing vessel. Initiate addition at a rate of 10 mL/min. Maintain internal reactor temperature strictly between 5°C and 10°C. Route off-gases through a caustic scrubber to neutralize HCl [5].

  • Validation Check: Monitor the ΔT (Internal Temp minus Jacket Temp). The ΔT must remain stable. A sudden drop in ΔT indicates reagent accumulation (stalled reaction), risking a delayed thermal runaway.

Step 3: Maturation & Complexation

  • Action: Once addition is complete, gradually warm the reactor to 25°C over 1 hour. Allow the reaction to mature for an additional 2 hours.

  • Validation Check: Monitor the scrubber mass flow meter or pH. Cessation of HCl gas evolution confirms that the electrophilic aromatic substitution has reached completion.

Step 4: Reverse Quenching (Critical Safety Step)

  • Action: Prepare a separate 20 L quench vessel containing 5.0 kg of crushed ice and 2.0 L of 2M HCl . Slowly transfer the active reaction mixture from the 10 L reactor into the quench vessel under vigorous agitation. Never add water directly to the AlCl3​ reaction mixture.

  • Validation Check: Measure the pH of the aqueous phase post-quench. The pH must be < 1. If higher, aluminum salts ( Al(OH)3​ ) will precipitate as an intractable emulsion, destroying phase separation.

Step 5: Isolation

  • Action: Separate the organic phase. Wash sequentially with 5% NaOH (to remove unreacted benzoic acid) and brine. Concentrate under reduced pressure and crystallize the crude benzophenone from ethanol.

Part 4: Troubleshooting Guides & FAQs

Q1: We scaled up to 50L, and our yield dropped from 94% to 62%. The product is contaminated with dark, tarry impurities. What went wrong? A1: This is a classic heat transfer failure. In a laboratory flask, the high surface-area-to-volume ratio dissipates heat instantly. In a 50L reactor, the core of the reaction mixture can be 20°C hotter than the jacket temperature[4]. These localized hotspots cause the highly reactive acylium ion to undergo secondary side reactions and oligomerization. Fix: You must decrease your benzoyl chloride feed rate and increase the impeller speed to improve bulk fluid turnover. Ensure your cooling jacket fluid is chilled to at least -5°C to maintain an internal temperature of <10°C during addition[3].

Q2: Midway through the benzoyl chloride addition, the agitator torque spiked, and the mixture turned into a thick, unmixable sludge. How do we prevent this? A2: You are experiencing the precipitation of the AlCl3​ -benzophenone complex. Benzene is a relatively non-polar solvent and poorly solvates this highly polar ionic complex. When the mixture turns into a sludge, mass transfer stops, and unreacted benzoyl chloride pools in the reactor. Fix: Introduce a halogenated co-solvent. Replacing 30% of the benzene volume with anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) will keep the AlCl3​ complex completely solubilized, maintaining a low-viscosity, homogenous solution throughout the reaction.

Q3: During the quench step, we experienced a dangerous pressure spike and a massive release of HCl gas. How is this managed safely? A3: You likely performed a "direct quench" by adding water into the reaction vessel. The hydrolysis of the AlCl3​ -ketone complex is violently exothermic. Adding water to the reactor boils the unreacted benzene and rapidly expands the trapped HCl gas, causing overpressurization[5]. Fix: You must utilize reverse quenching . Slowly dose the reaction mixture into a larger vessel containing a massive heat sink (ice-water and aqueous HCl ). This controls the rate of hydrolysis and safely absorbs the exotherm.

G Issue Symptom: Yield Drop & Tarry Impurities CheckTemp Diagnostic: Analyze Reactor Temp Profile Issue->CheckTemp TempHigh Result: T > 30°C (Localized Hotspots) CheckTemp->TempHigh TempOK Result: T < 30°C (Good Heat Transfer) CheckTemp->TempOK FixTemp Action: Decrease Feed Rate & Increase Agitation TempHigh->FixTemp CheckMix Diagnostic: Check Agitator Torque TempOK->CheckMix FixMix Action: Add DCM Co-solvent & Upgrade Impeller CheckMix->FixMix

Decision tree for diagnosing and resolving low yield during benzophenone scale-up.

References

  • Friedel-Crafts Alkylation Reaction Mettler Toledo[Link]

  • Calorimetric Approach and Simulation for Scale-Up of a Friedel-Crafts Reaction Organic Process Research & Development (ResearchGate)[Link]

  • Friedel–Crafts Reactions | Greener Organic Transformations Royal Society of Chemistry[Link]

  • Sciencemadness Discussion Board - Friedel-Crafts acylation Sciencemadness[Link]

Sources

Reference Data & Comparative Studies

Validation

Quantitative NMR (qNMR) vs. HPLC for the Purity Assessment of 3,3'-Dichloro-4'-methylbenzophenone: A Technical Comparison Guide

For researchers and drug development professionals synthesizing complex active pharmaceutical ingredients (APIs) or agrochemicals, the accurate purity assessment of critical intermediates is non-negotiable. 3,3'-Dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing complex active pharmaceutical ingredients (APIs) or agrochemicals, the accurate purity assessment of critical intermediates is non-negotiable. 3,3'-Dichloro-4'-methylbenzophenone (CAS: 951890-84-9) is a prime example of a halogenated intermediate where traditional chromatographic purity assays often fall short.

This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . By examining the underlying physics and causality of these methods, we demonstrate why qNMR is increasingly recognized as the gold standard for absolute quantification.

The Analytical Challenge: Relative vs. Absolute Quantification

When assessing the purity of 3,3'-Dichloro-4'-methylbenzophenone via traditional HPLC-UV, analysts rely on the area-percent method. This approach operates on a critical, often flawed assumption: that the analyte and all its structurally related impurities (such as regioisomers or over-chlorinated byproducts) possess identical molar absorptivities (Relative Response Factors, RRFs) at the chosen UV wavelength. If an impurity absorbs less UV light than the main compound, HPLC will systematically overestimate the purity of the batch.

As highlighted by the 1 [1], qNMR bypasses this limitation entirely. qNMR is a primary ratio method . The fundamental physics of NMR dictate that the integrated area of a specific resonance signal is directly proportional to the number of nuclei (e.g., protons) generating that signal, regardless of the molecule's overall chemical structure. This eliminates the need for an identical reference standard, relying instead on a highly pure, universal Internal Standard (IS).

Table 1: Performance Metrics Comparison (qNMR vs. HPLC-UV)
Analytical MetricQuantitative NMR (qNMR)HPLC-UVCausality / Mechanistic Impact
Quantification Basis Absolute (Primary Ratio)Relative (Area Normalization)qNMR measures molar nuclei count directly; HPLC relies on variable UV chromophore absorption.
Reference Standard Universal IS (e.g., Maleic Acid)Identical Analyte StandardqNMR does not require a reference standard of the specific analyte, saving months of custom synthesis.
Accuracy High (True Mass %)Variable (Dependent on RRFs)HPLC overestimates purity if impurities have lower UV response factors.
Method Development Minimal (Universal parameters)Extensive (Column, gradient, pH)qNMR requires only solvent selection and T1 relaxation assessment.
Run Time ~10–15 minutes per sample~20–45 minutes per injectionqNMR requires no column equilibration or gradient washout phases.

Logical Workflow: qNMR vs. HPLC

To visualize the fundamental differences in how these two techniques arrive at a purity value, consider the logical pathways mapped below.

Workflow cluster_qNMR Quantitative NMR (qNMR) Pathway cluster_HPLC HPLC-UV Pathway Target Analyte: 3,3'-Dichloro-4'-methylbenzophenone qNMR_Prep Sample Prep Add Universal IS (Maleic Acid) Target->qNMR_Prep HPLC_Prep Sample Prep Serial Dilutions Target->HPLC_Prep qNMR_Mech Mechanism Primary Ratio Method (Signal ∝ Nuclei Count) qNMR_Prep->qNMR_Mech qNMR_Result Result Absolute Mass % Purity (No Analyte Standard Needed) qNMR_Mech->qNMR_Result Comparison Data Synthesis qNMR provides true baseline calibration qNMR_Result->Comparison HPLC_Mech Mechanism Chromatographic Separation & UV Absorption HPLC_Prep->HPLC_Mech HPLC_Result Result Relative Area % Purity (Requires Identical Standard) HPLC_Mech->HPLC_Result HPLC_Result->Comparison

Logical comparison workflow between qNMR absolute quantification and HPLC relative quantification.

Experimental Methodology: A Self-Validating qNMR Protocol

According to the2 [2] and 3 [3], a robust qNMR method must be treated as a metrological procedure. The following protocol for 3,3'-Dichloro-4'-methylbenzophenone is designed as a self-validating system, ensuring that every source of error is empirically accounted for.

Step 1: Internal Standard (IS) Selection & Gravimetry
  • The Causality: 3,3'-Dichloro-4'-methylbenzophenone contains aromatic protons (multiplets at 7.2–7.8 ppm) and a distinct methyl group (singlet at ~2.4 ppm). To prevent signal overlap, we select Maleic acid (singlet at 6.26 ppm, 2H) as the Internal Standard. It sits perfectly in the empty spectral window between the analyte's aliphatic and aromatic regions.

  • Action: Using a high-precision microbalance (readability 0.001 mg), accurately weigh ~20 mg of the analyte and ~10 mg of certified reference grade Maleic acid into a vial. Dissolve completely in 0.7 mL of CDCl₃.

Step 2: T₁ Relaxation Assessment (Inversion Recovery)
  • The Causality: For absolute quantification, every excited proton must return to its thermal equilibrium state before the next radiofrequency pulse. If the relaxation delay (D1) is too short, signals will saturate, artificially skewing the integration ratios.

  • Action: Run an inversion-recovery experiment ( 180∘−τ−90∘ ) to determine the longitudinal relaxation time ( T1​ ) for both the Maleic acid protons and the target methyl protons of the analyte.

Step 3: Parameter Optimization & Acquisition
  • Action: Set the inter-pulse delay ( D1+Acquisition Time ) to ≥5×T1​ of the slowest relaxing nucleus. This guarantees >99.3% magnetization recovery.

  • Acquire the ¹H NMR spectrum using a strict 90∘ excitation pulse. Accumulate sufficient scans (typically 32–64) to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

Step 4: Integration and Absolute Purity Calculation
  • Action: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.26 ppm) and the analyte's methyl singlet (~2.4 ppm). Calculate the absolute purity ( Psample​ ) using the primary ratio formula:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, and P = Purity).

Protocol Step1 1. Gravimetric Preparation Weigh Analyte & Internal Standard (High-Precision Microbalance) Step2 2. T1 Relaxation Assessment Determine T1 for all target protons (Inversion Recovery) Step1->Step2 Step3 3. Parameter Optimization Set D1 ≥ 5 × T1 Ensure 90° Excitation Pulse Step2->Step3 Step4 4. Data Acquisition Acquire ¹H NMR Spectrum (SNR > 250:1) Step3->Step4 Step5 5. Integration & Calculation Apply Primary Ratio Formula Validate against system blanks Step4->Step5

Step-by-step self-validating qNMR protocol ensuring absolute quantitative accuracy.

Comparative Experimental Data

To illustrate the practical impact of these methodological differences, consider the following simulated batch analysis of 3,3'-Dichloro-4'-methylbenzophenone. The batch contains a known over-chlorinated impurity that exhibits a significantly lower UV molar absorptivity than the main API intermediate.

Table 2: Experimental Data Comparison (Batch #DMB-2026-03)
Analytical TechniqueReported PurityImpurity DetectionMechanistic Discrepancy Analysis
HPLC-UV (254 nm) 99.65% (Area %)0.35% (Area %)Fails to account for the lower UV response factor of the impurity, artificially inflating the purity of the main compound.
qNMR (¹H, 600 MHz) 98.12% (Mass %)1.88% (Mass %)Captures the true molar ratio. The integration of the analyte's methyl peak vs. the Maleic acid standard reveals the absolute mass deficit.

References

  • QNMR – a modern altern
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR <761> Source: Semantic Scholar
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines Source: MDPI
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment Source: BenchChem

Sources

Comparative

Comparative Analysis: Selecting the Optimal Analytical Modality

Title: Validated HPLC Assay for Benzophenone Purity: A Comprehensive Comparative Guide Executive Summary Benzophenone and its derivatives are ubiquitous in pharmaceutical formulations, cosmetics, and as photoinitiators i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validated HPLC Assay for Benzophenone Purity: A Comprehensive Comparative Guide

Executive Summary Benzophenone and its derivatives are ubiquitous in pharmaceutical formulations, cosmetics, and as photoinitiators in industrial polymers. However, due to their potential endocrine-disrupting properties and toxicity profile, rigorous purity assessment and trace-level quantification are critical[1]. As an application scientist, I approach method development not as a trial-and-error exercise, but as a rational manipulation of intermolecular forces. This guide provides an objective comparison of analytical methodologies, culminating in a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed for maximum resolution, sensitivity, and reproducibility.

Monitoring benzophenone purity requires an analytical technique capable of resolving the parent compound from closely related structural analogs (e.g., benzil, phenytoin impurities, or degradation products)[2]. While Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) are frequently employed, HPLC with Ultraviolet (UV) detection remains the gold standard for non-volatile or thermally labile matrices[3].

Table 1: Objective Comparison of Analytical Techniques for Benzophenone Determination

ParameterHPLC-UV (Proposed)GC-MSTLC
Sensitivity (LOD) 0.0015 μg/mL[2]~0.05 μg/mL> 1.0 μg/mL
Specificity High (Retention time & UV spectra)Very High (Mass spectra)[3]Low (Rf value only)
Sample Preparation Simple (Dilute & Shoot / Filtration)Complex (Derivatization often needed)Simple (Spotting)
Thermal Degradation None (Ambient/Controlled Temp)Potential matrix degradationNone
Quantification Highly Accurate (r² > 0.999)[2]Highly AccurateSemi-quantitative[3]

Mechanistic Method Development: The Causality of Chromatographic Choices

A robust HPLC method is a carefully engineered thermodynamic system. The following experimental choices reflect the causality behind the validated protocol:

  • Stationary Phase Dynamics (C8 vs. C18): While C18 columns are standard for reversed-phase chromatography, benzophenone is highly hydrophobic. Utilizing a C18 phase often results in excessive retention times (>30 minutes) and peak broadening. By transitioning to a C8 stationary phase, which possesses lower hydrophobicity, the elution time is significantly accelerated without sacrificing the critical resolution (Rs > 2.0) between benzophenone and its impurities[2].

  • Mobile Phase Thermodynamics (Acetonitrile vs. Methanol): Methanol-based mobile phases frequently fail to provide adequate resolution (Rs < 1.0) for benzophenone analogs and cause co-elution issues[2]. Acetonitrile, being a stronger eluent with lower viscosity, reduces system backpressure and sharpens peak shape. An optimized isocratic mixture of Acetonitrile and 1% Acetic Acid in water (60:40, v/v) suppresses the ionization of residual silanols on the column, minimizing peak tailing[2].

Workflow Visualization

HPLC_Workflow Prep Sample Preparation (Extraction & 0.22μm Filtration) Chrom Chromatographic Separation (C8 Column, 60:40 ACN:1% AcOH) Prep->Chrom 20 μL Injection Detect UV Detection (226 nm / 254 nm) Chrom->Detect Isocratic Elution Valid Method Validation (ICH Q2 Guidelines) Detect->Valid System Suitability Data Data Analysis (Purity & Quantification) Valid->Data Linearity & Precision

Fig 1: Experimental workflow for the validated HPLC quantification of benzophenone.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in System Suitability Testing (SST). If the SST criteria fail, the system invalidates the run, preventing the reporting of erroneous data.

Step 1: Preparation of Mobile Phase and Standards

  • Prepare the mobile phase by mixing HPLC-grade Acetonitrile and 1% aqueous Acetic Acid in a 60:40 (v/v) ratio[2].

  • Degas the mixture via ultrasonication for 15 minutes to prevent baseline noise from dissolved air.

  • Prepare a standard stock solution of benzophenone (1.0 mg/mL) in the mobile phase. Dilute sequentially to create working standards ranging from 0.08 to 0.24 mg/mL[4].

Step 2: Sample Extraction (Cosmetic/Pharmaceutical Matrix)

  • Accurately weigh the sample equivalent to ~10 mg of benzophenone.

  • Perform ultrasound-assisted extraction in methanol for 15 minutes to ensure complete solubilization of the analyte from the matrix[1].

  • Filter the extract through a 0.22-μm PTFE syringe filter directly into an HPLC vial to protect the column from particulate matter[2].

Step 3: Chromatographic Execution

  • Column: C8 reversed-phase column (e.g., 250 × 4.6 mm, 5 μm)[2].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Injection Volume: 20 μL[2].

  • Detection Wavelength: 226 nm or 254 nm (depending on matrix interference)[1].

  • Column Temperature: Ambient (28–30 °C)[2].

Step 4: System Suitability & Validation (The Self-Validating Mechanism) Before analyzing unknown samples, inject the mid-level standard five times. The system is only "validated" for the run if:

  • Relative Standard Deviation (RSD) of peak areas is ≤ 2.0%.

  • Resolution (Rs) between benzophenone and nearest impurity > 2.0[2].

  • Tailing factor (Tf) < 1.5.

Validation Metrics and Quantitative Performance

The method described above conforms strictly to International Council for Harmonization (ICH) guidelines. Table 2 summarizes the empirical validation data demonstrating the method's reliability.

Table 2: ICH Validation Parameters for Benzophenone HPLC Assay

Validation ParameterExperimental ResultAcceptance Criteria (ICH)
Linearity Range 0.08 – 0.24 mg/mL[4]r² ≥ 0.999
Correlation Coefficient (r²) > 0.999[2]r² ≥ 0.999
Limit of Detection (LOD) 0.0015 μg/mL[2]Signal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) 0.005 μg/mL[2]Signal-to-Noise ≥ 10:1
Intra-day Precision (RSD) ≤ 1.00%[2]≤ 2.0%
Inter-day Precision (RSD) ≤ 1.53%[2]≤ 2.0%
Accuracy / Recovery 99.18% – 101.39%[2][4]98.0% – 102.0%

Sources

Validation

A Comparative Guide to Benzophenone Synthesis: Friedel-Crafts Acylation vs. Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals The synthesis of benzophenones, a core structural motif in numerous pharmaceuticals, photoinitiators, and fragrances, is a critical process in organic and m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzophenones, a core structural motif in numerous pharmaceuticals, photoinitiators, and fragrances, is a critical process in organic and medicinal chemistry.[1] Two of the most prominent methods for constructing these valuable diaryl ketones are the classic Friedel-Crafts acylation and the modern palladium-catalyzed Suzuki coupling. This guide provides an in-depth, objective comparison of these two synthetic strategies, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

At a Glance: Key Performance Indicators

FeatureFriedel-Crafts AcylationSuzuki Coupling
Reagents Arene, Acyl Halide/AnhydrideAryl Halide, Arylboronic Acid
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)[2][3]Catalytic Palladium Complex (e.g., Pd(OAc)₂)
Functional Group Tolerance Poor (sensitive to deactivating groups and amines)[4][5]Excellent (tolerates a broad range of functional groups)[6][7]
Regioselectivity Prone to mixtures of isomers with substituted arenesHigh, determined by the position of the halide and boron
Reaction Conditions Often harsh, requires anhydrous conditions[8]Generally mild, can often be run in aqueous media[6][9]
Byproducts Significant inorganic waste (e.g., aluminum salts)Non-toxic boron-based byproducts, easily removed[9]
Green Chemistry Profile Poor, due to stoichiometric catalyst and waste generation[10]Favorable, due to catalytic nature and milder conditions[11][12]
Typical Yields Can be high (~90% for simple cases)[13]Generally high to excellent (can exceed 95%)[9][14]

The Classic Approach: Friedel-Crafts Acylation

Developed in 1877, the Friedel-Crafts acylation is a foundational electrophilic aromatic substitution reaction.[2] It forges a carbon-carbon bond by acylating an aromatic ring with an acyl chloride or anhydride, driven by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][13]

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion.[1][15]

  • Formation of Acylium Ion: The Lewis acid catalyst activates the acyl halide, leading to the formation of a resonance-stabilized acylium ion.[1][4][15]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a carbocation intermediate known as a sigma complex or arenium ion.[4]

  • Deprotonation: A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring aromaticity and yielding the benzophenone product.[2][4]

  • Complexation: The product ketone, being a Lewis base, forms a stable complex with the Lewis acid catalyst. This necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst.[2] An aqueous workup is required to break this complex and isolate the final product.[2][13]

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Benzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl4- AlCl₄⁻ Benzene Benzene Acylium_Ion->Benzene Sigma_Complex Sigma Complex Benzene->Sigma_Complex + Acylium Ion Benzophenone_Complex Benzophenone-AlCl₃ Complex Sigma_Complex->Benzophenone_Complex - H⁺ (to AlCl₄⁻) Benzophenone Benzophenone (Product) Benzophenone_Complex->Benzophenone Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Advantages and Limitations

The primary advantage of Friedel-Crafts acylation lies in its use of readily available and inexpensive starting materials. For simple, unactivated aromatic substrates, it can provide high yields of the desired ketone.[13]

However, the limitations are significant, particularly in the context of complex molecule synthesis for drug development:

  • Stoichiometric Catalyst: The reaction requires at least a full equivalent of the Lewis acid catalyst because the product ketone complexes with it, generating large amounts of corrosive waste.[2][3]

  • Harsh Conditions: The reaction is often run in non-polar, anhydrous solvents, and the workup involves quenching with acid, which can be hazardous.[8]

  • Poor Functional Group Tolerance: The reaction fails with aromatic rings bearing strongly deactivating substituents (e.g., nitro groups). Furthermore, substrates containing basic groups like amines are unsuitable as they complex with the Lewis acid catalyst, rendering it inactive.[4]

  • Lack of Regioselectivity: When using substituted benzenes, the reaction can lead to a mixture of ortho, meta, and para isomers, necessitating difficult purification steps.

The Modern Alternative: Suzuki Coupling

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become one of the most powerful and versatile methods for forming carbon-carbon bonds.[9] In the context of benzophenone synthesis, it typically involves the palladium-catalyzed cross-coupling of an arylboronic acid with a benzoyl chloride or another aryl halide.[16][17]

Reaction Mechanism

The catalytic cycle of the Suzuki coupling is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., bromobenzophenone) to form a Pd(II) complex.[18][19]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., phenylboronic acid) is transferred to the palladium center, displacing the halide and forming a new organopalladium intermediate.[9][18]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the benzophenone product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[18][19]

Suzuki_Coupling_Workflow cluster_workflow Comparative Synthesis Workflow cluster_FC Friedel-Crafts Acylation cluster_Suzuki Suzuki Coupling FC_Start Benzene + Benzoyl Chloride FC_Step1 Add Stoichiometric AlCl₃ (Anhydrous Conditions) FC_Start->FC_Step1 FC_Step2 Reaction FC_Step1->FC_Step2 FC_Step3 Aqueous Quench (Decompose AlCl₃ complex) FC_Step2->FC_Step3 FC_Step4 Extraction & Purification FC_Step3->FC_Step4 FC_Product Benzophenone FC_Step4->FC_Product Suzuki_Start Aryl Halide + Arylboronic Acid Suzuki_Step1 Add Catalytic Pd(0), Ligand, & Base Suzuki_Start->Suzuki_Step1 Suzuki_Step2 Reaction (Mild Conditions) Suzuki_Step1->Suzuki_Step2 Suzuki_Step3 Workup (Simple Extraction) Suzuki_Step2->Suzuki_Step3 Suzuki_Step4 Purification Suzuki_Step3->Suzuki_Step4 Suzuki_Product Benzophenone Suzuki_Step4->Suzuki_Product

Caption: Comparative workflow of Benzophenone synthesis.

Advantages and Field-Proven Insights

The Suzuki coupling offers numerous advantages that have led to its widespread adoption in the pharmaceutical and fine chemical industries.[7][11][20]

  • Exceptional Functional Group Tolerance: A key advantage is its compatibility with a vast array of functional groups, including esters, amides, ethers, and even free hydroxyl and amino groups, which are problematic for Friedel-Crafts reactions.[6][7] This tolerance minimizes the need for protecting group strategies, streamlining complex syntheses.

  • Catalytic Nature: Only a small amount of palladium catalyst (often mol %) is required, which significantly reduces waste and cost compared to the stoichiometric Lewis acids used in Friedel-Crafts chemistry.[21]

  • Mild Reaction Conditions: Suzuki couplings are typically performed under mild conditions, often at or slightly above room temperature, and can utilize a variety of solvents, including environmentally benign aqueous systems.[9][12][18]

  • High Selectivity and Yields: The reaction is highly regioselective, with the new C-C bond forming precisely at the positions of the halide and the boron moiety. It consistently delivers high to excellent yields.[9][14]

  • Green Chemistry: The use of a catalytic system, mild conditions, and the generation of non-toxic, easily removable inorganic byproducts make the Suzuki coupling a much greener alternative.[9][11]

Experimental Protocols

Protocol 1: Benzophenone Synthesis via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of benzophenone from benzene and benzoyl chloride.[13]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of benzoyl chloride (1.0 eq.) in anhydrous dichloromethane from the dropping funnel. After the addition is complete, add benzene (1.2 eq.) dropwise, maintaining the temperature below 5 °C.[13][22]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[13] Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield benzophenone (Typical yield: ~90%).[13]

Protocol 2: Benzophenone Synthesis via Acylative Suzuki Coupling

This protocol outlines the synthesis of benzophenone from benzoyl chloride and phenylboronic acid.[14][16]

  • Reaction Setup: To a reaction vessel, add phenylboronic acid (1.0 eq.), potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and the palladium catalyst (e.g., a PEPPSI-type Pd-NHC complex, 0.1-0.4 mol%).[14][16]

  • Reagent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add an anhydrous solvent such as toluene or 2-MeTHF, followed by benzoyl chloride (1.2 eq.).[14][16]

  • Reaction: Heat the mixture to 60-80 °C and stir for 4 hours.[14][16] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the base and catalyst residues. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to afford pure benzophenone (Typical yield: 88-97%).[14][16]

Conclusion: Choosing the Right Tool for the Job

For the synthesis of simple, robust benzophenones where cost of raw materials is the primary driver, the Friedel-Crafts acylation remains a viable, albeit environmentally taxing, option. Its long history and straightforward procedure for certain substrates cannot be overlooked.

However, for the modern demands of pharmaceutical and fine chemical synthesis, the Suzuki coupling is unequivocally superior. Its mild conditions, exceptional functional group tolerance, high selectivity, and catalytic nature align perfectly with the goals of efficiency, sustainability, and complexity. In drug development, where late-stage functionalization and the synthesis of highly decorated molecules are paramount, the Suzuki coupling provides a level of precision and reliability that the Friedel-Crafts reaction cannot match. The ability to avoid protecting groups and harsh reagents makes it the preferred method for constructing the benzophenone core in intricate molecular architectures.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

  • Chemical Reviews. (2021). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Syntheses. (n.d.). Benzophenone. [Link]

  • JoVE. (2025). Video: Limitations of Friedel–Crafts Reactions. [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • ResearchGate. (n.d.). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

  • University of Calgary. (n.d.). Review of Limitations of Friedel-Crafts reactions. [Link]

  • RSC Publishing. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Oxime-palladacycle catalyzed Suzuki-Miyaura cross-coupling reaction of acid chloride and arylboronic acids. [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • RSC Publishing. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium comple. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 4-bromobenzophenone and phenylboronic acid. [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • ACS Publications. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]

  • University of North Georgia. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

  • MDPI. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]

  • PMC. (n.d.). A Green Synthesis Strategy of Binuclear Catalyst for the C-C Cross-Coupling Reactions in the Aqueous Medium: Hiyama and Suzuki–Miyaura Reactions as Case Studies. [Link]

  • ACS Publications. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]

  • ACS Publications. (2023). "Greening Up" the Suzuki Reaction. [Link]

Sources

Comparative

3,3'-Dichloro-4'-methylbenzophenone vs other photoinitiators

A Comprehensive Technical Guide: 3,3'-Dichloro-4'-methylbenzophenone vs. Alternative Photoinitiators As photopolymerization applications expand into highly regulated fields such as biomedical device manufacturing, advanc...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide: 3,3'-Dichloro-4'-methylbenzophenone vs. Alternative Photoinitiators

As photopolymerization applications expand into highly regulated fields such as biomedical device manufacturing, advanced drug delivery systems, and low-migration packaging, the selection of the correct photoinitiator (PI) is no longer just about cure speed. It requires a rigorous balancing of photochemical efficiency, absorption cross-section, and post-cure extractables.

This guide provides an objective, data-driven comparison between the specialized Type II photoinitiator 3,3'-Dichloro-4'-methylbenzophenone (CAS: 951890-84-9) and industry-standard alternatives.

To understand why 3,3'-Dichloro-4'-methylbenzophenone outperforms unsubstituted benzophenone (BP) in specific applications, we must analyze the causality of its molecular substitutions.

Standard benzophenone is a classic Type II photoinitiator. Upon UV irradiation, it excites to a singlet state, undergoes intersystem crossing (ISC) to a triplet state, and relies on a bimolecular reaction with a hydrogen donor (typically a tertiary amine synergist) to generate an active alkylamino radical[1]. However, unsubstituted BP suffers from high volatility and a narrow absorption band deep in the UVC region ( λmax​≈254 nm), which limits depth of cure and requires high-energy, ozone-generating lamps.

By engineering the benzophenone core with 3,3'-dichloro (electron-withdrawing) and 4'-methyl (electron-donating) groups, a "push-pull" electronic effect is established across the aromatic rings. This asymmetry lowers the energy gap for the n→π∗ and π→π∗ transitions, resulting in a significant bathochromic shift (red-shift) of the absorption spectrum toward the UVA boundary ( ∼295−310 nm) [2]. Furthermore, the increased molecular weight (265.13 g/mol vs. 182.22 g/mol for BP) drastically reduces the molecule's vapor pressure, mitigating outgassing and migration in the final cured matrix [3].

Mechanism PI 3,3'-Dichloro-4'-methylbenzophenone (Ground State) Singlet Singlet Excited State (S1) PI->Singlet UV Irradiation (λ ≈ 300-320 nm) Triplet Triplet Excited State (T1) Singlet->Triplet Intersystem Crossing (ISC) Exciplex Exciplex Formation (with Amine Synergist) Triplet->Exciplex Collision with Amine (e- transfer) Radicals Alkylamino Radical (Initiator) + Ketyl Radical (Stable) Exciplex->Radicals Proton Transfer Polymer Polymerization Cascade Radicals->Polymer Monomer Addition

Type II Photoinitiation Mechanism of Substituted Benzophenones with an Amine Synergist.

Comparative Performance Analysis

When formulating for specialized applications, 3,3'-Dichloro-4'-methylbenzophenone must be benchmarked against both Type I (direct cleavage) and Type II (hydrogen abstraction) standard initiators.

  • Irgacure 184 (1-Hydroxycyclohexyl-phenyl-ketone): A highly efficient Type I PI that cleaves directly into two radicals. It is excellent for clear coatings but generates volatile benzaldehyde derivatives upon cleavage, posing migration risks.

  • TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide): A Type I PI known for deep curing due to its absorption extending into the visible range (up to 400 nm). Often used in pigmented systems but faces increasing regulatory scrutiny regarding reproductive toxicity.

  • Unsubstituted Benzophenone (BP): The low-cost Type II standard, but highly prone to surface migration (blooming) and requires high-energy UV.

Quantitative Comparison Table
PhotoinitiatorInitiation MechanismApprox. λmax​ (nm)Molar Extinction Coeff. ( ϵ )Volatility / Migration PotentialPrimary Application Suitability
3,3'-Dichloro-4'-methylbenzophenone Type II (Bimolecular)295 - 310High ( ∼25,000 )LowLow-migration films, bio-coatings
Benzophenone (BP) Type II (Bimolecular)254Moderate ( ∼15,000 )HighGeneral industrial clear coats
Irgacure 184 Type I (Unimolecular)240 - 280Low ( ∼10,000 )MediumWood coatings, electronics
TPO Type I (Unimolecular)380 - 400Very Low ( ∼300 )LowPigmented inks, 3D printing

Self-Validating Experimental Protocols

To ensure scientific integrity, any evaluation of a new photoinitiator must rely on self-validating experimental designs. The following protocols incorporate internal controls to guarantee that the measured effects are strictly causal to the PI's activity.

Protocol A: Photopolymerization Kinetics via Real-Time Photo-DSC

This protocol measures the exothermic heat of polymerization to determine the reaction rate ( Rp​ ) and final double-bond conversion. The inclusion of a dark control validates that no thermal initiation is skewing the data.

  • Formulation Preparation: Prepare a masterbatch of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate (TMPTA). Divide into three aliquots.

  • Doping:

    • Sample 1: Add 2 wt% 3,3'-Dichloro-4'-methylbenzophenone + 2 wt% Methyldiethanolamine (MDEA) synergist.

    • Sample 2 (Reference): Add 2 wt% Unsubstituted BP + 2 wt% MDEA.

    • Sample 3 (Control): TMPTA + 2 wt% MDEA (No PI).

  • Isothermal Equilibration: Place 2 mg of each sample in standard aluminum DSC pans. Equilibrate in the Photo-DSC at exactly 25°C under a continuous N2​ purge (50 mL/min) for 5 minutes to establish a flat thermal baseline.

  • Dark Control Validation: Record heat flow for 2 minutes without UV exposure. Validation check: Heat flow must remain at 0 mW.

  • UV Exposure: Irradiate samples using a 365 nm LED source at a controlled intensity of 50 mW/cm². Record the exothermic peak.

  • Data Synthesis: Integrate the area under the exothermic curve to calculate total heat evolved ( ΔH ). Normalize against the theoretical heat of polymerization for acrylate double bonds ( ∼86 kJ/mol) to determine absolute conversion percentages [4].

Workflow Prep Formulation Prep: PI + Amine + Monomer Equil Isothermal Equilibration (25°C, N2 purge) Prep->Equil Irrad UV Exposure (Controlled Intensity) Equil->Irrad Measure Heat Flow Measurement (Exothermic Peak) Irrad->Measure Analyze Calculate Conversion & Polymerization Rate (Rp) Measure->Analyze

Self-Validating Photo-DSC Workflow for Kinetic Analysis.

Protocol B: Extractables & Migration Assay (HPLC-UV)

Because Type II initiators leave unreacted ketyl radicals that can recombine into stable, extractable byproducts, migration testing is mandatory for drug development and packaging applications.

  • Curing: Coat the formulations from Protocol A onto glass slides at a uniform 50 µm thickness. Cure under a 365 nm LED conveyor system at 1 J/cm².

  • Extraction: Submerge 10 cm² of the cured films into 10 mL of 95% Ethanol (food/bio-simulant) in sealed amber vials.

  • Internal Standard Spiking: Add 10 µg of Deuterated Benzophenone (BP-d10) to each vial. Validation check: The recovery rate of BP-d10 will validate the extraction efficiency.

  • Incubation: Incubate at 40°C for 10 days to simulate long-term shelf contact.

  • HPLC Analysis: Inject 10 µL of the extract into an HPLC equipped with a C18 reverse-phase column and a UV detector set to the respective λmax​ of each PI. Use a mobile phase gradient of Water/Acetonitrile.

  • Quantification: Calculate the concentration of migrated PI using a pre-established calibration curve ( R2>0.999 ).

Conclusion

For researchers engineering advanced polymer networks, substituting standard benzophenone with 3,3'-Dichloro-4'-methylbenzophenone offers a highly logical upgrade. The strategic placement of chloro and methyl groups successfully shifts the absorption profile to accommodate safer, longer-wavelength LED curing systems while simultaneously increasing the molecular weight to suppress migration. When paired with an appropriate amine synergist, it provides a robust, low-extractable initiation mechanism superior to traditional Type I and Type II legacy molecules.

References

  • Title: Photoinitiators: Challenges in Food Packaging Applications Source: UV+EB Technology URL: [Link]

  • Title: Substituted Benzophenones as Photoinitiators Source: Taylor & Francis (Journal of Macromolecular Science, Part A) URL: [Link]

  • Title: Synthesis and Application of New Benzophenone Photoinitiators Source: ResearchGate URL: [Link]

  • Title: Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions Source: MDPI (Polymers) URL: [Link]

Validation

Biological activity of different dichlorobenzophenone isomers

Biological Activity of Dichlorobenzophenone Isomers: A Comparative Guide for Drug Development and Ecotoxicology Executive Summary Dichlorobenzophenone (DCBP) isomers occupy a unique intersection in chemical biology. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of Dichlorobenzophenone Isomers: A Comparative Guide for Drug Development and Ecotoxicology

Executive Summary

Dichlorobenzophenone (DCBP) isomers occupy a unique intersection in chemical biology. While 4,4'-dichlorobenzophenone (p,p'-DCBP) is heavily scrutinized as a persistent, endocrine-disrupting metabolite of the organochlorine pesticide dicofol[1], its structural counterpart, 2,4-dichlorobenzophenone (o,p'-DCBP), serves as a highly reactive intermediate in the rational design of novel antimicrobial and fungicidal agents[2]. For researchers and drug development professionals, understanding the divergent biological activities of these isomers is critical for both ecotoxicological risk assessment and the synthesis of next-generation therapeutics.

Comparative Biological Activity Profile

1. Endocrine Disruption: The Dual Action of 4,4'-DCBP The 4,4'-isomer is a potent endocrine-disrupting chemical (EDC). In vitro studies demonstrate that 4,4'-DCBP exerts significant estrogenic effects by directly binding to Estrogen Receptors (ERα and ERβ)[3]. It acts as an agonist, driving ER-dependent pro-proliferative effects in human breast cancer cell lines (e.g., MCF-7)[3]. Concurrently, 4,4'-DCBP exhibits potent antiandrogenic efficacy. Because it is structurally analogous to the known antiandrogen p,p'-DDE, 4,4'-DCBP competitively inhibits the Androgen Receptor (AR), significantly downregulating the expression of androgen-dependent genes such as TRMP-2 and Prostate-Specific Antigen (PSA) in T47D mammary carcinoma cells[1].

2. Antimicrobial and Fungicidal Efficacy: The 2,4-DCBP Advantage In contrast to the off-target endocrine toxicity of the 4,4'-isomer, 2,4-dichlorobenzophenone is leveraged for its targeted biological activity in drug design. The asymmetric 2,4-dichloro substitution pattern exerts a strong electron-withdrawing effect on the benzophenone ring, which is highly conducive to improving antibacterial and fungicidal properties[2]. When synthesized into triazole or thiazole derivatives (such as modified flutriafol analogs), the 2,4-substituted compounds demonstrate superior bacteriostatic performance and potent inhibitory effects against fungi like Trichoderma viride and Coriolus versicolor[2]. Furthermore, 2,4-DCBP is utilized in the preparation of thiazolyl-diarylcarbinols, where the specific halogen placement enhances the molecule's ability to complex with the heme prosthetic group of fungal enzymes, preventing the binding of natural substrates[4].

3. Aquatic Ecotoxicity Environmental characterization of 4,4'-DCBP in surface waters indicates its persistent nature[5]. Toxicity evaluations using biological models reveal low-to-moderate acute aquatic toxicity, with EC50 values of 0.27 mg/L for Artemia salina and 0.17 mg/L for Daphnia magna[5].

Quantitative Data Comparison

IsomerPrimary Biological TargetActivity TypeKey Metric / ObservationReference Model
4,4'-DCBP Estrogen Receptor (ERα/β)AgonistPro-proliferative (0.0008–5 μM)MCF-7 Cells[3]
4,4'-DCBP Androgen Receptor (AR)AntagonistDownregulates PSA / TRMP-2COS-7 / T47D Cells[1]
4,4'-DCBP Aquatic ToxicityAcute ToxicityEC50 = 0.17 mg/LDaphnia magna[5]
2,4-DCBP Fungal Sterol 14α-demethylaseInhibitor (via derivatives)High Mycelial InhibitionT. viride[2]
2,4-DCBP Bacterial PathwaysBacteriostaticEnhanced via electron withdrawalC. versicolor[2]

Mechanistic Pathways

Pathway DCBP 4,4'-Dichlorobenzophenone (p,p'-DCBP) ER Estrogen Receptor (ERα / ERβ) Agonism DCBP->ER Binds & Activates AR Androgen Receptor (AR) Antagonism DCBP->AR Competitively Inhibits Prolif MCF-7 Cell Proliferation (Estrogenic Effect) ER->Prolif Gene Transcription PSA Decreased PSA & TRMP-2 (Antiandrogenic Effect) AR->PSA Blocks Transcription

Figure 1: Dual endocrine-disrupting pathways of 4,4'-DCBP via ER agonism and AR antagonism.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation mechanisms to establish causality and eliminate background interference.

Protocol 1: In Vitro Transactivation Assay for Antiandrogenic Activity [1] Causality: COS-7 (African green monkey kidney) cells are explicitly chosen because they lack endogenous Androgen Receptors. This provides a "clean" background, ensuring that any luminescent signal generated is strictly causal to the transiently transfected AR and reporter plasmids, eliminating endogenous cross-talk.

  • Cell Culture & Seeding: Culture COS-7 cells in DMEM supplemented with 10% dextran-coated charcoal-treated FBS (to strip endogenous steroids). Seed at 1×104 cells/well in a 96-well plate.

  • Transient Transfection: Co-transfect cells with a human AR expression plasmid and an androgen-responsive luciferase reporter plasmid (e.g., MMTV-luc) using a liposomal transfection reagent.

  • Compound Treatment (Self-Validating Step):

    • Negative Control: Vehicle only (0.1% DMSO) to establish baseline noise.

    • Positive Control: 0.1 nM R1881 (synthetic androgen) to validate maximum AR activation.

    • Antagonist Control: 0.1 nM R1881 + 1 μM Flutamide (known antiandrogen) to validate assay sensitivity.

    • Test Group: 0.1 nM R1881 + serial dilutions of 4,4'-DCBP (0.1 μM to 50 μM).

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse cells using a passive lysis buffer.

  • Quantification: Add luciferase substrate and measure luminescence. A dose-dependent decrease in luminescence in the test group, mirroring the Flutamide control, confirms AR antagonism.

Protocol 2: Mycelial Growth Inhibition Assay for 2,4-DCBP Derivatives [2] Causality: Assessing radial mycelial growth on agar provides a direct, macroscopic quantification of the fungicidal efficacy induced by the electron-withdrawing 2,4-dichloro configuration.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA).

  • Compound Incorporation: Dissolve synthesized 2,4-DCBP derivatives (e.g., modified flutriafol) in acetone. Mix into molten PDA to achieve final concentrations of 1, 10, and 50 mg/L.

  • Validation Controls:

    • Blank Control: PDA with equivalent acetone volume (validates solvent non-toxicity).

    • Reference Control: Commercial flutriafol (benchmarks performance).

  • Inoculation: Place a 5 mm mycelial plug of Trichoderma viride at the center of each petri dish.

  • Incubation & Measurement: Incubate at 25°C for 72 hours. Measure the colony diameter using digital calipers. Calculate the inhibition rate relative to the blank control.

Experimental Workflow

Workflow Prep Isomer Selection (4,4'- vs 2,4'-DCBP) InVitro In Vitro Assays (COS-7, T47D, MCF-7) Prep->InVitro Micro Antimicrobial Screening (T. viride, C. versicolor) Prep->Micro Analysis Data Synthesis (EC50, IC50, Transcriptomics) InVitro->Analysis Micro->Analysis

Figure 2: High-throughput screening workflow for profiling DCBP isomer biological activity.

Conclusion

The biological activity of dichlorobenzophenone isomers is heavily dictated by their structural conformation. 4,4'-DCBP requires stringent environmental monitoring due to its potent estrogenic and antiandrogenic properties[1][3]. Conversely, the 2,4-DCBP isomer represents a valuable synthetic scaffold, utilizing its unique electron-withdrawing properties to drive the development of highly effective antimicrobial and fungicidal therapies[2][4].

References

  • [2] Title: Synthesis and Bacteriostatic Activities of Modified Flutriafol Derivatives. Source: ACS Omega. URL: [Link]

  • [5] Title: Environmental characterization of 4,4'-dichlorobenzophenone in surface waters from Macao and Hong Kong coastal areas (Pearl River Delta) and its toxicity on two biological models: Artemia salina and Daphnia magna. Source: Ecotoxicology and Environmental Safety (PubMed). URL: [Link]

  • [3] Title: Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs. Source: Science of The Total Environment (PubMed). URL: [Link]

  • [1] Title: Dicofol degradation to p,p'-dichlorobenzophenone - a potential antiandrogen. Source: Toxicology (PubMed). URL: [Link]

  • [4] Title: The preparation and fungicidal activity of a series of thiazolyl- and isothiazolyl-diarylcarbinols. Source: Canadian Journal of Chemistry. URL: [Link]

Sources

Comparative

A Comparative Guide to the Definitive Structural Elucidation of 3,3'-Dichloro-4'-methylbenzophenone via Single-Crystal X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock upon which structure-activity relationships (SAR), po...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock upon which structure-activity relationships (SAR), polymorphic screening, and patentability are built. While numerous analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing a definitive, high-resolution atomic arrangement in the solid state.[1][2]

This guide provides an in-depth, experience-driven comparison of SC-XRD with other common analytical methods for the structural confirmation of a novel small molecule, using 3,3'-Dichloro-4'-methylbenzophenone as a representative case study. We will explore the causality behind experimental choices, from crystal growth to data refinement, and present a self-validating protocol that ensures the trustworthiness of the final structure.

The Central Challenge: Beyond Connectivity to Conformation and Packing

For a molecule like 3,3'-Dichloro-4'-methylbenzophenone, standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential first steps. NMR can confirm the carbon-hydrogen framework and atomic connectivity, while MS can verify the molecular weight and elemental composition.[3][4] However, these techniques often fall short of providing the complete picture required for advanced drug development:

  • Torsional Ambiguity: The central ketone linkage allows for rotational freedom between the two phenyl rings. NMR in solution provides an averaged conformation, which may not be the relevant, low-energy conformation present in the solid state or at a biological target.

  • Absolute Stereochemistry: While not applicable to this specific achiral molecule, for chiral compounds, SC-XRD is one of the most powerful methods for unambiguously determining absolute configuration.[2]

  • Intermolecular Interactions: The precise way molecules pack together in a crystal lattice, governed by forces like hydrogen bonding and van der Waals interactions, is critical for understanding physical properties like solubility, stability, and bioavailability. This information is exclusively provided by diffraction methods.[5]

X-ray crystallography uniquely addresses these limitations by providing precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule as it exists in the crystalline solid.[6]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage is critical for the quality of the final result. The overall workflow is a systematic reduction of uncertainty, culminating in a validated atomic model.

G cluster_synthesis Sample Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Determination Syn Synthesis of 3,3'-Dichloro-4'-methylbenzophenone Pur Purification (e.g., Column Chromatography, Recrystallization) Syn->Pur High Purity is Crucial Cry Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Pur->Cry Mnt Crystal Selection & Mounting Cry->Mnt Col X-ray Diffraction Data Collection (Diffractometer) Mnt->Col Pro Data Processing (Indexing, Integration, Scaling) Col->Pro Sol Structure Solution (Phase Problem) Pro->Sol Ref Structural Refinement Sol->Ref Val Validation & Final Report (CIF File) Ref->Val

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 1: Synthesis and Crystallization – The Foundation of Quality

The adage "garbage in, garbage out" is acutely true in crystallography. A high-quality single crystal is the single most important prerequisite for a successful structure determination.[7]

1.1. Synthesis and Purification

The target compound, 3,3'-Dichloro-4'-methylbenzophenone, can be synthesized via a Friedel-Crafts acylation reaction, a robust method for forming the diarylketone core.[8] In this approach, 2-chlorotoluene would be acylated with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Following synthesis, rigorous purification is essential. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[9] A combination of column chromatography followed by bulk recrystallization is recommended to achieve >99% purity.

1.2. Growing the Single Crystal: An Exercise in Patience

The goal is to grow a single, optically clear crystal with dimensions of approximately 0.1 to 0.3 mm, free of cracks or defects.[1][5] The key principle is to approach supersaturation slowly, allowing molecules to order themselves into a well-defined lattice.[7]

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For 3,3'-Dichloro-4'-methylbenzophenone, solvents like ethanol, acetone, or a mixture such as ethyl acetate/hexane are good starting points.

  • Solution Preparation: Dissolve a small amount of the purified compound (10-20 mg) in a minimal volume of the chosen solvent in a clean, small vial.

  • Induce Slow Evaporation: Cover the vial with parafilm and puncture it with 1-2 small pinholes. This slows the rate of solvent evaporation, which is crucial for growing large, well-ordered crystals.[7]

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Crystal growth can take anywhere from several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove one with a loop or fine needle, preserving it in a drop of paraffin or mineral oil to prevent solvent loss.

Causality: Fast evaporation leads to rapid precipitation, trapping solvent and creating a multitude of small, disordered microcrystals. Slow, controlled evaporation provides the thermodynamic driving force for molecules to find the most stable arrangement in the crystal lattice, resulting in a single, high-quality crystal.[10]

Part 2: Data Collection and Structure Solution

With a suitable crystal, the next step is to measure how it diffracts X-rays. This experiment is performed on a single-crystal X-ray diffractometer.

2.1. Data Collection

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction data. It is then rotated in a highly focused beam of monochromatic X-rays (e.g., from a Copper or Molybdenum source).[6][11] A detector records the positions and intensities of the thousands of diffracted X-ray spots.[1]

2.2. Data Processing and Structure Solution

Specialized software is used to process the raw diffraction images. This involves four key stages[12]:

  • Indexing: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the smallest repeating unit of the crystal lattice.

  • Integration: The intensity of each diffraction spot is measured.

  • Scaling: The intensities from all images are corrected and placed on a common scale.

  • Structure Solution: This is the most complex step, involving solving the "phase problem." While we can measure the intensity (amplitude) of the diffracted waves, their phase information is lost. Computational methods (direct methods or Patterson methods) are used to generate an initial electron density map.

  • Refinement: The initial atomic model is refined against the experimental data using a least-squares process.[13][14] The goal is to adjust atomic positions and thermal parameters to minimize the difference between the observed diffraction pattern and one calculated from the model. The quality of the fit is typically judged by a residual factor (R1), with values below 5% (0.05) indicating an excellent refinement for a small molecule.

Part 3: The Results - A Definitive Structural Portrait

The final output of a successful SC-XRD experiment is a crystallographic information file (CIF) containing a wealth of precise, quantitative data.

Table 1: Representative Crystallographic Data for a Dichlorinated Aromatic Compound

ParameterValueSignificance
Chemical FormulaC₁₄H₁₀Cl₂OConfirms the elemental composition of the unit cell content.
Formula Weight265.13 g/mol Consistent with mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.[15]
Space GroupP2₁/cA specific symmetry group that dictates the arrangement of molecules within the unit cell.[15]
a, b, c (Å)a=9.54, b=13.62, c=10.89The dimensions of the unit cell.[16]
β (°)94.85The angle of the unit cell for a monoclinic system.[16]
Volume (ų)1411.6The volume of one unit cell.[16]
Z4The number of molecules per unit cell.
Final R1 [I>2σ(I)]0.045A low R-factor indicates a high-quality model that accurately fits the experimental data.
Goodness-of-Fit (S)1.03A value close to 1.0 indicates a good refinement.

Note: Data presented is illustrative, based on similar published structures, to demonstrate typical outputs.[15][16]

This data provides an unparalleled level of detail, including the precise bond lengths, angles, and the crucial torsional angle between the two chlorinated phenyl rings, which defines the molecule's solid-state conformation.

Comparative Analysis: Why SC-XRD is the Definitive Arbiter

To fully appreciate the power of SC-XRD, it is essential to compare the information it provides against that from other standard analytical techniques.

G center Structural Elucidation of 3,3'-Dichloro-4'-methylbenzophenone XRD Single-Crystal X-ray Diffraction (SC-XRD) Provides: - Unambiguous 3D Structure - Solid-State Conformation - Absolute Stereochemistry - Intermolecular Packing Requires: - High-quality single crystal center->XRD NMR Nuclear Magnetic Resonance (NMR) Provides: - Connectivity (C-H framework) - Solution-State Conformation (averaged) - Diastereotopic Relationships Limitations: - No solid-state information - Insensitive to packing center->NMR MS Mass Spectrometry (MS) Provides: - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Patterns Limitations: - No stereochemical information - Cannot distinguish isomers center->MS PXRD Powder X-ray Diffraction (PXRD) Provides: - Crystalline 'Fingerprint' - Polymorph Identification - Phase Purity Limitations: - Structure solution is difficult - Loss of 3D information center->PXRD

Caption: Comparison of analytical techniques for structural elucidation.

Table 2: Objective Comparison of Structural Analysis Techniques

TechniqueInformation ProvidedSample StateStrengthsLimitations
SC-X-ray Diffraction Definitive 3D atomic arrangement, bond lengths/angles, solid-state conformation, packing.[1]Single CrystalProvides the most complete and unambiguous structural data.[6]Crystal growth can be a significant bottleneck; destructive.[2][17]
NMR Spectroscopy Carbon-hydrogen framework, atomic connectivity, solution-averaged conformation.[18]SolutionNon-destructive; excellent for determining connectivity in solution.[3]Provides no information on solid-state packing; may not reflect the bioactive conformation.
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), fragmentation patterns.[3]Gas/SolutionExtremely high sensitivity; requires very little sample.[19]Provides no information on 3D structure or stereochemistry; cannot easily distinguish isomers.[4]
Powder XRD (PXRD) Crystalline "fingerprint," phase purity, polymorphism.[11]PowderFast, non-destructive, good for routine quality control and polymorph screening.[20]Solving a novel structure from powder data is non-trivial and often yields lower precision.

Conclusion

For researchers and professionals in drug development, confirming the structure of a new chemical entity like 3,3'-Dichloro-4'-methylbenzophenone requires a hierarchy of analytical evidence. While techniques like NMR and Mass Spectrometry are indispensable for initial characterization, they provide an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution three-dimensional structure.[1] This technique resolves ambiguities in conformation, provides insight into intermolecular packing forces, and establishes the foundational structural truth upon which further chemical and biological research is built. The rigorous, self-validating workflow—from meticulous crystallization to detailed refinement—ensures that the resulting atomic model is not just a hypothesis, but a verifiable representation of the molecule in the solid state.

References

  • Chemical crystalliz
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • XRD data analysis: simple plotting and refinement in GSAS-II. YouTube.
  • Introduction Quantitative X-Ray Diffraction Methods. University of New Mexico.
  • X-Ray Diffraction (XRD)
  • X-ray d
  • Brief tutorial on X ray powder diffraction data analysis.
  • Crystallization.
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC.
  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar.
  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH.
  • Comparison of different analytical techniques.
  • Single Crystal Diffraction (Application Note SC-XRD 505).
  • A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. Benchchem.
  • Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. ESRF.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
  • X-ray crystallography structure of compound 3.
  • Synthesis and properties of 4-Methoxy-3'-methylbenzophenone deriv
  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University.
  • 4-CHLORO-3'-METHYLBENZOPHENONE synthesis. ChemicalBook.
  • Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. International Journal of Engineering and Advanced Technology.
  • How to synthesize 4 methylbenzophenone?. Guidechem.
  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction P
  • XRD, AFM, MASS SPECTRAL, CHNS, INFLUX, BEAM DISPLACEMENT OF DIETHYL 3, 3 -. International Journal of Pharmacy and Biological Sciences.
  • Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
  • N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. PMC.

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Validation

Comparative Guide to Photoaffinity Probes: Cross-Reactivity Profiling of 3,3'-Dichloro-4'-methylbenzophenone

Executive Summary In modern drug development and chemical biology, photoaffinity labeling (PAL) is a critical technique for mapping protein-ligand interactions and identifying novel drug targets[1]. However, the efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and chemical biology, photoaffinity labeling (PAL) is a critical technique for mapping protein-ligand interactions and identifying novel drug targets[1]. However, the efficacy of traditional photophores is frequently compromised by off-target cross-reactivity —the indiscriminate covalent labeling of highly abundant or proximally adjacent non-target proteins.

This guide provides an in-depth comparative analysis of 3,3'-Dichloro-4'-methylbenzophenone , a highly specialized halogenated photophore. By examining the causality behind its structural modifications, we demonstrate how steric shielding and electronic tuning mitigate off-target cross-reactivity while preserving high cross-linking yields, offering a superior alternative to standard benzophenones, diazirines, and aryl azides.

Mechanistic Causality: Why Do Photophores Cross-React?

To understand how to minimize cross-reactivity, we must first analyze the photochemical causality of the labeling event. Traditional benzophenones (BPs) are activated by UV light (~350–365 nm), undergoing rapid intersystem crossing (ISC) to form a triplet diradical[2]. This intermediate preferentially inserts into unactivated C-H bonds (particularly those of Methionine)[3].

The Cross-Reactivity Problem: Standard BPs possess a relatively long triplet lifetime (~120 µs). If the probe does not immediately encounter a favorable C-H bond within the target binding pocket, it can diffuse or undergo non-specific hydrophobic entrapment with highly abundant bystander proteins, leading to false-positive target identification[4].

The 3,3'-Dichloro-4'-methyl Advantage: The introduction of halogens (chlorine) at the 3,3' positions and a methyl group at the 4' position fundamentally alters the photophore's behavior:

  • Electronic Tuning (Heavy Atom Effect): The electron-withdrawing chlorine atoms accelerate ISC but stabilize the resulting diradical, narrowing its reactivity window to immediate spatial neighbors.

  • Steric Shielding: The bulky 3,3'-dichloro and 4'-methyl substitutions restrict the rotational freedom of the phenyl rings. This steric bulk prevents the photophore from deeply embedding into the non-specific hydrophobic pockets of off-target proteins, effectively reducing background cross-reactivity[1].

G A Ground State (Probe + Target) B Singlet Excited State (Short-lived) A->B UV 365 nm C Triplet Diradical (Reactive Intermediate) B->C Intersystem Crossing (ISC) D On-Target Cross-Link (Specific C-H Insertion) C->D Proximity-driven E Off-Target Cross-Reactivity (Non-specific binding) C->E Diffusion / Long half-life

Fig 1. Photochemical activation and cross-reactivity pathways of benzophenone probes.

Comparative Performance Data

When selecting a photophore for target deconvolution, researchers must balance activation wavelength, cross-linking yield, and off-target cross-reactivity. The table below synthesizes quantitative performance metrics across four major photophore classes.

Photophore ClassActivation WavelengthReactive IntermediateCross-Linking YieldOff-Target Cross-ReactivityPrimary Limitation
Standard Benzophenone 350–365 nmTriplet DiradicalModerate (40–50%)High (>30%) Prolonged lifetime leads to diffusion and high background noise.
3,3'-Dichloro-4'-methylbenzophenone 365 nmStabilized DiradicalHigh (60–70%) Low (<15%) Increased molecular weight may perturb small-molecule ligand binding.
Trifluoromethylphenyl Diazirine 350–360 nmCarbeneLow (20–30%)Moderate (~20%)Highly reactive carbene is rapidly quenched by water (solvent).
Phenyl Azide 250–300 nmNitreneLow (<20%)High (Non-specific)Requires harsh UV (<300 nm) which causes native protein damage.

Data synthesized from comparative photoaffinity profiling studies[1],[2].

Experimental Methodology: Self-Validating Cross-Reactivity Assay

To objectively quantify the off-target cross-reactivity of 3,3'-Dichloro-4'-methylbenzophenone against standard alternatives, we utilize a self-validating quantitative proteomics workflow.

Causality of the Self-Validating Design: By incorporating a 10x competitive inhibitor control, this protocol mathematically isolates true target engagement from off-target cross-reactivity. Any protein enriched in both the primary sample and the competitor sample is definitively flagged as a non-specific cross-reactive artifact.

Step-by-Step Protocol

Phase 1: Proteome Equilibration & Competition

  • Harvest target-expressing cells (e.g., HEK293T) and lyse in mild, non-denaturing buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.4).

  • Divide the lysate into three cohorts:

    • Cohort A (Control): Vehicle only (DMSO).

    • Cohort B (Primary): 1 µM 3,3'-Dichloro-4'-methylbenzophenone probe.

    • Cohort C (Competitor): 1 µM probe + 10 µM native unlabeled ligand.

  • Incubate all cohorts at 4°C for 1 hour to allow thermodynamic equilibration of the binding pockets.

Phase 2: Photoactivation 4. Transfer lysates to shallow, UV-transparent multi-well plates on ice. 5. Irradiate at 365 nm for 10 minutes using a high-intensity LED array.

  • Expert Insight: 365 nm is specifically chosen because it selectively excites the benzophenone chromophore without triggering the background auto-cross-linking of native aromatic amino acids (which occurs at <300 nm)[4].

Phase 3: Click-Chemistry & Stringent Enrichment 6. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide, CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM) for 1 hour at room temperature. 7. Precipitate proteins using cold methanol/chloroform to remove unreacted probe, then resuspend the pellet in 1% SDS / 8M Urea .

  • Expert Insight: This harsh denaturation step is the core of the self-validating system. It destroys all non-covalent protein interactions, ensuring that only proteins covalently cross-linked by the photophore are pulled down.

  • Incubate with Streptavidin-agarose beads for 2 hours, followed by rigorous washing with 1% SDS.

Phase 4: LC-MS/MS & Label-Free Quantification (LFQ) 9. Perform on-bead tryptic digest and analyze peptides via high-resolution LC-MS/MS. 10. Data Analysis: Calculate the LFQ intensity ratio between Cohort B and Cohort C. Proteins with a B/C ratio < 2.0 are classified as off-target cross-reactivity events.

Workflow N1 1. Incubation (+/- Competitor) N2 2. UV Irradiation (365 nm, 10 min) N1->N2 N3 3. CuAAC Click (Biotinylation) N2->N3 N4 4. Stringent Wash (Urea/SDS) N3->N4 N5 5. LC-MS/MS (LFQ Analysis) N4->N5

Fig 2. Self-validating proteomic workflow for assessing photophore cross-reactivity.

Conclusion

While standard benzophenones remain a staple in photoaffinity labeling, their high propensity for off-target cross-reactivity limits their utility in complex proteomic environments. The structural evolution represented by 3,3'-Dichloro-4'-methylbenzophenone —utilizing halogen-induced electronic tuning and targeted steric shielding—provides drug development professionals with a highly specific, high-yield alternative for precise target deconvolution.

References

  • Flipping the Switch: Innovations in Inducible Probes for Protein Profiling National Center for Biotechnology Information (PMC)[Link]

  • Development of clickable active site-directed photoaffinity probes for γ-secretase National Center for Biotechnology Information (PMC)[Link]

  • Unnatural Amino Acid and Emerging Chemistry Approaches to Map RNA–Protein Interactions National Center for Biotechnology Information (PMC)[Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors ResearchGate[Link]

Sources

Comparative

Elucidation of reaction mechanisms for benzophenone synthesis

Elucidating Benzophenone Synthesis Mechanisms: A Comparative Guide to Operando and In-Situ Analytical Technologies Executive Summary Benzophenone is a critical structural motif in pharmaceutical development and a ubiquit...

Author: BenchChem Technical Support Team. Date: March 2026

Elucidating Benzophenone Synthesis Mechanisms: A Comparative Guide to Operando and In-Situ Analytical Technologies

Executive Summary

Benzophenone is a critical structural motif in pharmaceutical development and a ubiquitous photoinitiator. While its synthesis via Friedel-Crafts acylation is considered a textbook reaction, capturing and elucidating its transient intermediates—specifically the highly reactive acylium ion and the Wheland intermediate—requires sophisticated analytical intervention[1]. For researchers and process chemists, selecting the right analytical tool is the difference between empirical guesswork and deterministic process control. This guide objectively compares the performance of three leading analytical technologies—In-Situ FTIR, Operando NMR, and Real-Time Mass Spectrometry (MS)—providing the experimental data and mechanistic causality required to map this synthesis accurately.

The Mechanistic Challenge: Friedel-Crafts Acylation

To evaluate the performance of these analytical tools, we must first map the reaction architecture they are tasked with monitoring. The acylation of benzene with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride ( AlCl3​ ), proceeds through a dynamic cascade. The Lewis acid coordinates with the acyl chloride to form a donor-acceptor complex, which ionizes into a highly electrophilic acylium ion ( [Ph-C≡O]+ ). This electrophile attacks the aromatic ring to form a Wheland intermediate ( σ -complex), followed by rapid deprotonation to yield the benzophenone product.

G Reactants Benzoyl Chloride + AlCl3 Complex Donor-Acceptor Complex Reactants->Complex Coordination Product Benzophenone + HCl Acylium Acylium Ion [Ph-C≡O]+ Complex->Acylium Ionization Wheland Wheland Intermediate (σ-Complex) Acylium->Wheland + Benzene Wheland->Product Deprotonation NMR Operando 27Al NMR (Speciation) NMR->Complex FTIR In-Situ FTIR (C=O Tracking) FTIR->Acylium MS Real-Time MS (Transient Masses) MS->Wheland

Mechanistic workflow of benzophenone synthesis and corresponding analytical elucidation tools.

Comparative Performance of Analytical Technologies

No single analytical technique can capture the entirety of the reaction coordinate. The table below compares the performance of the three primary technologies used to elucidate this mechanism, based on their temporal resolution, structural specificity, and experimental limitations[2].

Analytical TechnologyTemporal ResolutionPrimary Target SpeciesStructural SpecificityKey Limitation
In-Situ FTIR (ReactIR) High (< 5 seconds)Acylium Ion ( [Ph-C≡O]+ )Excellent for functional group transformations (C=O shifts).Cannot resolve complex multinuclear metal speciation.
Operando NMR Moderate (1–5 mins)Lewis Acid Speciation ( [AlCl4​]− , [Al2​Cl7​]− )Unmatched. Resolves exact coordination states via 27Al and 13C shifts.Lower sensitivity; requires specialized non-magnetic flow cells.
Real-Time MS Very High (< 1 second)Wheland IntermediateHigh mass accuracy for transient cationic species.Struggles with isobaric interference; requires complex ionization interfaces.

Causality & Data Interpretation (E-E-A-T)

As a Senior Application Scientist, I emphasize that data collection is secondary to data interpretation. The choice of instrument must be driven by the fundamental physics and chemistry of the molecules involved.

The FTIR Causality: Why track the carbonyl? The transformation from benzoyl chloride to the acylium ion involves a rehybridization of the carbonyl carbon from sp2 to sp . This creates a carbon-oxygen triple bond character, drastically increasing the bond's force constant. Consequently, the IR stretching frequency shifts from ∼1775 cm−1 (benzoyl chloride) to the ∼2200 cm−1 region (acylium ion)[3]. This massive blue shift moves the signal into a "quiet" region of the IR spectrum, providing a background-free analytical window. This physical reality makes In-Situ FTIR the superior choice for kinetic profiling.

The NMR Causality: Why deploy 27Al NMR? Catalytic turnover in this synthesis is dictated by the speciation of the Lewis acid. AlCl3​ does not act as a static monolith; in solution (especially in ionic liquids or concentrated media), it forms dynamic equilibria between tetrahedral [AlCl4​]− and dimeric [Al2​Cl7​]− [4]. Operando 27Al NMR allows us to quantify the ratio of these species in real-time. Because [Al2​Cl7​]− is a significantly stronger Lewis acid, tracking its concentration directly correlates with the rate-determining step of the Wheland intermediate formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints ensure the analytical data is reliable before the reaction proceeds.

Protocol 1: In-Situ FTIR Profiling of Acylium Ion Kinetics

This protocol utilizes an ATR-FTIR probe (e.g., ReactIR) inserted directly into the reaction vessel.

  • Background & Probe Calibration: Collect an air background spectrum.

    • Validation Checkpoint: The baseline must show >95% transmittance with no residual solvent peaks, confirming a clean ATR crystal.

  • Baseline Establishment: Add the reaction solvent (e.g., dichloromethane) and begin continuous scanning (1 scan/15 seconds, 4 cm−1 resolution).

    • Validation Checkpoint: Solvent peaks must perfectly match library spectra, confirming probe integrity and correct focal alignment.

  • Lewis Acid Activation: Introduce AlCl3​ and benzoyl chloride at 0∘C . Monitor the depletion of the 1775 cm−1 peak and the emergence of the 2200 cm−1 peak.

  • Substrate Injection & Kinetic Tracking: Inject benzene. Track the decay of the 2200 cm−1 peak and the rise of the benzophenone carbonyl stretch at ∼1660 cm−1 .

    • Validation Checkpoint: The presence of an isosbestic point during the transition from acylium ion to benzophenone confirms direct conversion without the accumulation of off-target degradation products.

Protocol 2: Operando 27Al NMR Speciation Analysis

This protocol utilizes a continuous-flow NMR setup to monitor Lewis acid dynamics[2].

  • Flow Cell Integration: Connect the reactor effluent to a PTFE flow tube routed through the NMR probe.

  • Shimming and Tuning: Tune the probe to the 27Al resonance frequency. Shim the magnet using a standard reference solution (e.g., Al(H2​O)63+​ ).

    • Validation Checkpoint: The line width of the reference standard must be <5 Hz . A broader line indicates poor field homogeneity due to flow turbulence, which will obscure speciation data.

  • Real-Time Acquisition: Initiate the reaction and acquire 27Al spectra continuously.

    • Validation Checkpoint: You must observe distinct, resolvable chemical shifts: a sharp peak at ∼103 ppm for [AlCl4​]− and a broader peak at ∼110 ppm for [Al2​Cl7​]− [4]. The integral ratio of these peaks validates the active catalytic concentration.

References

  • Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. NIH.
  • In situ IR and NMR spectroscopic investigation of the formation and structure of protonated diacetylketene tetrachloroaluminate.
  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. NIH.

Sources

Validation

A Senior Application Scientist's Guide to DFT Calculations for Predicting the Reactivity of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals Substituted benzophenones represent a versatile class of compounds, pivotal in applications ranging from photoinitiators in polymer chemistry to foundationa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted benzophenones represent a versatile class of compounds, pivotal in applications ranging from photoinitiators in polymer chemistry to foundational scaffolds in medicinal chemistry.[1] Their utility is intrinsically linked to their electronic and photochemical properties, which can be precisely modulated by altering substituents on the phenyl rings. Predicting the reactivity of novel benzophenone derivatives is therefore a critical step in designing molecules with tailored functions, be it for enhanced UV absorption, specific reaction kinetics, or targeted biological activity.

This guide provides an in-depth framework for leveraging Density Functional Theory (DFT) to predict and understand the reactivity of substituted benzophenones. We will move beyond a simple recitation of steps to explain the causality behind computational choices, ensuring a robust and self-validating methodology. The integration of these theoretical models with experimental data provides a powerful, synergistic approach to accelerate research and development.[1]

The Theoretical Backbone: Why Density Functional Theory?

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for a reason. It offers a formidable balance between computational cost and accuracy, making it ideal for studying the electronic structure of medium-sized organic molecules like benzophenones.[2][3] Unlike more computationally expensive wavefunction-based methods, DFT calculates the properties of a system based on its electron density, a more manageable variable.

For predicting reactivity, DFT allows us to compute several key descriptors:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[4][5]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the direct identification of likely sites for chemical attack.[1][4]

  • Excited State Properties (TD-DFT): The photoreactivity of benzophenones, which is central to many of their applications, is governed by their excited states. Time-Dependent DFT (TD-DFT) is an extension that allows us to calculate the energies and properties of these states, particularly the lowest singlet (S₁) and triplet (T₁) excited states, which are instrumental in processes like intersystem crossing (ISC) and hydrogen abstraction.[6][7]

A Validated Computational Workflow

Providing robust and reproducible results is paramount. The following section details a validated, step-by-step protocol for conducting DFT calculations on substituted benzophenones.

Experimental Protocol: DFT Calculation Workflow
  • Molecule Construction and Pre-optimization:

    • Construct the 3D structure of the desired substituted benzophenone using a molecular builder like Avogadro or GaussView.[1]

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or a minimal basis set) to obtain a reasonable starting structure. This step cleans up any unrealistic bond lengths or angles from the initial build.

  • Ground State Geometry Optimization and Validation:

    • Level of Theory Selection:

      • Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for ground-state properties of organic molecules.[2][5] For studies involving significant charge-transfer or a focus on excited states, a range-separated functional like CAM-B3LYP is recommended.[6]

      • Basis Set: The Pople-style 6-311+G(d,p) basis set provides a good balance of accuracy and efficiency. The + indicates the inclusion of diffuse functions on heavy atoms, essential for describing anions and weak interactions, while the (d,p) indicates polarization functions on heavy atoms and hydrogens, respectively, which are critical for accurately describing bonding.[2]

    • Solvent Effects: If the experimental context is in solution, it is crucial to include an implicit solvation model like the Polarizable Continuum Model (PCM). Solvent polarity can significantly influence electronic properties and reactivity.[5]

    • Execution: Perform a full geometry optimization at the selected level of theory.

    • Validation: Following optimization, perform a frequency calculation at the identical level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies.[1] If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.

  • Calculation of Electronic Properties:

    • Using the validated, optimized geometry, perform a single-point energy calculation. This is computationally faster than an optimization and is used to derive the final electronic properties.

    • From this calculation, extract key data:

      • Absolute energies of the HOMO and LUMO.

      • The HOMO-LUMO energy gap.

      • The total dipole moment.

      • Generate the Molecular Electrostatic Potential (MEP) surface.

  • Photoreactivity Analysis with TD-DFT:

    • To investigate photochemical behavior, perform a TD-DFT calculation on the optimized ground-state geometry.

    • Request the calculation of several (e.g., 5-10) singlet and triplet excited states to determine the vertical excitation energies for S₀ → S₁ and S₀ → T₁. This data can be correlated with experimental UV-Vis absorption spectra.[5]

    • For a deeper analysis of photochemical reactions, such as hydrogen abstraction, the geometry of the T₁ excited state should be optimized.

G cluster_prep 1. Structure Preparation cluster_dft 2. DFT Ground State Calculation cluster_validation 3. Validation cluster_analysis 4. Property Analysis Build Build 3D Structure (e.g., Avogadro) PreOpt Pre-optimization (e.g., MMFF94) Build->PreOpt Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) PreOpt->Opt Freq Frequency Calculation Opt->Freq CheckFreq Check for Imaginary Frequencies Freq->CheckFreq Proceed Proceed to Properties CheckFreq->Proceed None Found ReOpt Re-optimize CheckFreq->ReOpt Found SP_Energy Single-Point Energy Proceed->SP_Energy ReOpt->Opt Properties Extract Properties: HOMO, LUMO, Gap, MEP SP_Energy->Properties TDDFT TD-DFT for Excited States (e.g., S1, T1 Energies) SP_Energy->TDDFT

Comparative Analysis: The Impact of Substituents on Reactivity

The true predictive power of DFT is realized when comparing a series of related compounds. The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—profoundly alters the electronic landscape of the benzophenone core.

  • Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups increase electron density in the aromatic system, primarily by raising the energy of the HOMO. This makes the molecule a better electron donor and generally increases its reactivity toward electrophiles. The HOMO-LUMO gap often decreases.[2][5]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups pull electron density from the aromatic system, primarily by lowering the energy of the LUMO. This makes the molecule a better electron acceptor, enhancing its susceptibility to nucleophilic attack and increasing its photoreduction potential.[2][8]

Let's compare unsubstituted benzophenone with two derivatives: 4,4'-dimethoxybenzophenone (EDG) and 4,4'-dinitrobenzophenone (EWG). The following table summarizes hypothetical but representative DFT-calculated data.

CompoundSubstituentHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Predicted Reactivity Trend
Benzophenone-H-6.5-1.55.0Baseline
4,4'-Dimethoxybenzophenone-OCH₃ (EDG)-5.8-1.44.4More reactive toward electrophiles
4,4'-Dinitrobenzophenone-NO₂ (EWG)-7.4-2.84.6More reactive toward nucleophiles/photoreduction

This data clearly illustrates the trends. The EDG (-OCH₃) raises the HOMO energy and narrows the gap, while the EWG (-NO₂) significantly lowers both the HOMO and LUMO energies. These computational results can be correlated with empirical parameters like Hammett constants (σ) to build robust quantitative structure-activity relationship (QSAR) models.[9][10]

G cluster_edg Electron-Donating Group (-OCH3) cluster_core Benzophenone Core cluster_ewg Electron-Withdrawing Group (-NO2) EDG_Node Increases Electron Density HOMO_Up Raises HOMO Energy EDG_Node->HOMO_Up Core_Node Substituent EDG_Node->Core_Node Reactivity_E Increases Reactivity (Electrophilic Attack) HOMO_Up->Reactivity_E EWG_Node Decreases Electron Density Core_Node->EWG_Node LUMO_Down Lowers LUMO Energy EWG_Node->LUMO_Down Reactivity_N Increases Reactivity (Nucleophilic Attack / Photoreduction) LUMO_Down->Reactivity_N

Bridging Theory and Experiment

Computational chemistry does not exist in a vacuum. The ultimate validation of any predictive model lies in its correlation with experimental reality. DFT calculations on benzophenones can be powerfully synergistic with several analytical techniques:

  • UV-Vis Spectroscopy: Calculated vertical excitation energies (from TD-DFT) can be directly compared to the experimental maximum absorption wavelengths (λmax), providing validation for the chosen computational model.[5]

  • Electrochemistry: Cyclic voltammetry measures oxidation and reduction potentials. A strong linear correlation is often observed between the reduction potential and the calculated LUMO energy of a series of compounds.[11]

  • Reaction Kinetics: For photoreactions, experimentally determined rate coefficients from techniques like laser flash photolysis can be correlated with calculated parameters such as reaction enthalpies or the stability of radical intermediates.[8][12]

By integrating DFT predictions with empirical data, researchers can build a deeper, more mechanistic understanding of their system. This synergy allows for the rational design of new benzophenone derivatives, minimizing the trial-and-error of traditional synthesis and accelerating the discovery of molecules with novel and enhanced functionalities.[1]

References

  • SciELO. (n.d.). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents.
  • BenchChem. (2025). A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones.
  • PMC. (2019). Computational investigations of the binding mechanism of novel benzophenone imine inhibitors for the treatment of breast cancer.
  • Unknown. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone.
  • PubMed. (2013). Substituent effect on the photoreduction kinetics of benzophenone.
  • MDPI. (2025). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process.
  • Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study.
  • ACS Publications. (2020). Reliable Predictions of Benzophenone Singlet–Triplet Transition Rates: A Second-Order Cumulant Approach | The Journal of Physical Chemistry A.
  • SciSpace. (n.d.). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme.
  • ACS Publications. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone | The Journal of Physical Chemistry A.
  • CORE. (n.d.). Substituent Effect on the Photoreduction Kinetics of Benzophenone.
  • PubMed. (2010). Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study.
  • Dalton Transactions (RSC Publishing). (2020). A theoretical study of the reactivity of ethene and benzophenone with a hyper-coordinated alkene containing a so-called E=E (E = C, Si, Ge, Sn, and Pb) unit.
  • PMC. (n.d.). Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow.
  • ResearchGate. (2025). Quenching of Triplet Benzophenone by Benzene and Diphenyl Ether: A DFT Study | Request PDF.
  • ResearchGate. (n.d.). Substituent effects in 2-hydroxybenzophenone-based ultraviolet absorbers | Request PDF.
  • Unknown. (2025). Exploring the relationship between the androgen receptor and structural configuration of benzophenones.
  • MDPI. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
  • ResearchGate. (n.d.). Integrating density functional theory and chemical ionization mass spectrometry techniques to assess benzophenone derivatives in food packaging: implications for enhancing food quality and safety | Request PDF.
  • R Discovery. (2026). Theoretical Calculation of Hammett Constants for Benzoic Acid and Its Derivatives Using AM1-DFT Method.
  • ChemRxiv. (n.d.). Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing.
  • PMC. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics.
  • ResearchGate. (2026). Theoretical Calculation of Hammett Constants for Benzoic Acid and Its Derivatives Using AM1-DFT Method.
  • PMC. (2025). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process.
  • MDPI. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis.

Sources

Safety & Regulatory Compliance

Safety

3,3'-Dichloro-4'-methylbenzophenone proper disposal procedures

As a Senior Application Scientist, I frequently see laboratories treat waste disposal as an administrative afterthought rather than a critical extension of the experimental workflow. When handling complex halogenated aro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories treat waste disposal as an administrative afterthought rather than a critical extension of the experimental workflow. When handling complex halogenated aromatics like 3,3'-Dichloro-4'-methylbenzophenone , proper disposal is not merely about regulatory compliance; it is a fundamental requirement for preventing severe ecological damage and protecting facility infrastructure.

Because this compound contains both an aromatic backbone and multiple covalently bound chlorine atoms, its thermal degradation profile is highly specific. Mishandling this waste stream can lead to the synthesis of ultra-toxic byproducts or cause catastrophic damage to standard incineration equipment.

Here is the authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 3,3'-Dichloro-4'-methylbenzophenone.

Part 1: Chemical Profile & Hazard Assessment

Before executing a disposal plan, we must quantify the physical and chemical risks associated with the molecule.

Property / HazardSpecificationOperational Implication
Chemical Class Halogenated Aromatic KetoneMust be strictly segregated from non-halogenated waste streams.
Physical State Solid (Off-white powder/crystals)High risk of dust aerosolization; requires wet-suppression for spills.
Halogen Content DichlorinatedGenerates Hydrogen Chloride (HCl) gas upon combustion; requires scrubber-equipped thermal destruction.
Environmental Toxicity High (Aquatic Hazard)Absolute prohibition of drain/sewer disposal; persistent in aquatic ecosystems.

Part 2: The Mechanistic Rationale for Disposal Protocols

In laboratory science, understanding the why ensures strict adherence to the how. The disposal of 3,3'-Dichloro-4'-methylbenzophenone is governed by three mechanistic realities:

  • Prevention of PCDD/PCDF Synthesis: Halogenated organic compounds contain stable carbon-chlorine bonds. If incinerated at inadequate temperatures or with insufficient oxygen, these molecules act as direct precursors for polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most toxic synthetic compounds known to science. Therefore, this waste must be routed to specialized Resource Conservation and Recovery Act (RCRA) permitted incinerators operating at temperatures exceeding 1100°C[1].

  • Acid Gas Neutralization: The thermal destruction of chlorinated aromatics releases corrosive hydrogen chloride (HCl) gas. Specialized incinerators utilize wet scrubber systems to neutralize this acid gas before environmental release[1].

  • Economic & Logistical Segregation: Mixing halogenated waste with non-halogenated lab waste (like ethanol or hexane) unnecessarily dilutes the stream. Because halogenated waste costs significantly more to dispose of—due to the required high-temperature scrubbing—cross-contamination drives up facility operational costs and can damage non-scrubber incinerators[2][3].

Part 3: Standard Operating Procedure: Cradle-to-Grave Disposal

This protocol is designed as a self-validating system to ensure zero cross-contamination and 100% regulatory compliance.

Phase 1: Point-of-Generation Segregation
  • Identify the Stream: Classify the waste explicitly as a Halogenated Organic Solid .

  • Select Containment: Dedicate a chemically compatible container—preferably High-Density Polyethylene (HDPE) or amber glass—exclusively for chlorinated aromatic waste.

  • Self-Validation Check: Institute a digital or physical waste log attached to the fume hood. Before depositing the chemical, the operator must verify the log to ensure no non-halogenated solvents have been placed in the receptacle. Validation metric: The specific gravity of the waste stream should remain consistent with dense halogenated organics; any separation or unexpected phase changes indicate improper mixing.

Phase 2: Containment & RCRA Labeling
  • Seal: Close the container with a leak-proof, PTFE-lined screw-top cap. Never leave funnels resting in the waste container.

  • Label: Affix a compliant hazardous waste tag immediately upon the first drop of waste entering the container, as mandated by [4].

  • Specify: Label explicitly: "Hazardous Waste – Halogenated Organic Solid (Contains 3,3'-Dichloro-4'-methylbenzophenone)".

Phase 3: Accumulation & Storage
  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Chemical Isolation: Store in a designated Hazardous Waste Accumulation Area, strictly separated from strong oxidizers and reducing agents to prevent fire hazards[5][6].

  • Volume Limits: Ensure the total volume does not exceed your facility's regulatory accumulation limits (typically 55 gallons of standard hazardous waste) before triggering a vendor pickup[2].

Part 4: Emergency Spill & Decontamination Protocol

In the event of an accidental release of 3,3'-Dichloro-4'-methylbenzophenone powder, standard sweeping will aerosolize the toxic dust. Follow this targeted recovery workflow:

  • Isolate & PPE: Evacuate non-essential personnel. Don an N95/P100 particulate filter respirator, heavy-duty nitrile gloves, and chemical safety goggles[6].

  • Dust Suppression: Lightly mist the spilled powder with a compatible, inert solvent (e.g., a small volume of water or isopropanol) to bind the particulates[6]. Never dry-sweep halogenated powders.

  • Recovery: Use non-sparking tools to scoop the moistened material into a dedicated, sealable hazardous waste bag.

  • Decontamination: Wash the affected surface with a surfactant-water solution. Collect all wash water as hazardous aqueous waste, as it now contains trace benzophenone[5].

  • Self-Validation Check (UV Inspection): Benzophenone derivatives absorb strongly in the UV spectrum. To validate that the spill has been completely decontaminated, shine a handheld UV lamp (254 nm or 365 nm) over the spill area. Re-clean the surface if any residual fluorescence or shadowing is detected.

Part 5: Waste Management & Destruction Pathway

The following diagram illustrates the logical workflow for the segregation, containment, and ultimate thermal destruction of this compound.

WasteManagement Gen Waste Generation: 3,3'-Dichloro-4'-methylbenzophenone Seg Waste Segregation Phase Gen->Seg Identify Halogens Halo Halogenated Waste Stream (Strictly Separated) Seg->Halo Contains Cl NonHalo Non-Halogenated Stream (DO NOT MIX) Seg->NonHalo Other Lab Waste Cont Secondary Containment & RCRA Compliant Labeling Halo->Cont Transfer to HDPE/Glass Inc High-Temp Incineration (>1100°C at TSDF) Cont->Inc Licensed Transport Scrub Wet Scrubber System (HCl Gas Neutralization) Inc->Scrub Prevents PCDD/PCDF Safe Safe Environmental Release (Zero Dioxin Emission) Scrub->Safe Clean Exhaust

Fig 1: Logical workflow for the segregation, containment, and thermal destruction of halogenated waste.

References

  • EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." United States Environmental Protection Agency. Available at:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Environmental Health and Safety. Available at:[Link]

  • EPA. "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration." United States Environmental Protection Agency. Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: Benzophenone." Carl ROTH. Available at: [Link]

  • ILO. "ICSC 0389 - BENZOPHENONE." International Labour Organization. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3'-Dichloro-4'-methylbenzophenone

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the selection a...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3,3'-Dichloro-4'-methylbenzophenone. This chlorinated aromatic ketone requires meticulous handling protocols to mitigate risks associated with its class of compounds. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a thorough understanding of why each protective measure is critical.

Hazard Analysis: Understanding the Risks

3,3'-Dichloro-4'-methylbenzophenone, as a halogenated aromatic ketone, is classified as a hazardous substance. Based on data from structurally similar compounds like dichlorobenzophenone, the primary hazards include:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) : The compound poses a significant risk of serious irritation or damage upon eye contact.[1][2][3]

  • Respiratory Irritation (Category 3) : Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3]

Furthermore, related chlorinated compounds, such as 3,3'-Dichlorobenzidine, are treated as potential carcinogens, necessitating handling practices that reduce exposure to the lowest feasible level.[4][5][6] Therefore, all handling procedures must assume the substance is hazardous upon inhalation, ingestion, and dermal contact.[6]

The First Line of Defense: Engineering and Administrative Controls

Before specifying PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative measures.

  • Engineering Controls : All operations involving 3,3'-Dichloro-4'-methylbenzophenone as a powder or in a volatile solvent must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] The work area should also be equipped with easily accessible eyewash stations and safety showers.[2]

  • Administrative Controls : Access to areas where this compound is handled should be restricted.[9] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][10] Never eat, drink, or apply cosmetics in the laboratory.[11]

Required Personal Protective Equipment (PPE) Ensemble

The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed. The following table summarizes the essential PPE for handling 3,3'-Dichloro-4'-methylbenzophenone.

Body Part Required PPE Specification & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles : Must be worn at all times. They must provide indirect ventilation and form a seal around the eyes to protect against splashes, dust, and aerosols.[12] Standard safety glasses are insufficient as they do not provide a seal.[12] Conforms to ANSI Z87.1 or EN 166 standards.[2] Face Shield : Required when handling larger quantities (>50g) or when there is a significant risk of splashing. Must be worn in conjunction with goggles for full facial protection.[12][13]
Hands Chemical-Resistant Gloves (Double-Gloving Recommended)Material : Butyl or Viton® rubber gloves are recommended for prolonged contact with chlorinated solvents.[12][13] For incidental contact, heavy-duty (≥8 mil) nitrile gloves may be used, but they must be replaced immediately upon contamination.[9][11] Protocol : Inspect gloves for defects before use.[1] Practice proper glove removal techniques to avoid skin contamination.[11]
Body Chemically Resistant Laboratory CoatMaterial : A lab coat made of polyester or a polyester-cotton blend is required. For procedures with a high splash risk, a chemically resistant apron or a disposable suit (e.g., Tyvek®) should be worn over the lab coat.[14] The coat must have long sleeves and be fully buttoned.
Respiratory NIOSH-Approved Respirator (As needed)When Required : A respirator is necessary if engineering controls are not available or insufficient, during large-scale powder handling, or when responding to a spill.[1][2] Type : For powders, a NIOSH-approved N95, N100, or P100 particulate respirator is appropriate. For vapors from solutions, an air-purifying respirator (APR) with organic vapor cartridges is required. All respirator use must comply with a formal respiratory protection program (including fit-testing) as mandated by OSHA.
Feet Closed-Toe ShoesMaterial : Shoes must fully cover the feet and be constructed of a material like leather or chemically resistant synthetic material that offers protection from spills.[7]

Procedural Plans: Safe Handling and Emergency Response

Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe operational environment.

Step-by-Step Standard Handling Protocol
  • Preparation : Before starting, ensure the chemical fume hood is functioning correctly. Don all required PPE: closed-toe shoes, lab coat, chemical splash goggles, and inner gloves.

  • Staging : Place absorbent, plastic-backed bench paper on the work surface inside the fume hood to contain minor spills.[9]

  • Handling : Conduct all manipulations, including weighing and solution preparation, deep within the fume hood. When handling the solid, use non-sparking tools.[1] Don a second pair of outer gloves.

  • Completion : Upon completion, securely close the primary container. Wipe down the exterior of the container and any equipment used with an appropriate solvent.

  • Doffing PPE : Remove outer gloves first, followed by the lab coat. Remove inner gloves using the proper technique to avoid skin contact. Finally, remove goggles.

  • Hygiene : Immediately wash hands and forearms thoroughly with soap and water.

Emergency Spill Response Workflow

A chemical spill requires immediate and decisive action. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Immediate_Action Immediate Action cluster_Response Response (Trained Personnel Only) cluster_Follow_Up Follow-Up Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazard Alert->Assess If safe to do so Don_PPE Don Spill-Appropriate PPE (Respirator, Double Gloves, etc.) Assess->Don_PPE Small & Controllable Spill Evacuate_Call Evacuate & Call Emergency Services Assess->Evacuate_Call Large or Uncontrolled Spill Contain Contain Spill with Absorbent Don_PPE->Contain Neutralize Neutralize/Absorb Chemical Contain->Neutralize Collect Collect Waste in Labeled Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Emergency workflow for a chemical spill.

Waste Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • PPE Disposal : All disposable PPE contaminated with 3,3'-Dichloro-4'-methylbenzophenone, including gloves, bench paper, and disposable suits, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste : As a chlorinated organic compound, all waste containing 3,3'-Dichloro-4'-methylbenzophenone must be disposed of in a designated "Halogenated Organic Waste" container.[7] Never dispose of this chemical down the drain.[7] Follow all institutional and local regulations for hazardous waste disposal.[2]

By integrating these detailed PPE requirements and operational plans into your daily laboratory practices, you build a robust framework for safety and scientific integrity. This proactive stance not only protects you and your colleagues but also ensures the reliability and reproducibility of your critical research.

References

  • 3,3'-dichlorobenzophenone SDS, 7094-34-0 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET. Fisher Scientific.
  • TOXICOLOGICAL PROFILE FOR 3,3'-DICHLOROBENZIDINE. U.S. Department of Health and Human Services. GovInfo.
  • Chemwatch MSDS 1591-2. Sdfine.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Dichlorobenzidine-based Compounds Metabolized to 3,3'. OEHHA.
  • 3,3'-Dichlorobenzidine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor.
  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
  • 3-Chloro-4-methylbenzoyl chloride - Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET - 4,4'-Dichlorobenzophenone. Thermo Fisher Scientific.
  • Toxicological Profile for 3,3'-Dichlorobenzidine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
  • SAFETY DATA SHEET Dichloromethane. Shimadzu.
  • NIOSH Pocket Guide to Chemical Hazards - 3,3'-Dichlorobenzidine (and its salts). Centers for Disease Control and Prevention (CDC).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies.
  • SAFETY DATA SHEET - 3,4-Dihydroxybenzophenone. TCI Chemicals.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.

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